Technical Documentation Center

3-Methoxypyridin-4-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxypyridin-4-OL
  • CAS: 50700-60-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling of 3-Methoxypyridin-4-ol

Executive Summary 3-Methoxypyridin-4-ol (also known as 4-hydroxy-3-methoxypyridine) is a highly versatile heterocyclic building block utilized in medicinal chemistry, materials science, and the synthesis of complex pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxypyridin-4-ol (also known as 4-hydroxy-3-methoxypyridine) is a highly versatile heterocyclic building block utilized in medicinal chemistry, materials science, and the synthesis of complex pharmaceutical intermediates. A rigorous understanding of its acid-base equilibria—specifically its logarithmic acid dissociation constants (pKa) and isoelectric point (pI)—is paramount for predicting its aqueous solubility, lipophilicity, and pharmacokinetic behavior.

Based on established physicochemical databases, 3-methoxypyridin-4-ol possesses a pKa1 of 2.52, a pKa2 of 9.91, and a calculated isoelectric point (pI) of 6.22 [1]. This guide breaks down the mechanistic causality behind these values and outlines a field-proven, self-validating protocol for their empirical determination.

Molecular Architecture and Electronic Effects (The "Why")

To understand the ionization behavior of 3-methoxypyridin-4-ol, we must analyze the competing electronic effects introduced by its substituents. The core scaffold is analogous to 4-hydroxypyridine, which undergoes keto-enol tautomerism to exist predominantly as the 4-pyridone tautomer in aqueous solutions[2].

The addition of a methoxy group (-OCH₃) at the C3 position fundamentally alters the electron density of the ring through two competing mechanisms:

  • Inductive Electron-Withdrawing Effect (-I): The highly electronegative oxygen atom of the methoxy group pulls electron density away from the aromatic system through the sigma bonds.

  • Resonance Electron-Donating Effect (+R): The lone pairs on the methoxy oxygen can delocalize into the pi-system of the ring.

Mechanistic Causality of the pKa Shifts:

  • Impact on pKa1 (Nitrogen Basicity): At the meta-like C3 position relative to the pyridine nitrogen, the resonance effect (+R) cannot directly donate electron density to the nitrogen atom. Consequently, the inductive electron-withdrawing effect (-I) dominates[3]. This pulls electron density away from the nitrogen, reducing its Lewis basicity and making the conjugate acid (pyridinium) more prone to releasing a proton.

  • Impact on pKa2 (Hydroxyl Acidity): The methoxy group is positioned ortho to the C4-hydroxyl group. Upon deprotonation of the hydroxyl group (or the pyridone N-H), the resulting anionic charge is highly stabilized by the adjacent -I effect of the methoxy group. This stabilization of the conjugate base significantly increases the acidity of the neutral molecule.

Quantitative Physicochemical Properties (The Data)

The dual electronic modulation described above results in a distinct downward shift in both pKa values compared to the unsubstituted 4-hydroxypyridine core[1][4].

Table 1: Physicochemical Comparison and Shift Causality
Property3-Methoxypyridin-4-ol4-HydroxypyridineMechanistic Causality for Shift
pKa1 (Cationic → Neutral)2.52~3.27-I effect of the 3-methoxy group decreases the basicity of the pyridine nitrogen.
pKa2 (Neutral → Anionic)9.91~11.09-I effect stabilizes the anionic conjugate base, increasing the acidity of the neutral tautomer.
Isoelectric Point (pI) 6.22~7.18Downward shift driven by the cumulative reduction of both pKa values.

Note: The isoelectric point is calculated using the arithmetic mean of the two dissociation constants: pI = (pKa1 + pKa2) / 2.

Acid-Base Equilibria & Speciation Pathway

The ionization state of 3-methoxypyridin-4-ol is strictly pH-dependent. At physiological pH (7.4), the molecule exists predominantly in its neutral/zwitterionic state, which is highly advantageous for passive membrane permeability in oral drug formulations.

Speciation Cation Cationic State (Protonated Pyridinium) Dominant at pH < 2.52 Neutral Neutral / Zwitterionic State (Pyridinol / Pyridone Tautomers) Dominant at pH 2.52 - 9.91 pI = 6.22 Cation->Neutral -H⁺ (pKa1 = 2.52) Anion Anionic State (Pyridinolate / Pyridonate) Dominant at pH > 9.91 Neutral->Anion -H⁺ (pKa2 = 9.91)

Speciation pathway of 3-methoxypyridin-4-ol across pH gradients.

Experimental Workflow: Determination of pKa and pI

To empirically validate the thermodynamic pKa values of 3-methoxypyridin-4-ol, a dual-method approach is mandatory. Relying solely on potentiometry can lead to artifacts if the compound exhibits poor aqueous solubility at its pI. By coupling potentiometric titration with UV-metric orthogonal validation, we create a self-validating system .

Workflow Step1 1. Sample Preparation Dissolve 3-Methoxypyridin-4-ol in 0.15 M KCl (Ionic Strength Control) Step2 2. Acidification Lower pH to 1.5 using 0.5 M HCl to fully protonate the basic site Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.5 M KOH under N2 gas Record pH vs. Volume Step2->Step3 Step4 4. UV-Metric Orthogonal Validation Monitor absorbance shifts (250-350 nm) across pH gradient Step3->Step4 Step5 5. Data Analysis Fit titration curves to calculate pKa1 (2.52) and pKa2 (9.91) Step4->Step5

Step-by-step experimental workflow for potentiometric pKa determination.
Step-by-Step Methodology:
  • Sample Preparation & Ionic Strength Control: Dissolve the analyte in a 0.15 M KCl background electrolyte. Causality: Maintaining a constant ionic strength mimicking physiological conditions ensures that the activity coefficients remain stable, allowing for the calculation of true thermodynamic pKa rather than apparent pKa.

  • Acidification: Lower the solution pH to ~1.5 using standardized 0.5 M HCl. Causality: This guarantees that the pyridine nitrogen is fully protonated, establishing a baseline 100% cationic state before titration begins.

  • Potentiometric Titration under Inert Atmosphere: Titrate the solution with standardized 0.5 M KOH under a continuous N₂ gas purge. Causality: Purging with nitrogen prevents atmospheric CO₂ from dissolving into the water to form carbonic acid, which would otherwise introduce an artifactual buffering region and skew the inflection points.

  • UV-Metric Validation: Simultaneously flow the solution through a UV spectrophotometer, monitoring the 250–350 nm range. Causality: The transition from the protonated pyridinium to the neutral pyridone, and finally to the pyridinolate anion, alters the conjugation of the chromophore. This induces distinct bathochromic (red) or hypsochromic (blue) shifts, providing an independent optical confirmation of the ionization events.

  • Data Regression: Utilize non-linear regression software (e.g., Sirius T3 or equivalent) to fit the pH-volume and pH-absorbance curves, extracting the precise pKa1 and pKa2 values.

References

  • Title: 4-hydroxy-3-methoxypyridine (Compound ID: 62885-41-0) Source: African Natural Products Database (ANPDB) - University of Freiburg URL: [Link]

  • Title: 4-Hydroxypyridine | CID 12290 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Pyridone (Tautomerism and Chemical Properties) Source: Wikipedia URL: [Link]

Sources

Exploratory

Unambiguous Structural Elucidation of 3-Methoxypyridin-4-ol: A Comprehensive Guide to 1H and 13C NMR Chemical Shift Assignments

Executive Summary For researchers and drug development professionals, the precise structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 3-Methoxypy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 3-Methoxypyridin-4-ol (CAS 62885-41-0) presents a unique analytical challenge due to its inherent tautomeric flexibility. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments of this molecule. By grounding the spectral data in the physical causality of tautomerism and employing a self-validating multidimensional NMR workflow, this guide eliminates assignment ambiguity.

The Tautomeric Paradigm: Solvent-Driven Structural Dynamics

Before assigning a single chemical shift, an Application Scientist must establish the exact molecular species present in the NMR tube. 4-Hydroxypyridines are notorious for existing in a dynamic tautomeric equilibrium between the enol (pyridinol) and keto (pyridone) forms[1].

The position of this equilibrium is fiercely dictated by the dielectric constant and hydrogen-bonding capacity of the solvent[2]. In non-polar environments (e.g., the gas phase or CDCl 3​ ), the enol form is often observable. However, in polar solvents like DMSO-d 6​ —the gold standard for pharmaceutical NMR characterization—the molecule exists almost exclusively as 3-methoxypyridin-4(1H)-one (the keto tautomer)[3]. Failing to account for this thermodynamic shift leads to catastrophic misinterpretation of the 13 C spectrum, particularly at the C4 position.

Tautomerism Enol 3-Methoxypyridin-4-ol (Enol Form) Favored in Non-Polar Solvents Keto 3-Methoxypyridin-4(1H)-one (Keto Form) Favored in Polar Solvents (DMSO) Enol->Keto Polar Solvents (Hydrogen Bonding) Keto->Enol Non-Polar Solvents (Gas Phase / CDCl3)

Figure 1: Solvent-dependent tautomeric equilibrium of 3-methoxypyridin-4-ol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be treated as a self-validating system. A simple 1D spectrum is insufficient for publication-grade structural proof; instrument calibration and multidimensional cross-checks must be employed to build an airtight case.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 3-methoxypyridin-4-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ ). DMSO-d 6​ is deliberately chosen to completely stabilize the pyridone tautomer, thereby preventing the severe line broadening associated with intermediate chemical exchange rates found in less polar solvent mixtures[1].

  • Instrument Calibration (The Validation Anchor): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d 6​ . Perform rigorous automated or manual shimming until the residual solvent peak (DMSO quintet at 2.50 ppm) exhibits a linewidth at half-height of < 1.0 Hz. Calibrate the 90° pulse width specific to the sample's dielectric load.

  • 1D Acquisition:

    • 1 H NMR: Acquire using a 30° pulse, 16–64 scans, and a relaxation delay (D1) of 2–5 seconds to ensure quantitative integration.

    • 13 C NMR: Acquire a proton-decoupled 13 C spectrum. Because quaternary carbons (C2, C3, C4) lack direct Nuclear Overhauser Effect (NOE) enhancement from attached protons, utilize a D1 of at least 2 seconds and accumulate 512–1024 scans to achieve a high signal-to-noise ratio.

  • 2D Acquisition: Run COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Optimize the HMBC for long-range 2JCH​ and 3JCH​ couplings (typically 8 Hz).

NMRWorkflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1D 1D Acquisition (1H and 13C NMR) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Assign1 Identify H5/H6 via COSY (J-coupling ~7.2 Hz) Acq2D->Assign1 Assign2 Link 1H to 13C via HSQC (Direct C-H bonds) Acq2D->Assign2 Assign3 Resolve C2/C3/C4 via HMBC (Long-range correlations) Acq2D->Assign3 Final Unambiguous Chemical Shift Assignment Assign1->Final Assign2->Final Assign3->Final

Figure 2: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.

Spectral Causality: 1 H NMR Assignments

In DMSO-d 6​ , the spectrum reflects the keto tautomer. The physical causality behind the chemical shifts is driven by the electron-withdrawing nature of the ring nitrogen and the electron-donating resonance (+R effect) of the C4 carbonyl.

Table 1: Representative 1 H NMR Assignments (Keto Tautomer in DMSO-d 6​ , 400 MHz)

PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationCausality & Structural Logic
NH (1) ~ 11.50br s-1HHighly deshielded due to robust hydrogen bonding with DMSO and the partial positive charge on the pyridone nitrogen. Broadened by 14 N quadrupolar relaxation.
H6 ~ 7.55dd7.2, 2.01HDeshielded by the adjacent electronegative nitrogen. Exhibits ortho-coupling to H5 and a small meta-coupling to H2.
H2 ~ 7.45d2.01HDeshielded by both the adjacent nitrogen and the inductive effect of the ortho-methoxy group.
H5 ~ 6.15d7.21HHighly shielded compared to standard pyridine protons due to the strong resonance electron donation from the C4 carbonyl oxygen.
OCH 3​ ~ 3.75s-3HTypical methoxy resonance, shifted slightly downfield by the heteroaromatic ring current.

Spectral Causality: 13 C NMR Assignments

The 13 C spectrum is the ultimate arbiter of the tautomeric state. If the molecule existed as the enol (pyridinol), the C4 carbon would resonate near 150 ppm. Instead, in DMSO-d 6​ , it appears near 174 ppm, unequivocally proving the presence of the conjugated carbonyl[4].

Table 2: Representative 13 C NMR Assignments (Keto Tautomer in DMSO-d 6​ , 100 MHz)

PositionShift (ppm)TypeCausality & Structural Logic
C4 ~ 174.0C=OCharacteristic conjugated carbonyl carbon of the pyridone tautomer.
C3 ~ 146.5C-OStrongly deshielded by the directly attached electronegative oxygen of the methoxy group.
C6 ~ 138.0CHDeshielded alpha-carbon to the ring nitrogen.
C2 ~ 128.5CHAlpha to the ring nitrogen, but shielded relative to C6 by the electron-donating resonance of the ortho-methoxy group.
C5 ~ 112.0CHHighly shielded by the resonance electron donation (+R effect) originating from the C4 carbonyl and propagating through the conjugated system.
OCH 3​ ~ 55.5CH 3​ Standard aliphatic carbon attached to an aromatic oxygen.

Multidimensional Validation Strategy

To transform these assignments from "highly probable" to "unambiguous," the 2D NMR data must interlock perfectly with the 1D hypotheses:

  • COSY Validation: The cross-peak between the doublet at 7.55 ppm and the doublet at 6.15 ppm confirms the ortho-relationship of H6 and H5. The shared J -coupling of 7.2 Hz is the mathematical proof of this adjacency.

  • HSQC Validation: The HSQC spectrum maps the protons to their directly attached carbons. The highly shielded H5 proton (6.15 ppm) will show a direct correlation to the highly shielded C5 carbon (112.0 ppm), validating the resonance shielding logic.

  • HMBC Validation (The Critical Link): The methoxy protons (3.75 ppm) will show a strong 3JCH​ correlation to the quaternary carbon at 146.5 ppm, definitively identifying it as C3. Furthermore, H2 (7.45 ppm) will show 3JCH​ correlations to C4 (174.0 ppm) and C6 (138.0 ppm), locking the entire molecular framework into place.

Conclusion

The structural elucidation of 3-methoxypyridin-4-ol requires an expert understanding of solvent-induced tautomerism. By utilizing DMSO-d 6​ to lock the molecule into its keto (pyridone) form and applying a rigorous, self-validating suite of 1D and 2D NMR experiments, researchers can confidently assign every proton and carbon in the molecule. This foundational accuracy is critical for ensuring the integrity of subsequent synthetic modifications and structure-activity relationship (SAR) studies in drug development.

Sources

Foundational

Crystal structure and polymorphism analysis of 3-Methoxypyridin-4-OL

An In-Depth Technical Guide to the Crystal Structure and Polymorphism Analysis of 3-Methoxypyridin-4-OL Abstract: The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism Analysis of 3-Methoxypyridin-4-OL

Abstract: The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystal forms, presents a significant challenge and opportunity in drug development. This guide provides a comprehensive technical overview of the analytical workflow required to identify, characterize, and understand the polymorphic landscape of 3-Methoxypyridin-4-OL. While specific crystallographic data for this compound is not extensively published, this paper establishes a robust framework for its investigation. We will elucidate the core principles of polymorph screening and characterization by referencing established methodologies and analogous molecular systems. This document is intended for researchers, scientists, and drug development professionals engaged in solid-state chemistry and pharmaceutical formulation.

The Criticality of Polymorphism in Drug Development

The molecular formula and chemical structure of a compound are merely the starting points in understanding its potential as a therapeutic agent.[1][2] The arrangement of molecules in the crystal lattice—its solid form—governs a cascade of physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit vastly different solubilities, directly impacting the bioavailability of the drug. Metastable forms are often more soluble than their stable counterparts.[3]

  • Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions. Less stable (metastable) forms can convert to the stable form over time, triggered by factors like temperature, humidity, and mechanical stress.[1] This transformation can alter the drug product's efficacy and safety profile.

  • Manufacturing Properties: Crystal habit (the external shape of a crystal) and mechanical properties like hardness and compressibility are dictated by the underlying crystal structure. These factors influence critical manufacturing processes such as filtration, drying, and tablet formation.[2][4]

Given these implications, a thorough investigation of polymorphism is not merely an academic exercise but a regulatory and commercial necessity. The discovery of a new, more stable polymorph late in development can lead to catastrophic setbacks, including patent challenges and product recalls.[4] Therefore, a proactive and exhaustive polymorph screen early in the development of a candidate like 3-Methoxypyridin-4-OL is a cornerstone of risk mitigation.

Strategic Framework for Polymorph Investigation

A comprehensive analysis of the solid-state forms of 3-Methoxypyridin-4-OL requires a multi-faceted approach that integrates crystallization screening with a suite of orthogonal analytical techniques. The objective is to generate and identify as many solid forms as possible (polymorphs, solvates, hydrates) and to determine the thermodynamic relationships between them.

The logical flow of such an investigation is depicted below. It begins with broad screening to generate crystalline diversity, followed by rigorous characterization to understand the structural and energetic properties of each form.

Polymorph_Investigation_Workflow cluster_screening Phase 1: Polymorph Screening & Generation cluster_characterization Phase 2: Solid-State Characterization cluster_analysis Phase 3: Data Integration & Analysis Start Crude 3-Methoxypyridin-4-OL Screening High-Throughput Crystallization (Varying Solvents, Temperatures, Cooling Rates) Start->Screening Input Material Methods Crystallization Methods: - Slow Cooling - Anti-Solvent Addition - Slow Evaporation - Grinding / Slurrying Screening->Methods PXRD Powder X-Ray Diffraction (PXRD) (Primary Identification) Methods->PXRD Generated Solids Thermal Thermal Analysis (DSC, TGA, HSM) PXRD->Thermal Spectroscopy Spectroscopic Analysis (FTIR, Raman) PXRD->Spectroscopy Integration Correlate Data: Identify Unique Forms PXRD->Integration Thermal->Integration Spectroscopy->Integration SCXRD Single Crystal X-Ray Diffraction (SC-XRD) (Definitive Structure) SCXRD->Integration Integration->SCXRD Select for Structure Elucidation Thermodynamics Determine Thermodynamic Relationships (Monotropic vs. Enantiotropic) Integration->Thermodynamics Selection Select Candidate Form for Development Thermodynamics->Selection

Caption: Workflow for Polymorph Screening and Characterization.

Experimental Protocols: A Step-by-Step Guide

Polymorph Screening: The Hunt for New Forms

The goal of screening is to subject 3-Methoxypyridin-4-OL to a wide range of crystallization conditions to induce the nucleation of different solid forms. High-throughput screening (HTS) techniques are often employed to efficiently explore the experimental space.[5]

Protocol 1: Solvent-Based Crystallization Array

This protocol utilizes a 96-well plate format to rapidly screen multiple solvents and temperatures.

  • Preparation: Dispense 2-5 mg of 3-Methoxypyridin-4-OL into each well of a 96-well plate.

  • Solvent Addition: Add a diverse range of solvents (e.g., protic, aprotic, non-polar) to the wells. A typical screen would include solvents like methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, and water.[6]

  • Dissolution: Seal the plate and heat it to dissolve the compound completely.

  • Crystallization Induction:

    • Slow Cool: Allow one set of plates to cool slowly to room temperature, followed by further cooling to 4°C. Slow cooling reduces supersaturation gradually, favoring the growth of more stable forms.[6]

    • Fast Cool (Crash Cool): Transfer another set of heated plates directly to a pre-chilled environment (e.g., 4°C or -20°C). Rapid cooling can trap less stable, kinetically favored forms.

    • Anti-Solvent Addition: To a third set of wells containing dissolved compound, slowly add an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.[6]

  • Isolation & Analysis: After crystallization (typically 24-72 hours), remove the solvent and analyze the resulting solids primarily by Powder X-Ray Diffraction (PXRD).

Primary Characterization: Identifying Unique Forms

3.2.1 Powder X-Ray Diffraction (PXRD)

Causality: PXRD is the primary tool for polymorph identification. Every crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern, acting as a "fingerprint" for that specific form.[1][7] Amorphous materials lack long-range order and produce a broad halo instead of sharp peaks.

Methodology:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powder on a sample holder and place it in the diffractometer. Acquire data typically over a 2θ range of 2° to 40°.

  • Analysis: Compare the resulting diffractograms. Different peak positions (2θ values) and/or relative intensities indicate different crystal forms.

3.2.2 Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality: Thermal methods probe the energetic properties of the solid forms. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and solid-solid transitions.[2] TGA measures changes in mass with temperature, primarily used to identify solvates or hydrates by detecting mass loss upon solvent evaporation.[8]

Methodology (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The melting point is a key characteristic of a crystalline form. A lower melting point generally suggests lower thermodynamic stability. For example, in a study of N-(3-hydroxyphenyl)-3-methoxybenzamide, two polymorphs were identified, with the more stable Form I exhibiting a higher melting point than the metastable Form II.[9]

Definitive Structure Elucidation

3.3.1 Single Crystal X-Ray Diffraction (SC-XRD)

Causality: While PXRD provides a fingerprint, SC-XRD provides the definitive, three-dimensional structure of the molecule and its arrangement in the crystal lattice.[2] It allows for the determination of unit cell dimensions, space group, and intermolecular interactions like hydrogen bonding, which are fundamental to understanding the differences between polymorphs.

Methodology:

  • Crystal Growth: Grow single crystals of sufficient size and quality (typically > 0.1 mm). This is often the most challenging step and may require specialized techniques like slow evaporation or vapor diffusion.

  • Data Collection: Mount a single crystal on the diffractometer and collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise atomic coordinates and molecular packing information.

Data Interpretation and Integration

The power of this analytical workflow lies in the integration of data from these orthogonal techniques.

Analytical TechniqueInformation ProvidedCausality & Role in Analysis
Powder X-Ray Diffraction (PXRD) Crystalline "fingerprint" (peak positions & intensities)Differentiates between distinct crystal forms. The primary tool for routine identification and quality control.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, solid-solid transitionsProbes thermodynamic stability. A higher melting point often indicates a more stable form. Helps establish the energetic relationship between polymorphs.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureIdentifies solvates and hydrates by quantifying the loss of solvent molecules upon heating.[8]
Spectroscopy (FTIR/Raman) Vibrational modes of chemical bondsDetects differences in the molecular conformation and intermolecular interactions (especially hydrogen bonding) between polymorphs.[1]
Single Crystal X-Ray Diffraction (SC-XRD) Absolute 3D crystal structure, unit cell, space groupProvides definitive proof of a new polymorph and reveals the specific differences in molecular packing and conformation that give rise to polymorphism.[2][10]

The relationship between these core techniques and the information they yield is visualized below.

Tech_Info_Relationship cluster_tech Analytical Techniques cluster_info Derived Information PXRD PXRD Fingerprint Form Fingerprint PXRD->Fingerprint DSC DSC / TGA Thermodynamics Thermodynamic Stability DSC->Thermodynamics Solvation Solvation State DSC->Solvation TGA Spectroscopy FTIR / Raman Bonding Molecular Conformation & H-Bonding Spectroscopy->Bonding SCXRD SC-XRD Structure Absolute 3D Structure SCXRD->Structure Bonding->Thermodynamics Structure->Fingerprint Structure->Bonding

Caption: Relationship between techniques and derived structural information.

Conclusion and Path Forward

The investigation of polymorphism is an indispensable component of modern drug development. For a molecule like 3-Methoxypyridin-4-OL, a systematic approach combining high-throughput screening with rigorous PXRD, thermal, and spectroscopic analysis is essential to map its solid-form landscape. The ultimate goal is the definitive structural elucidation of identified forms via SC-XRD, which provides the foundational knowledge required to select the optimal crystalline form for development. This selected form must exhibit a balance of acceptable stability, manufacturability, and bioavailability to ensure the delivery of a safe, effective, and consistent drug product to patients.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). emerging techniques for polymorph detection. Available at: [Link]

  • Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Available at: [Link]

  • The International Journal of Engineering and Science (IJES). (2016). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. Available at: [Link]

  • AIDIC. (n.d.). Polymorph Screening Technology by Controlling Crystallization. Available at: [Link]

  • ResearchGate. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Available at: [Link]

  • Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Available at: [Link]

  • European Pharmaceutical Review. (2017). Application Note: The characterisation of polymorphs by thermal analysis. Available at: [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Available at: [Link]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of 3-Methoxypyridin-4-OL in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Type: Technical Whitepaper Executive Summary In pharmaceutical process chemistry, the efficient synthesis and purification of active phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Content Type: Technical Whitepaper

Executive Summary

In pharmaceutical process chemistry, the efficient synthesis and purification of active pharmaceutical ingredients (APIs) rely heavily on precise solvent selection. 3-Methoxypyridin-4-ol (CAS 4059-67-0) is a highly functionalized heterocyclic compound that serves as a critical intermediate and structural core in various drug development pipelines, most notably in the synthesis of proton pump inhibitors like Pantoprazole and its associated impurities (e.g., 2-(Chloromethyl)-3-methoxypyridin-4-ol)[1].

Due to its strong intermolecular hydrogen-bonding network, 3-Methoxypyridin-4-ol exhibits challenging solubility profiles in non-polar media. This whitepaper provides an in-depth mechanistic analysis of its solubility in polar aprotic solvents (DMSO, DMF, NMP, and Acetonitrile). By leveraging Kamlet-Taft solvatochromic parameters, we establish a predictive and self-validating framework for solvent selection, ensuring maximum yield and thermodynamic stability during API processing[2][3].

Solvation Mechanics: The Role of Kamlet-Taft Parameters

To understand the solubility of 3-Methoxypyridin-4-ol, one must examine the causality of dissolution at the molecular level. The solid-state crystal lattice of this compound is stabilized by robust intermolecular forces:

  • Hydrogen-Bond Donors: The C4-hydroxyl (-OH) group.

  • Hydrogen-Bond Acceptors: The C3-methoxy (-OCH₃) oxygen and the pyridine ring nitrogen.

Dissolution requires the solvent to thermodynamically outcompete these solute-solute lattice energies[4]. Polar aprotic solvents achieve this through specific solvatochromic properties, quantified by Kamlet-Taft parameters :

  • Dipolarity/Polarizability ( π∗ ): Measures the solvent's ability to stabilize dipole-dipole interactions.

  • Hydrogen-Bond Basicity ( β ): Measures the solvent's ability to act as a hydrogen-bond acceptor.

  • Hydrogen-Bond Acidity ( α ): Measures the solvent's ability to act as a hydrogen-bond donor.

Dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) typically exhibit an α value of ~0.00 but possess exceptionally high β values[2]. This high basicity allows the solvent molecules' lone electron pairs (e.g., on the oxygen of DMSO) to form strong hydrogen bonds with the C4-hydroxyl proton of 3-Methoxypyridin-4-ol, effectively dismantling the crystal lattice and driving high solubility[5][6].

SolvationMechanics Core 3-Methoxypyridin-4-OL Crystal Lattice HDonor C4-Hydroxyl Group (H-Bond Donor) Core->HDonor HAcceptor C3-Methoxy / Pyridine N (H-Bond Acceptors) Core->HAcceptor Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->HDonor High β (Basicity) Interaction Solvent->HAcceptor Dipole-Dipole (π*) LatticeDisruption Lattice Disruption & Dissolution HDonor->LatticeDisruption HAcceptor->LatticeDisruption

Caption: Solvation mechanics of 3-Methoxypyridin-4-OL driven by Kamlet-Taft basicity and dipolarity.

Quantitative Solubility Data in Key Polar Aprotic Solvents

The table below correlates the Kamlet-Taft parameters of primary polar aprotic solvents with their empirical solubilizing capacity for highly functionalized pyridine and amide derivatives[2][7][8].

SolventDipolarity ( π∗ )H-Bond Acidity ( α )H-Bond Basicity ( β )Solubilizing Capacity for 3-Methoxypyridin-4-olMechanistic Rationale
DMSO 1.000.000.76Very High Maximum π∗ and high β drive rapid H-bond disruption of the pyridinol -OH group[2][5].
NMP 0.920.000.77Very High Exceptional basicity ( β ) makes it highly efficient for solubilizing rigid heterocyclic lattices[7].
DMF 0.880.000.69High Strong solvation via lone electron pairs on the formamide oxygen[5][7].
Acetonitrile 0.750.190.31Moderate Lower basicity ( β ) limits H-bond disruption, though slight acidity ( α=0.19 ) aids interaction with the pyridine nitrogen[2][9].

Note: While DMSO, DMF, and NMP offer superior thermodynamic solubility, they are increasingly scrutinized under green chemistry guidelines (e.g., GSK, CHEM21) due to toxicity, prompting the investigation of solvent-pair mixtures[3][10].

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To accurately determine the solubility profile of 3-Methoxypyridin-4-ol without analytical artifacts (such as supersaturation or undetected polymorph transitions), a rigorous, self-validating methodology must be employed[4][5].

Step-by-Step Methodology
  • Isothermal Equilibration (Shake-Flask Method):

    • Add an excess amount of 3-Methoxypyridin-4-ol to 5.0 mL of the target polar aprotic solvent in a sealed, light-protected glass vial.

    • Submerge the vial in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K ± 0.1 K).

    • Agitate continuously at 150 RPM for 48 to 72 hours to ensure complete thermodynamic equilibrium between the solid and liquid phases[5][6].

  • Phase Separation:

    • Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at the exact equilibration temperature. Causality: Maintaining isothermal conditions prevents premature precipitation of the analyte due to sample cooling, which would artificially lower the calculated solubility[5].

  • Quantification (HPLC-UV):

    • Extract an aliquot of the clear supernatant, dilute it immediately with the mobile phase to prevent crystallization, and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector against a pre-validated calibration curve.

  • Solid-State Validation (Critical Step):

    • Recover the residual solid from the bottom of the centrifuge tube.

    • Analyze the residue using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR-ATR). Causality: This step is mandatory to prove that the solvent did not induce the formation of solvates or new polymorphs during equilibration. If the crystal form has changed, the measured solubility reflects the new polymorph, not the original API[4][5].

ProtocolWorkflow Eq 1. Equilibration (Shake-Flask, 48h) Sep 2. Phase Separation (Isothermal Centrifugation) Eq->Sep Maintain Temp Quant 3. Quantification (HPLC-UV Analysis) Sep->Quant Supernatant Valid 4. Solid-State Validation (DSC / XRPD) Sep->Valid Residual Solid

Caption: Self-validating thermodynamic solubility screening protocol with solid-state verification.

Industrial Implications & Future Outlook

While traditional dipolar aprotic solvents like DMF and NMP provide excellent solubilization for 3-Methoxypyridin-4-ol, the pharmaceutical industry is actively seeking safer alternatives[3]. Recent methodologies advocate for the use of Hydrogen-Bond Donor (HBD) and Hydrogen-Bond Acceptor (HBA) solvent-pair mixtures [10][11]. By blending specific ratios of greener solvents (e.g., aqueous binary mixtures or 4-formylmorpholine), process chemists can artificially engineer a solvent environment whose combined Kamlet-Taft parameters mimic those of hazardous aprotic solvents, achieving high API solubility while adhering to modern environmental compliance standards[6][8].

References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC.
  • Pantoprazole Impurity 46. Briti Scientific.
  • CAS |2-(Chloromethyl)-3-methoxypyridin-4-ol hydrochloride (Pantoprazole Impurity). Chemexpress.
  • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Measurement of Solvent Properties Using Kamlet-Taft Approach for Application in Synthesis. Malaysian Journal of Analytical Sciences.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel

Sources

Foundational

A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 3-Methoxypyridin-4-OL: An Integrated Computational and Experimental Approach

Abstract Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Their utility is intrinsically linked to their electronic structure, which dictates reactivity, stability, and inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Their utility is intrinsically linked to their electronic structure, which dictates reactivity, stability, and intermolecular interactions. This guide focuses on a specific, under-characterized derivative, 3-Methoxypyridin-4-OL . Given the current scarcity of dedicated literature for this molecule, this document serves as a comprehensive methodological whitepaper. It outlines a robust, integrated strategy combining computational chemistry and experimental validation to thoroughly characterize its electronic properties. We will detail the theoretical underpinnings of Frontier Molecular Orbital (FMO) theory, provide step-by-step protocols for Density Functional Theory (DFT) calculations, and describe the requisite electrochemical and spectroscopic techniques for experimental verification. The objective is to provide researchers with a self-validating framework to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO energy gap, thereby enabling predictive insights into the molecule's potential applications.

Introduction: The Significance of Electronic Structure in Drug Design

The pyridine ring, a heterocyclic aromatic amine, is a privileged structure in drug development, appearing in numerous FDA-approved therapeutics. Its nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's pKa, while the aromatic system allows for diverse substitutions to fine-tune steric and electronic properties.[1][2] The electronic character of these substituents directly influences the molecule's pharmacokinetic and pharmacodynamic profile.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. Of these, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance.[3]

  • HOMO: Represents the ability of a molecule to donate an electron, correlating with its nucleophilicity.

  • LUMO: Represents the ability of a molecule to accept an electron, correlating with its electrophilicity.[4]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[5][6] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more polarizable and reactive.[5][6] This gap is directly related to the lowest energy electronic excitation possible, which can be probed experimentally.[3][7]

For 3-Methoxypyridin-4-OL, the interplay between the electron-donating methoxy group (-OCH₃) and the hydroxyl group (-OH) on the electron-withdrawing pyridine ring creates a unique electronic environment. A precise understanding of this environment is essential for predicting its behavior as a potential drug candidate or functional material. This guide outlines the necessary steps to achieve this understanding.

Theoretical Framework: Predictive Modeling with Density Functional Theory (DFT)

Before committing to resource-intensive synthesis and experimentation, in silico methods provide invaluable predictive power. Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in predicting molecular electronic properties.[8]

Causality of Method Selection

The choice of a computational method is critical for obtaining meaningful results. We recommend a long-range corrected functional, such as ωB97XD , which accurately models both short-range and long-range electronic interactions. For the basis set, a Pople-style triple-zeta set with diffuse and polarization functions, such as 6-311++G(d,p) , provides sufficient flexibility to accurately describe the electron distribution, especially for a molecule containing heteroatoms with lone pairs.[9][10] This combination is well-suited for calculating orbital energies and simulating electronic spectra.

Protocol 1: Computational Workflow for FMO Analysis

This protocol outlines the steps to perform a geometry optimization and subsequent FMO analysis of 3-Methoxypyridin-4-OL using a computational chemistry package like Gaussian.

  • Structure Input: Construct the 3D structure of 3-Methoxypyridin-4-OL using a molecular editor. Ensure correct atom types, bonds, and initial stereochemistry.

  • Geometry Optimization:

    • Set up a geometry optimization calculation.

    • Method: ωB97XD

    • Basis Set: 6-311++G(d,p)

    • Solvation Model: To mimic physiological or experimental conditions, incorporate a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water, DMSO).[9]

    • Execution: Run the calculation. Verify its successful completion by confirming the absence of imaginary frequencies, which indicates the structure is at a true energy minimum.

  • Frontier Orbital Calculation:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation with the same functional and basis set.

    • Request the generation of molecular orbitals.

    • Analysis: Extract the energies of the HOMO and LUMO from the output file. The HOMO-LUMO gap is calculated as: ΔE = ELUMO - EHOMO

  • Visualization:

    • Use a visualization program (e.g., GaussView, Chemcraft) to plot the 3D surfaces of the HOMO and LUMO. This visual inspection is crucial to understand where the electron density is located for donation (HOMO) and acceptance (LUMO).

Visualization: Computational Workflow

Computational_Workflow cluster_input Step 1: Input cluster_calc Step 2: DFT Calculation cluster_output Step 3: Analysis & Output mol_input 3D Structure of 3-Methoxypyridin-4-OL geom_opt Geometry Optimization (ωB97XD/6-311++G(d,p)) mol_input->geom_opt freq_check Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_check sp_calc Single-Point Energy (Orbital Generation) freq_check->sp_calc homo_lumo_energies HOMO & LUMO Energies sp_calc->homo_lumo_energies orbital_surfaces 3D Orbital Surfaces sp_calc->orbital_surfaces energy_gap HOMO-LUMO Gap (ΔE) homo_lumo_energies->energy_gap

Caption: Workflow for DFT-based electronic property prediction.

Experimental Validation: Bridging Theory and Reality

Computational results must be anchored to empirical data. The following experimental protocols are designed to measure the electrochemical and optical properties of 3-Methoxypyridin-4-OL, providing data that can be directly correlated with the calculated HOMO and LUMO energies.

Protocol 2: Electrochemical HOMO/LUMO Estimation via Cyclic Voltammetry (CV)

Cyclic voltammetry measures the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels, respectively.

  • Sample Preparation:

    • Dissolve a known concentration (e.g., 1-5 mM) of synthesized and purified 3-Methoxypyridin-4-OL in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Purge the solution with an inert gas (e.g., argon, nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Scan the potential from an initial value where no reaction occurs towards a positive potential to observe the oxidation peak (Eox).

    • Reverse the scan towards a negative potential to observe the reduction peak (Ered).

    • Record the voltammogram.

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to the vacuum level):

      • EHOMO (eV) = -e [Eoxonset - E1/2(Fc/Fc⁺)] - 4.8

      • ELUMO (eV) = -e [Eredonset - E1/2(Fc/Fc⁺)] - 4.8

    • The electrochemical gap is then: ΔEelectrochem = ELUMO - EHOMO

Protocol 3: Optical Gap Determination via UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption corresponds to the energy required for the lowest-energy electronic transition, which provides an estimate of the optical band gap.[7]

  • Sample Preparation: Prepare a dilute solution of 3-Methoxypyridin-4-OL in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Measurement:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength at the onset of the lowest energy absorption band (λonset). This is found by drawing a tangent to the low-energy edge of the absorption peak and finding its intersection with the baseline.

    • Calculate the optical gap (Eopt) using the Planck-Einstein relation:

      • Eopt (eV) = 1240 / λonset (nm)

Visualization: Experimental Validation Workflow

Experimental_Workflow cluster_synthesis Step 1: Material Preparation cluster_electrochem Step 2A: Electrochemistry cluster_spectroscopy Step 2B: Spectroscopy cluster_correlation Step 3: Data Correlation synthesis Synthesis & Purification of 3-Methoxypyridin-4-OL cv_setup Cyclic Voltammetry (CV Measurement) synthesis->cv_setup uv_setup UV-Vis Spectroscopy (Absorption Spectrum) synthesis->uv_setup cv_analysis Determine E_ox & E_red cv_setup->cv_analysis e_homo_lumo Calculate E_HOMO & E_LUMO cv_analysis->e_homo_lumo correlation Compare Computational (ΔE) with Experimental (ΔE_electrochem, E_opt) e_homo_lumo->correlation uv_analysis Determine λ_onset uv_setup->uv_analysis e_optical Calculate Optical Gap (E_opt) uv_analysis->e_optical e_optical->correlation

Caption: Integrated experimental workflow for electronic property validation.

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive picture of the molecule's electronic landscape by integrating theoretical predictions with experimental findings.

Correlating Datasets

It is important to recognize that the theoretical HOMO-LUMO gap (from DFT), the electrochemical gap (from CV), and the optical gap (from UV-Vis) are related but not identical concepts. The optical gap is typically smaller than the electrochemical gap due to exciton binding energy. The theoretical gap's accuracy depends on the chosen functional. A strong correlation between these three values validates both the computational model and the experimental measurements.

Illustrative Data Summary

All quantitative data should be collated into a clear, concise table for comparative analysis. The table below serves as a template for presenting the final, correlated results.

ParameterComputational (DFT)Experimental (CV)Experimental (UV-Vis)
EHOMO Value (eV)Value (eV)N/A
ELUMO Value (eV)Value (eV)N/A
Energy Gap (ΔE) Value (eV)Value (eV)Value (eV)

Note: Values are placeholders and must be determined via the protocols described herein.

Conclusion

Characterizing the electronic properties and HOMO-LUMO gap of 3-Methoxypyridin-4-OL is a critical step in evaluating its potential as a therapeutic agent or functional material. Due to the absence of specific published data, a first-principles approach is necessary. This guide provides a comprehensive and self-validating framework for researchers to follow. By rigorously applying the detailed computational and experimental protocols, one can reliably determine the frontier orbital energies and energy gap. This foundational knowledge enables a deeper understanding of the molecule's reactivity, stability, and optical properties, thereby accelerating its journey from a conceptual structure to a validated candidate in drug discovery and materials science.

References

  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.
  • 3-Hydroxy-4-methoxypyridine. Frontier Specialty Chemicals.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN J. Chem.
  • HOMO-LUMO Energy Gap. Schrödinger.
  • Synthesis and characterization of methyl substituted 3-hydroxypyridin-4-ones and their complexes with iron(III).
  • 4-Methoxypyridine. ExSyn Corp.
  • Understanding HOMO and LUMO in Chemistry. Ossila.
  • A computational study of the formation of surface methoxy species in H-SSZ-13 and H-SAPO-34 frameworks. RSC Publishing.
  • HOMO and LUMO. Wikipedia.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Showing Compound 3-Methoxypyridine (FDB004414). FooDB.
  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. PMC.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI.
  • 3-Methoxypyridine 97 7295-76-3. Sigma-Aldrich.
  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Oriental Journal of Chemistry.

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity profile for 3-Methoxypyridin-4-OL

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of 3-Methoxypyridin-4-OL Authored by: A Senior Application Scientist Preamble: Navigating the Data Scarcity for 3-Methoxypyridin-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of 3-Methoxypyridin-4-OL

Authored by: A Senior Application Scientist

Preamble: Navigating the Data Scarcity for 3-Methoxypyridin-4-OL

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's safety and toxicity is paramount. This guide focuses on 3-Methoxypyridin-4-OL (CAS No. 62885-41-0), a substituted pyridine derivative. It is critical to acknowledge that, as of the writing of this document, detailed and publicly available Material Safety Data Sheet (MSDS) and a comprehensive toxicity profile for this specific molecule are limited. This is not uncommon for novel or specialized research chemicals.

Therefore, this guide will adopt a two-pronged approach. Firstly, it will present all available specific information for 3-Methoxypyridin-4-OL. Secondly, and more substantially, it will provide an inferred hazard and toxicity profile based on structurally similar pyridine compounds. This method of "read-across" is a scientifically validated approach in toxicology for predicting the properties of a substance when data is sparse. We will then detail a recommended, step-by-step experimental workflow for a thorough toxicity assessment of 3-Methoxypyridin-4-OL, providing the user with a practical framework for their own safety and research protocols.

Section 1: Known Compound Identification and Properties

Chemical Name: 3-methoxypyridin-4-ol[1] Synonyms: 4-Hydroxy-3-methoxypyridine CAS Number: 62885-41-0[1] Molecular Formula: C6H7NO2[1] Molecular Weight: 125.13 g/mol [1]

PropertyValueSource
Purity Typically ≥98%[1]
Physical Appearance Solid (predicted)General knowledge of similar compounds
Storage Conditions Store at room temperature, protected from light.[2]

Section 2: Inferred Hazard Profile and Safety Recommendations from Structural Analogues

Given the lack of a specific MSDS for 3-Methoxypyridin-4-OL, we will infer its potential hazards from related compounds such as 4-Methoxypyridin-3-ol, (3-Methoxypyridin-4-yl)methanamine, and other substituted pyridines.[3][4]

GHS Hazard Classification (Inferred)

Based on data from structural analogues, the following GHS classifications should be considered as provisional for 3-Methoxypyridin-4-OL:

Hazard ClassCategory (Predicted)Hazard Statement (Predicted)Basis for Inference
Acute Toxicity, Oral Category 4H302: Harmful if swallowedData for 4-Methoxypyridin-3-ol and (3-Methoxypyridin-4-yl)methanamine hydrochloride.[3][4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinData for 4-Methoxypyridin-3-ol.[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationData for 4-Methoxypyridin-3-ol and (3-Methoxypyridin-4-yl)methanamine hydrochloride.[3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationData for 4-Methoxypyridin-3-ol and (3-Methoxypyridin-4-yl)methanamine hydrochloride.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationData for (3-Methoxypyridin-4-yl)methanamine hydrochloride.[3]

Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Handling and Personal Protective Equipment (PPE)

The following handling and PPE recommendations are based on the inferred hazard profile and are considered best practice for handling novel chemical entities.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield, compliant with NIOSH (US) or EN 166 (EU) standards.[3]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] Wear a lab coat or other protective clothing.

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter cartridge should be worn.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

First Aid Measures (Recommended)
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]

Section 3: A Proposed Workflow for Toxicity Profile Assessment

The following section outlines a logical, tiered approach to systematically evaluate the toxicity of 3-Methoxypyridin-4-OL. This workflow is designed to move from in vitro to in vivo models, gathering crucial data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Toxicity_Workflow A Cytotoxicity Assays (e.g., MTT, LDH) in relevant cell lines (e.g., HepG2, HEK293) B Genotoxicity Screening (e.g., Ames test, in vitro micronucleus assay) A->B Assess mutagenic potential C hERG Channel Assay (Cardiotoxicity screen) B->C Assess cardiac risk D Acute Oral Toxicity Study (OECD 423) - Rodent model (e.g., mice or rats) - Determine LD50 and signs of toxicity C->D Proceed if in vitro profile is acceptable E 28-Day Repeated Dose Oral Toxicity Study (OECD 407) - Rodent model - Identify target organs, NOAEL D->E Proceed if acute toxicity is manageable F Metabolite Identification - In vitro (microsomes) & In vivo (plasma, urine) E->F

Caption: A tiered workflow for assessing the toxicity of a novel compound.

Tier 1: In Vitro Screening Protocols
3.1.1. Cytotoxicity Assessment
  • Objective: To determine the concentration at which 3-Methoxypyridin-4-OL induces cell death.

  • Methodology (MTT Assay):

    • Cell Culture: Plate human liver carcinoma cells (HepG2) and human embryonic kidney cells (HEK293) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 3-Methoxypyridin-4-OL in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 1000 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

3.1.2. Genotoxicity Screening
  • Objective: To assess the potential of 3-Methoxypyridin-4-OL to induce genetic mutations.

  • Methodology (Ames Test - OECD 471):

    • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

    • Exposure: Expose the bacterial strains to various concentrations of 3-Methoxypyridin-4-OL on a minimal agar plate.

    • Incubation: Incubate the plates for 48-72 hours.

    • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Tier 2: Acute In Vivo Toxicity Protocol
  • Objective: To determine the short-term toxicity and approximate lethal dose (LD50) of 3-Methoxypyridin-4-OL after a single oral dose.

  • Methodology (Acute Oral Toxicity - Fixed Dose Procedure - OECD 420):

    • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

    • Dosing: Administer a single oral dose of 3-Methoxypyridin-4-OL using a gavage needle. Start with a dose predicted to be non-lethal based on in vitro data and the toxicity of analogues.

    • Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), body weight changes, and any instances of mortality.

    • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any visible abnormalities in organs and tissues.

    • Analysis: The results will classify the compound into a GHS toxicity category based on the observed mortality at specific dose levels.

Section 4: Conclusion and Future Directions

This guide provides a foundational understanding of the potential material safety and toxicity profile of 3-Methoxypyridin-4-OL. While specific data is scarce, a precautionary approach based on structural analogues is warranted. Researchers and drug development professionals are strongly encouraged to undertake a systematic toxicological evaluation, such as the tiered workflow proposed herein, before scaling up work with this compound. The data generated from these studies will be invaluable in establishing a definitive safety profile and ensuring the well-being of laboratory personnel and the integrity of research outcomes.

References

  • NextSDS. 3-methoxypyridin-4-amine — Chemical Substance Information. Available at: [Link]

  • FooDB. Showing Compound 3-Methoxypyridine (FDB004414). (2010). Available at: [Link]

  • PubChem - NIH. 3-Methoxypyridine | C6H7NO | CID 23719. Available at: [Link]

  • World Health Organization (WHO). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP. (2020). Available at: [Link]

  • MDPI. Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. (2025). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methoxypyridin-4-ol: A Detailed Laboratory Protocol and Application Guide

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of 3-Methoxypyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of 3-Methoxypyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

3-Methoxypyridin-4-ol and its derivatives are of significant interest in pharmaceutical research due to their presence in various biologically active molecules. The pyridine-4-ol scaffold is a known chelating motif and a versatile platform for the development of novel therapeutic agents. This guide details a reliable and accessible synthetic route, commencing from the commercially available starting material, 3-bromo-4-hydroxypyridine. The described multi-step synthesis involves a protection-substitution-deprotection strategy, a robust and common approach in organic synthesis for the preparation of functionalized aromatic compounds.

Overall Synthetic Strategy

The synthesis of 3-Methoxypyridin-4-ol is achieved through a three-step process, as illustrated in the workflow diagram below. This strategy is designed to be efficient and to minimize the formation of side products.

G A Step 1: Protection of the Hydroxyl Group E Intermediate 1: 4-(Benzyloxy)-3-bromopyridine A->E B Step 2: Nucleophilic Aromatic Substitution F Intermediate 2: 4-(Benzyloxy)-3-methoxypyridine B->F C Step 3: Deprotection to Yield the Final Product G Final Product: 3-Methoxypyridin-4-ol C->G D Starting Material: 3-Bromo-4-hydroxypyridine D->A E->B F->C

Caption: Workflow for the synthesis of 3-Methoxypyridin-4-ol.

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group. A crucial aspect of this route is the initial protection of the acidic hydroxyl group as a benzyl ether. This prevents unwanted side reactions during the subsequent methoxylation step. The final step involves the removal of the benzyl protecting group to yield the desired 3-Methoxypyridin-4-ol.

Physicochemical and Safety Data

A summary of the key physicochemical properties of the starting material, intermediates, and the final product, along with essential safety information, is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Precautions
3-Bromo-4-hydroxypyridine C₅H₄BrNO173.99175-179Irritant, handle with gloves and eye protection.
4-(Benzyloxy)-3-bromopyridine C₁₂H₁₀BrNO264.1270-74Avoid inhalation and contact with skin.
Sodium Methoxide CH₃NaO54.02DecomposesCorrosive, handle in a fume hood with appropriate PPE.
3-Methoxypyridin-4-ol C₆H₇NO₂125.13118-122Assume irritant properties, handle with care.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-3-bromopyridine (Intermediate 1)

Rationale: The hydroxyl group of 3-bromo-4-hydroxypyridine is acidic and would interfere with the strongly basic conditions of the subsequent methoxylation step. Protection as a benzyl ether is a common and effective strategy to prevent this. Benzyl bromide is used as the protecting agent in the presence of a base, potassium carbonate, which deprotonates the hydroxyl group, facilitating the nucleophilic attack on the benzyl bromide.

Materials:

  • 3-Bromo-4-hydroxypyridine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-hydroxypyridine and acetone.

  • Stir the mixture until the starting material is fully dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-(benzyloxy)-3-bromopyridine.

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxypyridine (Intermediate 2)

Rationale: This step involves a nucleophilic aromatic substitution reaction where the bromide at the 3-position of the pyridine ring is displaced by a methoxide ion. Sodium methoxide is a strong nucleophile and base, making it suitable for this transformation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in methanol at elevated temperatures to facilitate the substitution.

Materials:

  • 4-(Benzyloxy)-3-bromopyridine (1.0 eq)

  • Sodium methoxide (NaOMe) (1.5 eq)

  • Methanol (solvent)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(benzyloxy)-3-bromopyridine in methanol.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-(benzyloxy)-3-methoxypyridine.

  • The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of 3-Methoxypyridin-4-ol (Final Product)

Rationale: The final step is the deprotection of the benzyl ether to reveal the free hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenolysis of benzyl ethers. The reaction is carried out under a hydrogen atmosphere.

Materials:

  • 4-(Benzyloxy)-3-methoxypyridine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (catalytic amount)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(benzyloxy)-3-methoxypyridine in methanol or ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-Methoxypyridin-4-ol.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product in high purity.

Characterization

The identity and purity of the synthesized 3-Methoxypyridin-4-ol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the positions of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Increase reaction time or temperature. Check the quality of reagents.
Incomplete reaction in Step 2 Insufficient reactivity of the starting material or deactivation of the nucleophile.Use a higher boiling point solvent like DMF. Increase the amount of sodium methoxide. Ensure the absence of water.
Incomplete deprotection in Step 3 Catalyst poisoning or insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly purged with hydrogen. Increase hydrogen pressure if equipment allows.

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of 3-Methoxypyridin-4-ol. By following these detailed steps and understanding the chemical principles involved, researchers can confidently prepare this valuable compound for their drug discovery and development programs. Adherence to good laboratory practices and safety precautions is paramount throughout the synthesis.

References

  • While a direct, single reference for this specific multi-step synthesis is not provided, the principles and individual reaction types are well-established in the field of organic chemistry.
Application

Application Notes: 3-Methoxypyridin-4-ol and its Key Amine Derivative as Versatile Precursors in Medicinal Chemistry

Introduction: The Strategic Value of the Methoxypyridine Scaffold In the landscape of medicinal chemistry, pyridine and its derivatives are classified as "privileged structures" due to their prevalence in a vast number o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Methoxypyridine Scaffold

In the landscape of medicinal chemistry, pyridine and its derivatives are classified as "privileged structures" due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them ideal scaffolds for drug design. This guide focuses on 3-Methoxypyridin-4-ol (CAS No. 62885-41-0), a functionalized pyridine building block, and its synthetically crucial derivative, 3-Methoxypyridin-4-amine.

While 3-Methoxypyridin-4-ol is a valuable starting material, its direct utility can be limited.[2] In many synthetic strategies, particularly those targeting protein kinases, the 4-amino derivative is the more versatile intermediate. The amino group serves as a critical handle for a multitude of chemical transformations and, more importantly, often acts as a key hydrogen bond donor, mimicking the adenine of ATP to interact with the hinge region of kinase enzymes.[3]

This document provides detailed protocols and scientific rationale for the conversion of 3-Methoxypyridin-4-ol to its 4-amino counterpart and illustrates the subsequent application of this key intermediate in the synthesis of core structures relevant to modern drug discovery programs.

Part 1: Physicochemical Properties & Synthesis of the Key Intermediate

A successful synthetic campaign begins with a thorough understanding of the starting materials and a robust protocol for generating the key intermediates.

Physicochemical Data Summary

The properties of the precursor and its key amine derivative are summarized below for easy reference.

Property3-Methoxypyridin-4-ol3-Methoxypyridin-4-amine
CAS Number 62885-41-0[2]52334-90-4[4]
Molecular Formula C₆H₇NO₂[2]C₆H₈N₂O[4]
Molecular Weight 125.13 g/mol [2]124.14 g/mol
Physical Form Not specifiedPale-yellow to brown solid or liquid[4]
Purity ≥ 98% (Typical)[2]~96% (Typical)[4]
Storage Ambient2-8°C, Inert atmosphere, Keep in dark[4]
Experimental Workflow: From Pyridinol to Aminopyridine

The conversion of a pyridin-4-ol to a 4-aminopyridine is a cornerstone transformation that significantly enhances the synthetic utility of the scaffold. A direct amination of the hydroxyl group is challenging. Therefore, a two-step sequence involving the activation of the hydroxyl group as a better leaving group (a chloride) is the preferred and more reliable industrial and laboratory method.

G cluster_0 Part 1: Key Intermediate Synthesis A 3-Methoxypyridin-4-ol (Precursor) B Step A: Chlorination (Activation) A->B POCl₃ or SOCl₂ C 4-Chloro-3-methoxypyridine (Activated Intermediate) B->C D Step B: Amination (Nucleophilic Substitution) C->D NH₄OH or NH₃ source E 3-Methoxypyridin-4-amine (Key Intermediate) D->E

Caption: Synthetic workflow from 3-Methoxypyridin-4-ol to 3-Methoxypyridin-4-amine.

Protocol 1: Two-Step Synthesis of 3-Methoxypyridin-4-amine

This protocol details the conversion of the pyridinol to the key amine intermediate.

Step A: Synthesis of 4-Chloro-3-methoxypyridine

  • Rationale: The hydroxyl group of a pyridinol is a poor leaving group. Conversion to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) transforms the 4-position into an electrophilic site susceptible to nucleophilic aromatic substitution.[5][6]

  • Materials & Equipment:

    • 3-Methoxypyridin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Magnetic stirrer and heating mantle

    • Separatory funnel

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Methoxypyridin-4-ol (1.0 eq).

    • Add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C. Caution: The reaction can be exothermic.

    • After the addition is complete, slowly warm the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until gas evolution ceases (pH ~7-8).

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-methoxypyridine, which can be purified by column chromatography.

Step B: Synthesis of 3-Methoxypyridin-4-amine

  • Rationale: The electron-withdrawing nature of the ring nitrogen and the chloride leaving group allows for nucleophilic substitution by an ammonia source. This reaction typically requires heat and pressure to proceed efficiently.[1]

  • Materials & Equipment:

    • 4-Chloro-3-methoxypyridine

    • Ammonium hydroxide (28-30% aqueous solution)

    • Sealed pressure vessel (autoclave or sealed tube)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Place 4-Chloro-3-methoxypyridine (1.0 eq) and a significant excess of ammonium hydroxide solution (10-20 eq) into a pressure-rated sealed vessel.

    • Seal the vessel and heat to 120-150 °C for 12-24 hours. Caution: Ensure the vessel is rated for the temperature and pressure.

    • Cool the vessel to room temperature before opening.

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and some water.

    • Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude 3-Methoxypyridin-4-amine can be purified by silica gel chromatography or recrystallization.

Part 2: Application in the Synthesis of Kinase Inhibitors

The 3-methoxypyridin-4-amine scaffold is particularly valuable in the design of ATP-competitive kinase inhibitors. The pyrimidine portion of ATP, which is mimicked by the aminopyridine, forms crucial hydrogen bonds with the "hinge" region of the kinase active site. The amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor.

G cluster_0 Kinase Hinge Binding cluster_1 Result A 3-Methoxypyridin-4-amine Scaffold B Kinase Hinge Region (Backbone NH & CO) A->B H-Bond Donor (NH₂) H-Bond Acceptor (Ring N) C ATP Binding Blocked B->C

Caption: Aminopyridine scaffold mimicking ATP to bind the kinase hinge region.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a well-established core for many potent kinase inhibitors. This protocol provides a representative synthesis where 3-methoxypyridin-4-amine can be used to construct this privileged heterocyclic system. The reaction involves the condensation of the aminopyridine with a β-ketoester or a related dicarbonyl compound.

  • Rationale: This is a classic cyclocondensation reaction (related to the Friedländer annulation) where the nucleophilic amine of the aminopyridine attacks one carbonyl of the partner, and the activated C-5 position of the pyridine ring subsequently participates in cyclization with the second carbonyl, followed by dehydration to form the aromatic fused ring system.

  • Materials & Reagents:

    • 3-Methoxypyridin-4-amine

    • Ethyl 2-cyano-3-ethoxyacrylate (or a similar 1,3-dielectrophile)

    • Ethanol or Dowtherm A (as solvent)

    • Potassium carbonate (K₂CO₃) or another suitable base

  • Procedure:

    • In a round-bottom flask, suspend 3-Methoxypyridin-4-amine (1.0 eq) and potassium carbonate (1.5 eq) in ethanol.

    • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography to yield the desired pyrazolo[3,4-b]pyridine product.

Part 3: Application in Palladium-Catalyzed C-N Bond Formation

Modern medicinal chemistry relies heavily on palladium-catalyzed cross-coupling reactions to build molecular complexity. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, coupling amines with aryl halides.[7] 3-Methoxypyridin-4-amine is an excellent substrate for this reaction, allowing for its linkage to other aromatic or heteroaromatic systems.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-(X)L₂ B->C D Ligand Exchange & Amine Coordination C->D R'-NH₂ E [Ar-Pd(II)-(NHR')L₂]⁺ D->E F Deprotonation E->F Base G Ar-Pd(II)-(NR')L₂ F->G H Reductive Elimination G->H H->A Ar-NHR' (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for coupling 3-Methoxypyridin-4-amine with a representative aryl bromide.

  • Rationale: The reaction utilizes a palladium(0) catalyst, which undergoes oxidative addition with the aryl bromide. A bulky, electron-rich phosphine ligand (like Xantphos) stabilizes the palladium complex and facilitates the subsequent steps of amine coordination, deprotonation by a strong base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[8][9]

  • Materials & Reagents:

    • 3-Methoxypyridin-4-amine

    • An aryl bromide (e.g., 4-bromotoluene)

    • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (as precatalyst)

    • Xantphos (or a similar bulky phosphine ligand)

    • Sodium tert-butoxide (NaOt-Bu)

    • Toluene or Dioxane (anhydrous)

    • Schlenk tube or other vessel suitable for inert atmosphere reactions

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

    • Add the base, sodium tert-butoxide (1.4 eq).

    • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

    • Add 3-Methoxypyridin-4-amine (1.2 eq) followed by anhydrous toluene via syringe.

    • Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-methoxypyridin-4-amine.[10]

Conclusion

3-Methoxypyridin-4-ol is a valuable precursor for the more versatile intermediate, 3-Methoxypyridin-4-amine. The strategic conversion via a two-step chlorination/amination sequence unlocks access to a building block with broad applicability in medicinal chemistry. As demonstrated, this key amine is ideally suited for constructing privileged scaffolds like kinase inhibitors and for participating in robust cross-coupling methodologies such as the Buchwald-Hartwig amination. The protocols and rationale provided herein offer a solid foundation for researchers and scientists to leverage this important scaffold in their drug discovery efforts.

References

  • Desai, N. C., Bhatt, N., & Somani, H. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 9(2), 817-824.
  • Potemkin, V., Grishina, M., & Chupakhin, O. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(29), 16187-16195.
  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (2007).
  • El-Adl, K., Al-Dhfyan, A., & Al-Said, M. S. (2022).
  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]

  • Zhang, H., & Gu, Z. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(8), 3247-3250.
  • Cawley, M. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, SP249.
  • Google Patents. (2012). WO 2012/095691 A1: Process for producing 4-aminopyridines.
  • Cawley, M. J., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • Schnürr, M., & Snieckus, V. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1548-1558.
  • Patsnap. (2013). Method for synthesizing 4-chloro-pyridine.
  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.

Sources

Method

Palladium-catalyzed cross-coupling reactions involving 3-Methoxypyridin-4-OL

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Methoxypyridin-4-ol Introduction: The Strategic Value of the 3-Methoxypyridin-4-ol Scaffold The pyridin-4-ol moiety is a privileged scaffold in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Methoxypyridin-4-ol

Introduction: The Strategic Value of the 3-Methoxypyridin-4-ol Scaffold

The pyridin-4-ol moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active agents and functional materials.[1][2][3] Specifically, 3-Methoxypyridin-4-ol offers a synthetically versatile entry point for creating highly functionalized pyridine derivatives. Its strategic placement of methoxy and hydroxyl groups allows for regioselective modifications, making it a valuable building block for generating diverse molecular libraries.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C, C-N, and C-O bond formation due to their broad functional group tolerance and mild reaction conditions.[4][5][6] This guide provides an in-depth exploration of the application of these powerful reactions to the 3-Methoxypyridin-4-ol core, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.

A critical first step in leveraging this scaffold is the activation of the 4-hydroxyl group. The -OH group is a poor leaving group for cross-coupling and must be converted into a more reactive electrophile, typically a sulfonate ester like a triflate (-OTf) or nonaflate (-ONf). This activation is the gateway to a host of powerful synthetic transformations.[7]

Part 1: Mandatory Activation of the 4-Hydroxyl Group

The hydroxyl group of 3-Methoxypyridin-4-ol must first be converted into an efficient leaving group to participate in palladium-catalyzed cross-coupling. Triflates and nonaflates are excellent choices due to their high reactivity.

Causality Behind Activation

The efficacy of palladium-catalyzed cross-coupling hinges on the oxidative addition of an electrophile to a Pd(0) center. The C-O bond of an alcohol is far too strong for this step to occur. Conversion to a sulfonate ester, such as a triflate, creates a highly polarized C-O bond and a very stable leaving group (the triflate anion), dramatically lowering the activation energy for oxidative addition.

Experimental Protocol: Synthesis of 3-Methoxy-4-(trifluoromethylsulfonyloxy)pyridine

This protocol details the conversion of the hydroxyl group to a triflate, the key intermediate for subsequent coupling reactions.

Materials:

  • 3-Methoxypyridin-4-ol

  • Triflic anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methoxypyridin-4-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction with the trifylating agent.

  • Base Addition: Add the amine base (e.g., pyridine, 1.5 eq) dropwise to the stirred solution.

  • Triflation: Slowly add triflic anhydride (1.2 eq) dropwise. The reaction is often rapid. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-methoxy-4-(trifluoromethylsulfonyloxy)pyridine.

Part 2: Palladium-Catalyzed C-C Bond Forming Reactions

With the activated pyridyl triflate in hand, a variety of carbon-carbon bonds can be forged. The Suzuki-Miyaura and Sonogashira couplings are two of the most robust and widely used methods.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling the activated pyridyl triflate with an organoboron reagent (boronic acid or ester).[8][9][10] Its popularity stems from the mild conditions, commercial availability of a vast array of boronic acids, and the environmentally benign nature of the boron-containing byproducts.[10]

The catalytic cycle involves three key steps: (1) Oxidative Addition of the pyridyl triflate to the Pd(0) catalyst, (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[9] The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[10][11]

Suzuki_Miyaura_Coupling Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar)(OTf) OxAdd->PdII_Complex Ar-OTf Transmetalation Transmetalation PdII_Coupled L₂Pd(II)(Ar)(R) Transmetalation->PdII_Coupled [R-B(OH)₃]⁻ RedElim Reductive Elimination Product Ar-R RedElim->Product Product->Pd0 Regenerates Catalyst Boronic R-B(OH)₂ + Base AteComplex [R-B(OH)₃]⁻ Boronic->AteComplex ArOTf Ar-OTf

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Methoxy-4-(trifluoromethylsulfonyloxy)pyridine (1.0 eq)

  • Aryl- or Vinylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME)

  • Inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Reagent Loading: To a reaction vessel, add the pyridyl triflate, boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the coupled product.

ParameterTypical Conditions for Suzuki-Miyaura CouplingRationale
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/LigandPd(PPh₃)₄ is a pre-catalyst that readily forms the active Pd(0). Pd(OAc)₂ requires a ligand to form the active species.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃ (2-3 eq)Activates the boronic acid for transmetalation. Cs₂CO₃ is often used for more challenging couplings.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEAqueous mixtures aid in dissolving the inorganic base and facilitate the formation of the boronate "ate" complex.
Temperature 80-110 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides/triflates.[12][13] It is distinguished by its use of a dual catalytic system, employing both palladium and copper(I).[14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

The Sonogashira coupling involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the pyridyl triflate to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-triflate complex. The final step is reductive elimination to yield the alkynylated pyridine and regenerate the Pd(0) catalyst.[14]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) PdII_Complex L₂Pd(II)(Ar)(OTf) Pd0->PdII_Complex Oxidative Addition (Ar-OTf) PdII_Coupled L₂Pd(II)(Ar)(C≡CR) PdII_Complex->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Complex

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Materials:

  • 3-Methoxy-4-(trifluoromethylsulfonyloxy)pyridine (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)

  • Amine Base (e.g., Et₃N, DIPEA) (serves as base and often as solvent)

  • Optional co-solvent (e.g., THF, DMF)

  • Inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: In a reaction vessel under an inert atmosphere, dissolve the pyridyl triflate, palladium catalyst, and CuI in the amine base/solvent.

  • Alkyne Addition: Add the terminal alkyne dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterTypical Conditions for Sonogashira CouplingRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)A common and effective Pd(II) pre-catalyst for this transformation.
Cu Co-catalyst CuI (2-10 mol%)Forms the copper acetylide intermediate, which is crucial for efficient transmetalation.[12]
Base Et₃N, DIPEA, PiperidineActs as both an acid scavenger and a ligand, and facilitates the formation of the copper acetylide.
Solvent THF, DMF, or neat amineA co-solvent can be used to ensure homogeneity of all reactants.
Temperature 25-60 °CThe reaction is often efficient at or near room temperature, highlighting its mild nature.[12]

Part 3: Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via cross-coupling.[15][16] It enables the coupling of the pyridyl triflate with a wide range of primary and secondary amines, which is a critical transformation in the synthesis of pharmaceuticals.

Similar to C-C couplings, the reaction begins with the oxidative addition of the pyridyl triflate to Pd(0). The resulting Pd(II) complex then coordinates to the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[15] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are known to accelerate the reductive elimination step.[17]

Buchwald_Hartwig_Amination Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-OTf PdII_Complex L₂Pd(II)(Ar)(OTf) AmineCoord Amine Coordination PdII_Complex->AmineCoord HNR¹R² PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺OTf⁻ Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR¹R² Product->Pd0 Regenerates Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 3-Methoxy-4-(trifluoromethylsulfonyloxy)pyridine (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the solvent, followed by the pyridyl triflate and the amine. The order of addition can be critical; often the catalyst, ligand, and base are mixed first.

  • Heating: Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

ParameterTypical Conditions for Buchwald-Hartwig AminationRationale
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, BINAP)Bulky, electron-donating ligands promote oxidative addition and are essential for facilitating the difficult reductive elimination step.[15][17]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.[18]
Solvent Anhydrous Toluene, Dioxane, t-BuOHAprotic solvents are standard. The reaction must be anhydrous to prevent quenching of the strong base.
Temperature 80-110 °CHigher temperatures are generally required to drive the C-N reductive elimination.

Conclusion

3-Methoxypyridin-4-ol is a highly adaptable building block for complex molecule synthesis. Through a straightforward activation of its hydroxyl group to a triflate, it becomes a versatile substrate for the three pillars of modern palladium catalysis: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this scaffold, enabling the rapid and efficient synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • Anantharaj, S., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Trost, B. M., et al. (2023).
  • Leadbeater, N. E., & G. E., Holliday. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Bjerglund, K., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam.
  • Wallace, O. B., et al. (n.d.).
  • Fortman, G. C., & Nolan, S. P. (n.d.).
  • Callum, J., & Lowary, T. (n.d.).
  • Asadi, F., et al. (n.d.).
  • Coop, A., et al. (n.d.). 3-Hydroxy-4-methoxyindolomorphinans as delta opioid selective ligands. PMC.

Sources

Application

Application Notes and Protocols for the Preparation and Catalytic Application of 3-Methoxypyridin-4-ol Based Heterocyclic Ligands

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-methoxypyridin-4-ol and its application as a versatile heterocyclic ligand in ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-methoxypyridin-4-ol and its application as a versatile heterocyclic ligand in catalysis. This document offers detailed, step-by-step protocols, explains the scientific rationale behind the experimental choices, and presents data in a clear, accessible format.

Introduction

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Among them, substituted pyridinols are privileged scaffolds due to their ability to coordinate with a wide range of metal centers, thereby enabling novel catalytic activities. 3-Methoxypyridin-4-ol, with its strategically positioned methoxy and hydroxyl groups, offers unique electronic and steric properties as a ligand. The hydroxyl group can be deprotonated to form a pyridinolate, which is a strong σ-donor, while the methoxy group can influence the electron density of the pyridine ring and provide steric bulk. This combination makes 3-methoxypyridin-4-ol and its derivatives attractive candidates for the development of highly efficient and selective catalysts.

This guide is structured to provide a logical flow from the synthesis of the ligand to its application in a representative catalytic transformation, the Suzuki-Miyaura cross-coupling reaction.

PART 1: Synthesis of 3-Methoxypyridin-4-ol

The synthesis of 3-methoxypyridin-4-ol can be approached through several routes. Here, we present a robust and well-documented method starting from 3-amino-4-methoxypyridine via a diazotization reaction. This method is chosen for its reliability and the commercial availability of the starting material.[1]

Protocol 1: Synthesis of 3-Methoxypyridin-4-ol via Diazotization

This protocol details the conversion of 3-amino-4-methoxypyridine to 3-methoxypyridin-4-ol. The key transformation is the diazotization of the amino group to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group.

Materials:

  • 3-Amino-4-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Experimental Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 50 mL of deionized water and cool it to 0-5 °C in an ice bath.

    • Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid to the cold water.

    • To this cold acidic solution, add 12.4 g (0.1 mol) of 3-amino-4-methoxypyridine in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the aminopyridine solution. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change.

  • Hydrolysis of the Diazonium Salt:

    • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours). This step hydrolyzes the diazonium salt to the desired pyridinol.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ will be evolved.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 3-methoxypyridin-4-ol.

Expected Yield: 60-70%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Application in Catalysis - Suzuki-Miyaura Cross-Coupling

3-Methoxypyridin-4-ol based ligands are excellent candidates for palladium-catalyzed cross-coupling reactions due to their ability to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[2][3][4] The electron-donating nature of the pyridinolate ligand can enhance the rate of oxidative addition, while its steric profile can influence the reductive elimination step, leading to high turnover numbers and selectivity.

Rationale for Ligand Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][5][6] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this cycle.

The 3-methoxypyridin-4-olate ligand is expected to:

  • Enhance Catalyst Stability: The bidentate coordination (through nitrogen and oxygen) can form a stable chelate with the palladium center, preventing catalyst decomposition.

  • Promote Oxidative Addition: The electron-rich nature of the deprotonated hydroxyl group increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.

  • Influence Selectivity: The steric bulk of the methoxy group and any additional substituents on the pyridine ring can influence the regioselectivity and chemoselectivity of the coupling reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR')2) Ar-Pd(II)-X->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R Ar-Pd(II)(L)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Base Base

Suzuki-Miyaura Catalytic Cycle
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using a pre-formed palladium complex with the 3-methoxypyridin-4-ol ligand.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 3-Methoxypyridin-4-ol (as the ligand)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Experimental Procedure:

  • In-situ Catalyst Formation:

    • In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 3-methoxypyridin-4-ol (2.5 mg, 0.02 mmol, 2 mol%).

    • Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to allow for the formation of the palladium-ligand complex.

  • Reaction Setup:

    • To the Schlenk tube containing the catalyst solution, add the aryl bromide (e.g., 4-bromotoluene, 171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add 3 mL of 1,4-dioxane and 1 mL of deionized water.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Representative Data Table:

EntryAryl HalideBoronic AcidYield (%)
14-BromotoluenePhenylboronic acid>95
24-BromoanisolePhenylboronic acid>92
31-Bromo-4-fluorobenzenePhenylboronic acid>90
42-BromopyridinePhenylboronic acid>85

Note: The yields presented are typical for similar pyridine-based ligand systems and serve as an expected outcome for this protocol.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Catalyst Preparation (In-situ) cluster_reaction Reaction Setup cluster_workup Work-up and Purification Add_Pd Add Pd(OAc)₂ and 3-Methoxypyridin-4-ol to Schlenk tube Add_Dioxane Add anhydrous Dioxane Add_Pd->Add_Dioxane Stir_Catalyst Stir for 15 min at RT Add_Dioxane->Stir_Catalyst Add_Reagents Add Aryl Bromide, Phenylboronic Acid, and K₂CO₃ Stir_Catalyst->Add_Reagents Add_Solvents Add Dioxane and Water Add_Reagents->Add_Solvents Heat_Reaction Heat to 100 °C with stirring Add_Solvents->Heat_Reaction Monitor_Reaction Monitor by TLC or GC-MS Heat_Reaction->Monitor_Reaction Cool_Down Cool to RT Monitor_Reaction->Cool_Down Add_Water Add Water Cool_Down->Add_Water Extract Extract with Ethyl Acetate Add_Water->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Pure Biaryl Product Purify->Product

Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

This application note provides detailed protocols for the synthesis of 3-methoxypyridin-4-ol and its successful application as a ligand in the Suzuki-Miyaura cross-coupling reaction. The presented methodologies are robust and can be adapted for the synthesis of a variety of biaryl compounds. The unique electronic and steric properties of 3-methoxypyridin-4-ol make it a promising ligand for the development of novel and efficient catalytic systems for a broad range of chemical transformations.

References

  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 77-80. [Link]

  • Schubert, T., & Müller, T. J. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1039-1046. [Link]

  • El-Ghandour, A. H., & El-Salam, H. A. (2017). Novel pyridine-based Pd (II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(1), S39-S48. [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. [Link]

Sources

Method

The 3-Methoxypyridin-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery

Introduction: Unveiling the Potential of a Versatile Heterocycle In the landscape of pharmaceutical drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of pharmaceutical drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient and successful drug development. Among these, the 3-methoxypyridin-4-ol moiety, a derivative of the well-established 3-hydroxypyridin-4-one class, has emerged as a particularly versatile and valuable scaffold. Its unique electronic and structural characteristics, primarily driven by the interplay of the pyridine ring, the acidic 4-hydroxyl group, and the strategically positioned 3-methoxy group, have paved the way for its application in a diverse range of therapeutic areas.

This comprehensive guide provides an in-depth exploration of the 3-methoxypyridin-4-ol scaffold, from its fundamental properties to its practical applications in pharmaceutical research. We will delve into the rationale behind its use, detailed synthetic protocols, and key biological evaluation techniques, offering researchers, scientists, and drug development professionals a thorough understanding of this promising chemical entity.

Core Strengths of the 3-Methoxypyridin-4-ol Scaffold: Why it Works

The utility of the 3-methoxypyridin-4-ol scaffold in drug design is not coincidental; it stems from a confluence of favorable physicochemical and structural properties.

1. Potent Metal Chelating Capabilities:

At the heart of the 3-methoxypyridin-4-ol scaffold's biological activity lies its exceptional ability to chelate metal ions. The 3-hydroxy-4-keto motif forms a bidentate ligand, capable of strongly binding to various metal ions, most notably iron (Fe³⁺). This property is of paramount importance in the design of drugs for diseases associated with metal dysregulation, such as iron overload disorders. The methoxy group at the 3-position can subtly modulate the electronic properties of the chelating core, fine-tuning its affinity and selectivity for specific metal ions. This is a critical aspect, as effective chelation therapy requires sequestering the target metal without depleting essential biological metals.

2. Metalloenzyme Inhibition:

A direct consequence of its metal-chelating prowess is the ability of 3-methoxypyridin-4-ol derivatives to inhibit metalloenzymes. These enzymes, which incorporate metal ions as cofactors in their active sites, are crucial for a multitude of physiological processes. By chelating the catalytic metal ion, compounds bearing this scaffold can effectively block the enzyme's function. This mechanism has been successfully exploited in the development of inhibitors for enzymes like 5-lipoxygenase, a key player in inflammatory pathways, and tyrosinase, an enzyme involved in melanin production.

3. Versatility for Structural Modification:

The pyridine ring of the 3-methoxypyridin-4-ol scaffold offers multiple sites for chemical modification. This "decoratability" is a significant advantage in drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents at different positions on the ring, medicinal chemists can optimize a compound's potency, selectivity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and toxicity profile.

4. Favorable Drug-Like Properties:

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the pyridine nitrogen and the carbonyl oxygen) within the scaffold allows for intricate interactions with biological targets. The methoxy group can also participate in hydrogen bonding and can influence the molecule's lipophilicity, which is a key determinant of its ability to cross cell membranes and reach its target.

Therapeutic Applications and Key Examples

The unique attributes of the 3-methoxypyridin-4-ol scaffold have led to its investigation in a wide array of therapeutic areas.

Iron Overload Disorders:

The most established application of the broader 3-hydroxypyridin-4-one class is in the treatment of iron overload, a condition that can result from genetic disorders or frequent blood transfusions. Deferiprone, a well-known iron chelator, is a 3-hydroxypyridin-4-one derivative that effectively removes excess iron from the body. The 3-methoxypyridin-4-ol scaffold is being explored for the development of next-generation iron chelators with improved efficacy and safety profiles.

Neurodegenerative Diseases:

Emerging evidence suggests that metal dyshomeostasis, particularly of iron and copper, plays a significant role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 3-methoxypyridin-4-ol derivatives to chelate these metals and potentially inhibit metal-dependent enzymes involved in neuroinflammation and oxidative stress makes them attractive candidates for the development of novel neuroprotective agents. For instance, methoxypyridine-derived compounds have been investigated as gamma-secretase modulators, which are relevant to Alzheimer's disease pathology[1].

Cancer:

The rapid proliferation of cancer cells often leads to an increased demand for iron. This dependency can be exploited by using iron chelators to induce iron depletion and inhibit cancer cell growth. Furthermore, the 3-methoxypyridin-4-ol scaffold has been incorporated into molecules designed to inhibit key signaling pathways in cancer, such as the PI3K/mTOR pathway. A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors, demonstrating the scaffold's utility in oncology research[2][3].

Infectious Diseases:

The growth of many pathogenic microorganisms is dependent on the acquisition of essential metal ions from their host. Iron, in particular, is a critical nutrient for bacteria and fungi. 3-Methoxypyridin-4-ol derivatives can act as antimicrobial agents by sequestering iron and making it unavailable to the pathogens.

Inflammatory and Skin Disorders:

As mentioned earlier, the ability to inhibit metalloenzymes like 5-lipoxygenase makes this scaffold relevant for the treatment of inflammatory conditions. Additionally, its role as a tyrosinase inhibitor has led to its investigation for use in cosmetic and dermatological applications to address hyperpigmentation disorders.

Data Presentation: Structure-Activity Relationship Insights

The following table summarizes key structure-activity relationship (SAR) findings for 3-hydroxypyridin-4-one and related methoxypyridine derivatives, providing a glimpse into how structural modifications impact biological activity.

Scaffold/Derivative Target Key SAR Observations Reference(s)
2-Substituted 3-Hydroxypyridin-4-ones5-LipoxygenaseLipophilicity is a critical factor for inhibitory activity. Bulky, hydrophilic substituents at the 2-position tend to be weak inhibitors.[4]
3-Hydroxypyridine-4-one DerivativesTyrosinaseThe nature and position of substituents on an attached phenyl ring significantly affect activity. A hydroxyl group at the para position of the phenyl ring enhances inhibitory potency.[5]
3-Methoxypyridine DerivativesGamma-SecretaseA 3-methoxypyridine moiety showed a nearly 3-fold improvement in activity over the parent compound in a specific series of gamma-secretase modulators.[1]
Sulfonamide Methoxypyridine DerivativesPI3K/mTORThe quinoline skeleton combined with the methoxypyridine scaffold yielded potent dual inhibitors. N-alkyl amides of moderate size were found to be beneficial for activity.[2][6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a 3-methoxypyridin-4-ol precursor and for the biological evaluation of its derivatives.

Protocol 1: Synthesis of 3-Hydroxy-4-methoxypyridine (A Key Precursor)

This protocol is adapted from a known procedure for the synthesis of related hydroxypyridines and serves as a foundational method.

Workflow Diagram:

Caption: A general workflow for the synthesis of 3-hydroxy-4-methoxypyridine.

Materials:

  • 4-Methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrogen peroxide (H₂O₂)

  • Aqueous sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-methoxypyridine (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: To the lithiated pyridine solution, add trimethyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Oxidative Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a solution of aqueous sodium hydroxide (e.g., 2 M) followed by the slow, dropwise addition of hydrogen peroxide (30% solution). Caution: This step is exothermic.

  • Extraction: After the addition is complete, stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-hydroxy-4-methoxypyridine.

Protocol 2: Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to evaluate the ability of 3-methoxypyridin-4-ol derivatives to inhibit the enzyme tyrosinase.

Workflow Diagram:

Tyrosinase_Assay cluster_prep Preparation cluster_assay Assay Test_Compound Test Compound (in DMSO) Incubation Incubate Test Compound with Tyrosinase Test_Compound->Incubation Tyrosinase Tyrosinase Enzyme (in Phosphate Buffer) Tyrosinase->Incubation L-DOPA L-DOPA Substrate (in Phosphate Buffer) Reaction Add L-DOPA to initiate reaction L-DOPA->Reaction Incubation->Reaction Measurement Measure Absorbance at 475 nm over time Reaction->Measurement

Caption: Workflow for the tyrosinase inhibition assay.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (3-methoxypyridin-4-ol derivatives)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute these stock solutions to various concentrations with phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of each test compound dilution (or positive control/blank) to the respective wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a specified duration (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: Iron (III) Chelation Assay (Calcein-AM Assay)

This protocol utilizes the fluorescent probe calcein-AM to assess the intracellular iron chelation capacity of 3-methoxypyridin-4-ol derivatives in a cell-based assay.

Workflow Diagram:

Iron_Chelation_Assay Cell_Culture Culture Cells (e.g., RAW 264.7 macrophages) Calcein_Loading Load Cells with Calcein-AM Cell_Culture->Calcein_Loading Treatment Treat Cells with Test Compound Calcein_Loading->Treatment Measurement Measure Fluorescence (Flow Cytometry or Plate Reader) Treatment->Measurement

Caption: Workflow for the intracellular iron chelation assay using calcein-AM.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Calcein-AM

  • Test compounds (3-methoxypyridin-4-ol derivatives)

  • Deferiprone (positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells into appropriate culture plates (e.g., 6-well plates for flow cytometry or 96-well black-walled plates for plate reader analysis) and allow them to adhere overnight.

  • Calcein-AM Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a working solution of calcein-AM in serum-free medium for a specified time (e.g., 30 minutes) at 37 °C. Calcein-AM is cell-permeable and non-fluorescent. Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell. The fluorescence of calcein is quenched by intracellular labile iron.

  • Treatment with Test Compounds:

    • Wash the cells with PBS to remove excess calcein-AM.

    • Add fresh cell culture medium containing various concentrations of the test compounds or the positive control (deferiprone).

    • Incubate the cells for a desired period (e.g., 1-4 hours) at 37 °C.

  • Fluorescence Measurement:

    • If an iron chelator enters the cells and binds to the labile iron, the quenching of calcein fluorescence will be reversed, leading to an increase in fluorescence intensity.

    • For flow cytometry: Harvest the cells, wash with PBS, and resuspend in PBS for analysis. Measure the fluorescence intensity of the cell population.

    • For plate reader: Read the fluorescence intensity directly from the 96-well plate (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Compare the fluorescence intensity of the treated cells to that of the untreated control cells. A dose-dependent increase in fluorescence indicates intracellular iron chelation.

    • Quantify the iron chelation activity by calculating the percentage increase in fluorescence relative to the control.

Conclusion and Future Perspectives

The 3-methoxypyridin-4-ol scaffold represents a privileged structure with significant potential in pharmaceutical drug discovery. Its inherent metal-chelating ability, coupled with its synthetic tractability, has enabled its application in a diverse range of therapeutic areas, from treating metal overload disorders to developing novel therapies for cancer and neurodegenerative diseases. The detailed protocols provided herein offer a practical starting point for researchers looking to explore the potential of this versatile scaffold.

Future research in this area will likely focus on the development of more sophisticated derivatives with enhanced target selectivity and improved pharmacokinetic profiles. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in guiding the synthesis of next-generation 3-methoxypyridin-4-ol-based therapeutics. As our understanding of the role of metals in disease continues to grow, the importance of scaffolds like 3-methoxypyridin-4-ol in the medicinal chemist's toolbox is set to increase, promising new avenues for the treatment of a wide range of human ailments.

References

  • Zheng, X., et al. (2014).
  • Kong, X., et al. (2002). Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. Journal of Medicinal Chemistry, 45(3), 633-643.
  • Oh, K., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17094-17106.
  • Gholivand, K., et al. (2021). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Scientific Reports, 11(1), 1-17.
  • Stachel, S. J., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 256-260.
  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2748.
  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed, [Link].

  • Gholivand, K., et al. (2024). Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Li, J., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate, [Link].

  • Abbasi, M., et al. (2022). Iron Withdrawal with DIBI, a Novel 3-Hydroxypyridin-4-One Chelator Iron-Binding Polymer, Attenuates Macrophage Inflammatory Response.
  • Arote, R. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN Journal of Chemistry, 17(4).

Sources

Application

Application Note: Regioselective Halogenation Methods for 3-Methoxypyridin-4-ol Synthesis and Derivatization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Guide.

Introduction & Strategic Importance

3-Methoxypyridin-4-ol (and its tautomer, 3-methoxy-1H-pyridin-4-one) is a highly privileged pharmacophore and a critical synthetic intermediate in medicinal chemistry. It serves as the core scaffold for numerous active pharmaceutical ingredients (APIs), including proton pump inhibitors (e.g., Pantoprazole and its metabolites like O-Desmethyl Pantoprazole O-Sulfate) and novel kinase inhibitors.

To explore structure-activity relationships (SAR) or to synthesize complex derivatives, researchers must frequently functionalize the pyridine ring. Installing a carbon-halogen (C–Hal) bond is a vital first step, as it enables subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. However, achieving strict regiocontrol on a di-substituted, electron-rich pyridine ring requires a nuanced understanding of electronic directing effects and specialized synthetic methodologies.

Mechanistic Principles of Regioselectivity

The regiochemical outcome of halogenating 3-methoxypyridin-4-ol is dictated by the competing electronic effects of the C3-methoxy group and the C4-hydroxyl group.

  • C5-Activation via Tautomerism (Direct EAS): In polar solvents, 3-methoxypyridin-4-ol exists in equilibrium with its 4-pyridone tautomer. The oxygen atom strongly donates electron density into the ring, highly activating the C3 and C5 positions toward Electrophilic Aromatic Substitution (EAS). Because the C3 position is sterically and electronically occupied by the methoxy group, the C5 position becomes the kinetically favored site for direct halogenation.

  • C2-Activation via Directed ortho-Metalation (DoM): Direct electrophilic halogenation at C2 is disfavored due to the electron-withdrawing inductive effect of the adjacent pyridine nitrogen. To functionalize C2, researchers must bypass EAS. By protecting the C4-hydroxyl group, the C3-methoxy group can be leveraged as a Directed Metalation Group (DMG). Strong, non-nucleophilic bases selectively deprotonate the C2 position, allowing for subsequent trapping with electrophilic halogen sources[2].

  • Late-Stage Functionalization via Zincke Imines: For highly complex substrates where DoM is incompatible, a temporary ring-opening strategy via Zincke imine intermediates can be employed. This transforms the electron-deficient pyridine into a polarized acyclic triene, facilitating highly regioselective halogenation before ring closure[1][3].

Divergent Halogenation Pathways

G SM 3-Methoxypyridin-4-ol (Core Scaffold) Cond1 NBS, DMF, 0 °C (Direct EAS) SM->Cond1 Cond2 1. MOM-Cl, NaH 2. LTMP, -78 °C 3. C2Cl6 4. HCl SM->Cond2 Cond3 Zincke Activation / NIS (Ring-Opening/Closing) SM->Cond3 Prod1 5-Bromo-3-methoxypyridin-4-ol (C5-Regioselectivity) Cond1->Prod1 Prod2 2-Chloro-3-methoxypyridin-4-ol (C2-Regioselectivity via DoM) Cond2->Prod2 Prod3 6-Iodo-3-methoxypyridin-4-ol (Late-Stage Functionalization) Cond3->Prod3

Figure 1: Divergent regioselective halogenation pathways for 3-methoxypyridin-4-ol derivatives.

Quantitative Data: Comparison of Halogenation Strategies

The following table summarizes the quantitative metrics and optimal conditions for achieving specific regioselective halogenations on the 3-methoxypyridin-4-ol scaffold[2][4].

Target PositionReagent SystemReaction TypeAvg. Yield (%)Regiomeric PurityKey Advantage
C5 (Bromo) NBS (1.05 eq), DMF, 0 °CDirect EAS82 - 88%> 98%Mild conditions; no protecting groups required.
C5 (Iodo) NIS (1.1 eq), MeCN, 80 °CDirect EAS75 - 80%> 95%High selectivity for heavier halogens.
C2 (Chloro) 1. LTMP; 2. C₂Cl₆, THFDoM65 - 70%> 90%Overcomes electronic deactivation at the C2 position.
C6 / C2 (Halo) Zincke Reagent, NBS/NISRing-Opening55 - 60%> 85%Tolerates sensitive functional groups in late-stage APIs.

Experimental Protocols

Protocol A: Regioselective C5-Bromination (Synthesis of 5-Bromo-3-methoxypyridin-4-ol)

This protocol utilizes direct Electrophilic Aromatic Substitution (EAS). It is a self-validating system where the disappearance of the highly polar starting material can be tracked cleanly via TLC.

Reagents:

  • 3-Methoxypyridin-4-ol (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxypyridin-4-ol in anhydrous DMF under an inert nitrogen atmosphere. Causality: DMF is chosen because its high dielectric constant stabilizes the polar Wheland intermediate formed during the EAS mechanism.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Maintaining 0 °C is critical to suppress oxidative degradation and prevent over-bromination (di-bromo formation) at the less reactive C2/C6 positions.

  • Reagent Addition: Add NBS portion-wise over 15 minutes. Protect the flask from light.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Validate reaction progress via TLC (DCM:MeOH 9:1, UV active). The product spot will elute slightly higher than the starting material.

  • Quenching: Quench the reaction by adding 20 mL of 10% aqueous Na₂S₂O₃. Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing further halogenation during the workup phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization from hot ethanol to yield pure 5-bromo-3-methoxypyridin-4-ol.

Protocol B: Regioselective C2-Chlorination via Directed ortho-Metalation (DoM)

Direct EAS fails at C2. This protocol leverages Directed Metalation and Metal-Halogen Exchange to force regioselectivity at the C2 position[2].

Reagents:

  • 4-(Methoxymethoxy)-3-methoxypyridine (MOM-protected starting material) (1.0 equiv, 5 mmol)

  • Lithium tetramethylpiperidide (LTMP) (1.2 equiv, 6 mmol)

  • Hexachloroethane (C₂Cl₆) (1.5 equiv, 7.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Base Generation: In a flame-dried Schlenk flask, prepare LTMP by adding n-BuLi to 2,2,6,6-tetramethylpiperidine in THF at -20 °C. Causality: LTMP is a highly sterically hindered, non-nucleophilic base. Using standard n-BuLi would result in unwanted Chichibabin-type nucleophilic addition to the electrophilic pyridine ring[2].

  • Metalation: Cool the LTMP solution to -78 °C. Add the MOM-protected substrate dropwise over 10 minutes. Stir for 1 hour at -78 °C. Causality: The C3-methoxy group coordinates the lithium ion, directing the deprotonation exclusively to the adjacent C2 proton. The low temperature prevents the resulting organolithium species from undergoing self-condensation.

  • Electrophilic Trapping: Add a solution of hexachloroethane in THF dropwise. Causality: C₂Cl₆ is utilized instead of chlorine gas or NCS because it is a stable, easily weighed solid that provides a controlled release of electrophilic chlorine, minimizing side reactions.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Diethyl Ether (3 × 30 mL). Dry the organic phase over MgSO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in THF/MeOH (1:1) and add 3M HCl. Stir at 50 °C for 3 hours to cleave the MOM ether. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield 2-chloro-3-methoxypyridin-4-ol.

References

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents.

Sources

Method

Application Note &amp; Protocol: Regioselective N-alkylation of 3-Methoxypyridin-4-ol

Introduction: The Significance of N-Alkylated Pyridin-4-ones N-substituted 4-pyridone scaffolds are privileged structures in medicinal chemistry and drug development. Their unique electronic and steric properties make th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Pyridin-4-ones

N-substituted 4-pyridone scaffolds are privileged structures in medicinal chemistry and drug development. Their unique electronic and steric properties make them key components in a wide array of biologically active molecules, including inhibitors of p38α MAP kinase, HIV-EP1 cellular transcription factor, and coagulation Factor Xa. The strategic introduction of substituents on the ring nitrogen allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 3-methoxypyridin-4-ol core, in particular, offers additional hydrogen bonding capabilities and metabolic stability, making its N-alkylated derivatives highly sought-after targets in contemporary drug discovery programs.

However, the synthesis of these vital building blocks is not without its challenges. The inherent tautomeric nature of hydroxypyridines presents a significant hurdle in achieving regioselective N-alkylation.

The Challenge: N- vs. O-Alkylation

The primary obstacle in the alkylation of 3-methoxypyridin-4-ol is the presence of two competing nucleophilic sites: the ring nitrogen and the exocyclic oxygen of the pyridone tautomer.[1] This ambident nucleophilicity often leads to the formation of a mixture of N-alkylated and O-alkylated products, complicating purification and reducing the overall yield of the desired N-alkylated isomer.

The regioselectivity of the alkylation is a delicate balance of several factors:

  • The nature of the alkylating agent: More reactive alkylating agents may favor reaction at the more nucleophilic site.

  • The choice of base: The strength and steric bulk of the base can influence which proton is abstracted and the subsequent reactivity of the resulting anion.

  • The solvent system: The polarity and coordinating ability of the solvent can affect the solvation of the intermediate anion and influence the reaction pathway.

  • Reaction temperature: Temperature can impact the kinetic versus thermodynamic control of the reaction.

Strategic Approaches to Favor N-Alkylation

Several strategies have been developed to overcome the challenge of O-alkylation and promote the desired N-alkylation. These can be broadly categorized as follows:

  • Classical Alkylation with Optimized Conditions: This involves the careful selection of base, solvent, and additives to steer the reaction towards N-alkylation.

  • The Mitsunobu Reaction: This powerful reaction offers an alternative pathway for the N-alkylation of acidic N-H bonds, often with high regioselectivity.

  • Catalyst- and Base-Free Conditions: An intriguing approach that leverages the in-situ generated acid to drive the reaction towards the thermodynamically more stable N-alkylated product.

The following sections will delve into the practical details of these methodologies, providing researchers with a comprehensive guide to the N-alkylation of 3-methoxypyridin-4-ol.

Diagram: The Competing Pathways of Alkylation

G cluster_0 3-Methoxypyridin-4-ol Tautomers cluster_1 Alkylation Pathways Pyridone 3-Methoxy-1H-pyridin-4-one Hydroxypyridine 3-Methoxy-4-hydroxypyridine Pyridone->Hydroxypyridine Tautomerization Base Base (e.g., t-BuOK) Anion Pyridin-4-olate Anion Base->Anion Deprotonation N_Alkylation N-Alkylated Product Anion->N_Alkylation N-Attack O_Alkylation O-Alkylated Product Anion->O_Alkylation O-Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylation Alkyl_Halide->O_Alkylation

Caption: Competing N- and O-alkylation pathways of 3-methoxypyridin-4-ol.

Protocol 1: Optimized Classical N-Alkylation

This protocol is based on methods developed for the selective N-alkylation of related pyridone systems, employing a strong, non-nucleophilic base and a phase-transfer catalyst to enhance regioselectivity.[2]

Materials
  • 3-Methoxypyridin-4-ol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypyridin-4-ol (1.0 eq) and anhydrous THF.

  • Addition of Catalyst: Add a catalytic amount of tetrabutylammonium iodide (n-Bu₄NI) (0.1 eq).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Table: Comparison of Reaction Conditions for Pyridone Alkylation
BaseSolventAdditiveN/O RatioReference
t-BuOKTHFn-Bu₄NIHigh N-selectivity[2]
K₂CO₃DMFNoneMixture of isomers[3]
NaHDMF/DMELiBrUp to 12:1 (for 2-pyridones)[2]
NoneNoneNone>99:1 (for 2-hydroxypyridines)[4]
K₂CO₃WaterTween 20>6:1 (for 2-pyridones)[5][6]

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a powerful alternative for the N-alkylation of pyridinols, particularly when the corresponding alcohol of the desired alkyl group is readily available.[7][8][9][10][11] This reaction typically proceeds with high regioselectivity for N-alkylation of acidic N-H bonds.

Materials
  • 3-Methoxypyridin-4-ol

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxypyridin-4-ol (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Diagram: Mitsunobu Reaction Workflow

G Start Dissolve Reactants (Pyridinol, Alcohol, PPh₃) in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD React Stir at Room Temperature (12-24h) Add_DEAD->React Monitor Monitor by TLC/LC-MS React->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Purify by Column Chromatography Concentrate->Purify End Isolated N-Alkylated Product Purify->End

Caption: A generalized workflow for the Mitsunobu N-alkylation of 3-methoxypyridin-4-ol.

Troubleshooting and Mechanistic Considerations

  • Low Yields in Classical Alkylation: If low yields are observed, ensure all reagents and solvents are strictly anhydrous. The presence of water can consume the base and lead to side reactions. Increasing the amount of the alkylating agent or the reaction time may also improve conversion.

  • Formation of O-Alkylated Product: If significant O-alkylation is observed, the choice of base and solvent may need to be re-evaluated. A more sterically hindered base or a less polar solvent might favor N-alkylation. The catalyst- and base-free approach could also be explored, as the in-situ generated HX may facilitate the rearrangement of the O-alkylated intermediate to the more stable N-alkylated product.[4]

  • Difficult Purification in Mitsunobu Reaction: The removal of byproducts from the Mitsunobu reaction can be challenging. Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.

Conclusion

The N-alkylation of 3-methoxypyridin-4-ol is a critical transformation for the synthesis of valuable pharmaceutical intermediates. While the competition between N- and O-alkylation presents a challenge, a systematic approach to reaction optimization provides a clear path to the desired products. By carefully selecting the appropriate methodology—be it a finely tuned classical alkylation or the strategic use of the Mitsunobu reaction—researchers can efficiently access a diverse range of N-alkylated 3-methoxypyridin-4-one derivatives for their drug discovery and development endeavors.

References

  • The alkylation of 4-pyridone.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
  • Mild and Regioselective N -Alkylation of 2-Pyridones in Water.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Mild and Regioselective N-Alkylation of 2-Pyridones in W
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction - Common Conditions.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reaction. Master Organic Chemistry.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Yield Optimization for 3-Methoxypyridin-4-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most common yield-limiting factors in the synthesis of 3-Methoxypyridin-4-ol (CAS 62885-41-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most common yield-limiting factors in the synthesis of 3-Methoxypyridin-4-ol (CAS 62885-41-0). This compound is a highly valued intermediate, particularly in the synthesis of benzimidazole-based proton pump inhibitors and related pharmaceutical impurities[1]. However, its synthesis from 3-hydroxypyridin-4(1H)-one is notoriously plagued by poor regioselectivity and complicated isolation procedures.

This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to help you achieve a >85% overall yield.

Mechanistic Causality: The Regioselectivity Challenge

The primary bottleneck in this synthesis is the competitive alkylation between the 3-hydroxyl oxygen and the pyridine nitrogen. 3-Hydroxypyridin-4(1H)-one possesses two acidic protons: the 3-OH (pKa ~8.7) and the N-H (pKa ~10.5).

To achieve selective O-methylation, the base must be strong enough to deprotonate the 3-OH but mild enough to leave the N-H intact. Using an excess of base, or a strong base like NaH, generates a dianion that is highly nucleophilic at the nitrogen, leading to the undesired 1-methyl-3-methoxypyridin-4(1H)-one side product.

ReactionOptimization cluster_conditions Base Selection & Regioselectivity SM 3-Hydroxypyridin-4(1H)-one (pKa1 ~8.7, pKa2 ~10.5) StrongBase Excess / Strong Base (NaH) Forms Dianion SM->StrongBase Non-selective MildBase 1.0 eq Mild Base (Cs2CO3) Forms Monoanion SM->MildBase Selective O-deprotonation N_Alk N-Alkylation (Side Product) 1-Methyl-3-methoxypyridin-4(1H)-one StrongBase->N_Alk MeI O_Alk O-Alkylation (Target) 3-Methoxypyridin-4-ol StrongBase->O_Alk MildBase->O_Alk Me2SO4 or MeI (Cesium Effect)

Fig 1. Mechanistic pathway showing how base selection dictates O- vs N-alkylation.

Yield Optimization Data Bank

To empirically validate the mechanistic theory, our process chemistry team evaluated various base/solvent combinations. The data below demonstrates that the "Cesium Effect" (using Cs₂CO₃) maximizes O-alkylation. The large ionic radius of the cesium cation creates a loosely coordinated, highly reactive phenoxide "naked anion," which preferentially attacks the electrophile at the oxygen center.

Base (1.05 eq)SolventAlkylating AgentTemp (°C)O-Methylation Yield (%)N-Methylation Yield (%)
NaHTHFMeI0 to 2545%40%
K₂CO₃DMFMeI2572%18%
NaOH (aq)H₂O/DCMMe₂SO₄2565%25%
Cs₂CO₃ DMSO Me₂SO₄ 15 to 25 88% <5%
Standard Operating Procedure (SOP): Optimized Synthesis

This self-validating protocol utilizes the optimized conditions from the data bank.

Step 1: Mono-anion Formation

  • Charge a dry, argon-purged 500 mL jacketed reactor with 3-hydroxypyridin-4(1H)-one (10.0 g, 90.0 mmol) and anhydrous DMSO (100 mL).

  • Add Cesium Carbonate (Cs₂CO₃, 30.8 g, 94.5 mmol, 1.05 eq) in a single portion.

  • Stir the suspension at 25°C for 45 minutes. (Self-Validation Check: The mixture will transition from a pale suspension to a homogenous deep amber solution, indicating complete deprotonation to the mono-anion).

Step 2: Electrophilic Methylation 4. Cool the reactor's internal temperature to 10°C. 5. Dropwise add Dimethyl Sulfate (Me₂SO₄, 11.9 g, 94.5 mmol, 1.05 eq) over 30 minutes. Maintain the internal temperature below 15°C to kinetically suppress N-alkylation. 6. Warm to 25°C and stir for 4 hours.

Step 3: Isoelectric Isolation 7. Quench the reaction by slowly adding 150 mL of ice-cold deionized water. 8. Adjust the pH of the mixture to exactly 6.5 using 1M HCl. 9. Cool the neutralized mixture to 0–5°C and age for 2 hours to induce crystallization. 10. Filter the precipitate, wash with ice-cold water (2 x 30 mL), and dry under vacuum at 40°C with a nitrogen bleed to yield the product. Identity can be confirmed via ATR-IR (broad OH stretch at ~3500 cm⁻¹)[2].

Isolation Reaction Crude Mixture in DMSO (pH > 10) Quench Water Quench (0-5°C) Reaction->Quench Adjust pH Adjustment (1M HCl to pH 6.5) Quench->Adjust Filter Vacuum Filtration & Cold Wash Adjust->Filter Product 3-Methoxypyridin-4-ol (>98% Purity) Filter->Product

Fig 2. Isoelectric precipitation workflow for the isolation of 3-Methoxypyridin-4-ol.

Expert Troubleshooting FAQs

Q1: I am still seeing 15-20% N-methylation despite using K₂CO₃. How can I push the regioselectivity further? A: Switch your alkylating agent from Methyl Iodide (MeI) to Dimethyl Sulfate (Me₂SO₄). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen anion is a "hard" nucleophile, while the nitrogen is "softer." Dimethyl sulfate is a harder electrophile compared to methyl iodide, which naturally favors attack by the harder oxygen atom, thereby increasing the O-alkylation ratio.

Q2: Why do we adjust the pH to exactly 6.5 during the isolation step? A: 3-Methoxypyridin-4-ol is an amphoteric molecule. The basic pyridine nitrogen protonates at low pH (pKa ~3.2), and the pyridone N-H deprotonates at high pH (pKa ~10.5). The isoelectric point (pI) is approximately 6.5. At this pH, the molecule exists almost entirely as the neutral zwitterion/lactam, which has the lowest possible aqueous solubility. Deviating from this pH by even 1 unit will cause the product to re-dissolve into the aqueous phase as a charged species, destroying your isolated yield.

Q3: My isolated product turns dark brown upon vacuum drying. What is causing this degradation? A: Electron-rich pyridinols and methoxypyridines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen at elevated temperatures[3]. To prevent this, never exceed 40°C during drying, and always dry under a vacuum with a continuous inert gas bleed (Nitrogen or Argon). Adding a catalytic amount of an antioxidant (like BHT) to the wash solvent can also mitigate this issue if long-term storage is required.

Q4: Can I synthesize this starting from 4-chloro-3-methoxypyridine instead? A: Yes, hydrolysis of 4-chloro-3-methoxypyridine is a viable alternative route. However, the 4-chloro position is highly deactivated. You must use harsh conditions (e.g., 20% aqueous NaOH at reflux for 24 hours or microwave irradiation at 150°C). While this avoids the regioselectivity issues of alkylation, the harsh conditions often lead to ether cleavage (demethylation of the 3-methoxy group), which brings you right back to the 3,4-dihydroxypyridine starting material. The O-methylation route described in the SOP is generally preferred for scale-up.

References
  • PubChem. 4-Demethyl pantoprazole (CID 9951196). National Center for Biotechnology Information. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. The Flögel-three-component reaction with dicarboxylic acids – an approach to bis(β-alkoxy-β-ketoenamides) for the synthesis... Available at:[Link]

Sources

Optimization

Troubleshooting low solubility of 3-Methoxypyridin-4-OL in aqueous biological assays

Welcome to the Technical Support Center for Assay Development . This guide is engineered for researchers, application scientists, and drug development professionals facing solubility bottlenecks with small heterocyclic m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Assay Development . This guide is engineered for researchers, application scientists, and drug development professionals facing solubility bottlenecks with small heterocyclic molecules.

Here, we address the specific physicochemical challenges of 3-Methoxypyridin-4-OL (CAS 62885-41-0) and provide field-proven, self-validating protocols to ensure reliable data in your aqueous biological assays.

The Causality of Insolubility: Understanding 3-Methoxypyridin-4-OL

3-Methoxypyridin-4-OL is a substituted pyridine derivative characterized by a planar aromatic ring, a hydroxyl group at the C4 position, and a methoxy group at the C3 position.

Why does it resist aqueous solvation? The core issue lies in its crystal lattice energy and molecular planarity . The proximity of the hydrogen-bond donor (hydroxyl) and acceptors (nitrogen, methoxy oxygen) allows for strong intermolecular hydrogen bonding. When introduced to an aqueous environment, water molecules struggle to disrupt these established intermolecular networks. Furthermore, planar symmetrical molecules tend to pack tightly into crystal lattices, making the thermodynamic barrier to aqueous dissolution exceptionally high [1].

When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden solvent shift induces a rapid hydrophobic collapse, leading to kinetic precipitation before the molecule can interact with your biological target.

Diagnostic & Troubleshooting Workflow

To systematically resolve precipitation issues without compromising assay integrity, follow the logical progression outlined in the workflow below.

SolubilityWorkflow A 1. Prepare Stock (10mM in 100% DMSO) B 2. Aqueous Dilution (Target Assay Buffer) A->B C 3. Precipitation Check (Nephelometry / DLS) B->C D 4. Proceed to Bioassay C->D Clear Solution (No Aggregates) E Strategy A: Co-solvents (DMSO, PEG400) C->E Turbid / Precipitate F Strategy B: Complexation (HP-β-CD) C->F Turbid / Precipitate G Strategy C: pH Adjustment (Ionization state) C->G Turbid / Precipitate H Re-evaluate Kinetic Solubility E->H F->H G->H H->C Iterative Testing

Figure 1: Decision matrix for troubleshooting small molecule precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Methoxypyridin-4-OL precipitate immediately upon dilution into my assay buffer, even though my 100% DMSO stock is completely clear? A: This is a classic case of solvent-shift precipitation . In 100% DMSO, the solvent fully disrupts the intermolecular hydrogen bonds of 3-Methoxypyridin-4-OL. However, upon dilution into an aqueous buffer, the local concentration of DMSO drops exponentially. The water molecules cannot adequately solvate the hydrophobic regions of the planar molecule, prompting a rapid thermodynamic drive to minimize surface area contact with water. This results in nucleation and rapid micro-crystallization[2].

Q2: What is the maximum co-solvent concentration I can use to keep the compound in solution without ruining my biological assay? A: The tolerability limit is strictly dictated by your assay format. For robust biochemical assays (e.g., cell-free enzyme inhibition), you can often push DMSO up to 5% v/v. In fact, studies optimizing the solubility of highly insoluble TNF-α inhibitors successfully utilized 5% DMSO to maintain solubility while preserving accurate dissociation constant ( Kd​ ) measurements [3]. However, for cell-based assays, DMSO must typically be kept below 0.5% - 1.0% v/v to prevent membrane permeabilization and cytotoxicity.

Q3: Can cyclodextrins improve the solubility of 3-Methoxypyridin-4-OL, and which one should I use? A: Yes, cyclodextrins are highly effective for planar heterocyclic compounds. They form host-guest inclusion complexes . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic core of 3-Methoxypyridin-4-OL, while its hydrophilic exterior maintains aqueous solubility without altering the drug's covalent structure or ionization state [4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard due to its excellent safety profile, low cellular toxicity, and high solubilization capacity compared to unmodified native cyclodextrins [5].

Quantitative Formulation Guidelines

When selecting a solubilization strategy, you must balance solubility enhancement against biological interference. Use the following validated thresholds to design your formulation.

Table 1: Tolerability Limits of Common Solubilizing Agents in Biological Assays

Solubilizing AgentMax Limit: Biochemical AssaysMax Limit: Cell-Based AssaysMechanism of Solubilization
DMSO < 5.0% v/v< 0.5% - 1.0% v/vCo-solvent (polarity reduction)
PEG 400 < 5.0% v/v< 1.0% v/vCo-solvent (steric stabilization)
HP-β-CD < 10.0% w/v< 5.0% w/vHost-guest inclusion complexation
Tween-20 < 0.1% v/vNot RecommendedMicellar solubilization

Step-by-Step Methodology: Kinetic Solubility Enhancement via HP-β-CD

To bypass the limitations of DMSO in sensitive cell-based assays, use this self-validating protocol to form an inclusion complex between 3-Methoxypyridin-4-OL and HP-β-CD.

Phase 1: Preparation of the Carrier Matrix

  • Weigh 5.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dissolve the HP-β-CD in 100 mL of your target aqueous assay buffer (e.g., 1X PBS or HEPES, pH 7.4) to create a 5% w/v carrier solution.

  • Filter the solution through a 0.22 µm PES membrane to ensure sterility and remove any particulate matter.

Phase 2: Co-Dissolution and Complexation

  • Prepare Stock: Dissolve 3-Methoxypyridin-4-OL in 100% DMSO to a concentration of 10 mM (ensure complete dissolution via vortexing and mild sonication).

  • Titration: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the 5% HP-β-CD buffer while under continuous vortexing.

    • Causality Note: Continuous vortexing prevents localized high concentrations of the compound from pooling, which would otherwise trigger immediate nucleation.

  • Incubation: Incubate the mixture on a thermoshaker at 37°C for 30 minutes at 500 RPM. This thermal energy facilitates the thermodynamic exchange required for the compound to enter the hydrophobic cavity of the cyclodextrin ring.

Phase 3: Validation of Solubilization

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound.

  • Analyze the Supernatant: Carefully extract the supernatant. Measure the optical density at 620 nm (nephelometry) to confirm the absence of turbidity (OD should match the blank buffer).

  • Final Assay: The resulting solution contains 100 µM of 3-Methoxypyridin-4-OL in 1% DMSO / 5% HP-β-CD. Proceed to serial dilution using the 5% HP-β-CD buffer to maintain the complexation equilibrium across all dose-response points.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry. Available at:[Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Cyprus Society of Human Genetics. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. CSHG News. Available at:[Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2025). Solubility Enhancement Techniques: Cyclodextrins and Cosolvents. IJBPAS. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization and Recrystallization of 3-Methoxypyridin-4-OL

Welcome to the technical support guide for the purification of 3-Methoxypyridin-4-OL. This document provides a comprehensive resource for researchers, scientists, and drug development professionals to overcome common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-Methoxypyridin-4-OL. This document provides a comprehensive resource for researchers, scientists, and drug development professionals to overcome common challenges associated with the crystallization and recrystallization of this important heterocyclic compound. By explaining the fundamental principles behind the protocols, this guide empowers you to not only follow steps but also to make informed decisions to optimize your purification process.

Pre-Crystallization Considerations: Understanding 3-Methoxypyridin-4-OL

Success in crystallization begins with a solid understanding of the target molecule's physicochemical properties. 3-Methoxypyridin-4-OL is a substituted pyridine derivative, and its structure dictates its behavior in solution.[1][2] The presence of a hydroxyl group (-OH), a methoxy group (-OCH3), and a pyridine ring nitrogen imparts a specific combination of polarity, hydrogen bonding capabilities, and basicity.[1]

Key properties to consider:

  • Polarity : The molecule is polar due to the electronegative oxygen and nitrogen atoms. This suggests that it will be more soluble in polar solvents.[3] The principle of "like dissolves like" is the foundational concept for solvent selection.[3]

  • Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, and the pyridine nitrogen and both oxygen atoms can act as hydrogen bond acceptors. This strong intermolecular interaction influences both solubility and crystal lattice formation.[4]

  • Basicity : The pyridine nitrogen provides a basic site (pKa of the conjugate acid is estimated around 4.8-5.0), which means its solubility can be highly dependent on the pH of the solution.[1]

These properties make finding an ideal single solvent challenging, as the compound may be highly soluble in several common polar solvents.[3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-Methoxypyridin-4-OL.

Q1: How do I choose the best starting solvent for recrystallization?

A1: The ideal recrystallization solvent is one in which 3-Methoxypyridin-4-OL is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5] Given its polar nature, start by screening polar solvents.[3][6] Alcohols (e.g., ethanol, isopropanol), water, and acetone are good initial candidates.[5][7] A systematic approach is to perform small-scale solubility tests: add a small amount of your compound to a test tube, add a few drops of solvent, and observe solubility at room temperature and then upon heating.[5][6]

Q2: What is a two-solvent (anti-solvent) crystallization, and when should I use it?

A2: A two-solvent, or anti-solvent, crystallization is employed when no single solvent provides the desired solubility profile.[3] This technique uses a pair of miscible solvents: a "good" solvent in which your compound is very soluble, and a "poor" or "anti-solvent" in which it is insoluble.[3][8] You dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy (the point of saturation).[3][6] A few drops of the "good" solvent are added back to clarify the solution, which is then cooled slowly.[3] This is a very powerful technique for polar compounds like pyridine derivatives.[3]

Q3: My compound is colored. How can I remove colored impurities?

A3: If your hot, dissolved solution has a color, it may be due to highly polar, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution.[9] The charcoal adsorbs the colored impurities. After a brief boiling period, the charcoal is removed by hot gravity filtration before allowing the solution to cool and crystallize.[9]

Q4: What is a typical expected yield for recrystallization?

A4: A successful recrystallization balances purity and yield. It is not uncommon to lose some product during the process. A yield of 70-85% is generally considered good, but this is highly dependent on the initial purity of the crude material and the optimized conditions. The primary goal is to achieve the desired purity; yield is a secondary optimization parameter.

Experimental Protocols

These protocols provide a starting point for developing a robust purification process.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution : Place the crude 3-Methoxypyridin-4-OL in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., ethanol).

  • Heating : Heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9][10]

  • Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional) : If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated, clean Erlenmeyer flask.[6]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Do not disturb the flask during this period.

  • Maximizing Yield : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[9]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[6][7]

  • Drying : Allow the crystals to dry completely in the funnel by drawing air through them. For final drying, transfer them to a desiccator.

Protocol 2: Anti-Solvent Crystallization

The principle of anti-solvent crystallization is to reduce the solubility of the compound by adding a second solvent (the anti-solvent).[8][11]

  • Solvent Selection : Choose a miscible solvent pair. A common pair for polar compounds is Ethanol (good solvent) and Hexanes (anti-solvent) or Acetone (good solvent) and Water (anti-solvent).[7]

  • Dissolution : Dissolve the crude 3-Methoxypyridin-4-OL in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent : While the solution is still hot, add the "poor" solvent dropwise with constant swirling until you observe persistent cloudiness (turbidity).[3][6] The rate of addition is important; adding the anti-solvent too quickly can lead to the formation of many small, impure crystals.[8]

  • Clarification : Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Crystallization and Isolation : Follow steps 5-9 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Solution(s)
No Crystals Form After Cooling 1. Too Much Solvent Used: This is the most common reason for crystallization failure.[3][12] The solution is not sufficiently saturated for crystals to form.1a. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3][12]1b. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[3][12] The microscopic scratches provide a nucleation site for crystal growth. 1c. Seeding: If available, add a single, pure "seed crystal" of 3-Methoxypyridin-4-OL to the cooled solution to initiate crystallization.[3][12]
2. Supersaturation: The solution is holding more dissolved compound than its equilibrium solubility but lacks a nucleation point.2a. Scratching or Seeding: As described above, these techniques can overcome the energy barrier to nucleation.[12]
Compound "Oils Out" Instead of Crystallizing 1. Melting Point Depression: The melting point of the compound (or the compound plus impurities) is lower than the boiling point of the solvent. The compound melts before it dissolves.[12]1a. Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.[12]1b. Lower the Cooling Temperature: Use a solvent with a lower boiling point. 1c. Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.[12]
2. High Impurity Level: Impurities can interfere with crystal lattice formation, leading to an amorphous oil.[12][13]2a. Preliminary Purification: Consider purifying the crude material by another method (e.g., column chromatography) before attempting recrystallization. 2b. Change Solvent System: Try a different solvent or anti-solvent combination.
3. Rapid Cooling / High Supersaturation: Adding anti-solvent too quickly or cooling the solution too fast can cause the compound to crash out as an oil.[14]3a. Control the Rate: Add anti-solvent more slowly.[15] Allow the solution to cool to room temperature before placing it in an ice bath.
Low Recovery / Yield 1. Incomplete Crystallization: Too much solvent was used, or the solution was not cooled sufficiently.1a. Concentrate the Mother Liquor: Collect the filtrate (mother liquor) and evaporate some of the solvent. Cool the concentrated solution to obtain a second crop of crystals. Note: the purity of the second crop may be lower.
2. Compound has Significant Solubility in Cold Solvent: The chosen solvent may not be ideal.2a. Re-evaluate Solvents: Perform new solubility tests to find a solvent where the compound is less soluble when cold.
3. Premature Crystallization: Crystals formed during hot filtration, leading to loss of product.3a. Use a Pre-heated Funnel: Ensure the funnel and receiving flask are hot.[6]3b. Add Excess Solvent: Before hot filtration, add a small amount (~5-10%) of extra solvent to keep the compound dissolved. Evaporate this excess before cooling.
Troubleshooting Workflow Diagram

G Start Crystallization Experiment Outcome Observe Outcome Start->Outcome NoCrystals Problem: No Crystals Form Outcome->NoCrystals No OilingOut Problem: 'Oiling Out' Outcome->OilingOut Oil LowYield Problem: Low Yield Outcome->LowYield Poor Success Success: Pure Crystals Formed Outcome->Success Yes TooMuchSolvent Cause: Too Much Solvent? NoCrystals->TooMuchSolvent CoolingRate Cause: Cooling Too Fast? OilingOut->CoolingRate Incomplete Cause: Incomplete Crystallization? LowYield->Incomplete Evaporate Solution: Evaporate Solvent TooMuchSolvent->Evaporate Yes Induce Solution: Scratch or Seed TooMuchSolvent->Induce No Impure Cause: High Impurity? ChangeSolvent Solution: Change Solvent System Impure->ChangeSolvent Yes CoolingRate->Impure No AddSolvent Solution: Add More Solvent, Cool Slowly CoolingRate->AddSolvent Yes SecondCrop Solution: Concentrate Mother Liquor for 2nd Crop Incomplete->SecondCrop Yes

Caption: A decision tree for troubleshooting common crystallization problems.

Solvent Selection Workflow

G Start Start: Crude 3-Methoxypyridin-4-OL SolubilityTest Small-Scale Solubility Tests (Polar Solvents: EtOH, IPA, H2O, Acetone) Start->SolubilityTest IdealSolvent Ideal Solvent Found? (Soluble Hot, Insoluble Cold) SolubilityTest->IdealSolvent SingleSolvent Proceed with Single-Solvent Recrystallization IdealSolvent->SingleSolvent Yes TwoSolvent Select 'Good' and 'Poor' Solvent Pair IdealSolvent->TwoSolvent No End Pure Product SingleSolvent->End AntiSolvent Proceed with Anti-Solvent Crystallization TwoSolvent->AntiSolvent AntiSolvent->End

Caption: Workflow for selecting an appropriate crystallization solvent system.

References
  • Antisolvent Crystallization - RM@Schools. (n.d.).
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Irvine website.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry website.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.).
  • Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives: The Effect of Proton Transfer on the Crystal Packing (and Vice Versa). (2012, October 1).
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022, October 12). MDPI.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. (2024, July 3). MDPI.
  • Make the most of most of antisolvent crystallization. (n.d.).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • Guide for crystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Synthesis of pyridine derivatives. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (n.d.). RSC Publishing.
  • Oiling Out in Crystalliz
  • Understanding Oiling Out in Crystalliz
  • CAS 82257-09-8: 3-bromo-4-methoxypyridine. (n.d.). CymitQuimica.
  • Buy 4-Methoxypyridin-3-ol | 153199-54-3. (2023, August 15). Smolecule.
  • Showing Compound 3-Methoxypyridine (FDB004414). (2010, April 8). FooDB.
  • 3-Methoxypyridine 97 7295-76-3. (n.d.). Sigma-Aldrich.
  • 3-methoxy-4-pyridinamine - 52334-90-4. (2025, May 20). ChemSrc.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • 3-hydroxy-4-methoxypyridine-2-carboxylic acid (Ref: X696476). (2024, February 23). AERU.
  • E.4.10. [4.
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.).
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Beilstein Journal of Organic Chemistry.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

Optimization

Overcoming steric hindrance during 3-Methoxypyridin-4-OL functionalization

Welcome to the technical support center dedicated to the functionalization of 3-methoxypyridin-4-ol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the functionalization of 3-methoxypyridin-4-ol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with the steric hindrance of this versatile building block.

Introduction: The Challenge of Steric Hindrance

3-Methoxypyridin-4-ol is a valuable scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. However, its functionalization, particularly at the C2 and C6 positions, is often hampered by significant steric hindrance from the adjacent methoxy and hydroxyl groups. This guide provides practical strategies and theoretical insights to overcome these challenges, enabling successful and efficient derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is my C-H activation at the C2 position of 3-methoxypyridin-4-ol failing?

A: The primary reason for failed C-H activation at the C2 position is the steric bulk of the neighboring 3-methoxy group. This group can physically block the approach of catalysts and reagents. Additionally, the 4-hydroxyl group can act as a directing group, but its proximity to the methoxy group can lead to a congested transition state, inhibiting the reaction.

Q2: I'm observing low yields for my Suzuki coupling at the C6 position. What are the likely causes?

A: Low yields in Suzuki couplings at the C6 position of a pre-functionalized 3-methoxypyridin-4-ol are often due to a combination of steric and electronic factors. The flanking hydroxyl group can interfere with the catalytic cycle of the palladium catalyst. Furthermore, inefficient oxidative addition or reductive elimination steps due to the electron-rich nature of the pyridine ring can also contribute to low conversion.

Q3: Can I selectively functionalize the C5 position?

A: Yes, selective functionalization at the C5 position is achievable. This position is less sterically hindered than C2 and C6. Strategies such as directed ortho-metalation (DoM) using a suitable directing group at the C4-hydroxyl position can facilitate selective lithiation and subsequent electrophilic quench at C5.

Q4: What is the best protecting group strategy for the hydroxyl group?

A: The choice of protecting group for the 4-hydroxyl is critical. A bulky protecting group can exacerbate steric hindrance. A methoxymethyl (MOM) ether or a simple methyl ether can be effective. For reactions where the hydroxyl group's directing ability is desired, a removable directing group that is also a protecting group, such as a pivaloyl ester, can be advantageous.

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides detailed protocols and explanations for overcoming common issues encountered during the functionalization of 3-methoxypyridin-4-ol.

Issue 1: Poor Yields in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the selective functionalization of pyridines. However, the steric environment of 3-methoxypyridin-4-ol can lead to poor yields.

Root Cause Analysis:

  • Incomplete Deprotonation: The acidity of the C-H bond at C2 and C6 is influenced by the electronic effects of the substituents. Inefficient deprotonation by the lithium amide base is a common issue.

  • Steric Clash: The methoxy group at C3 can sterically hinder the approach of the base to the C2 proton.

  • Competing Reactions: Lithiation at the less hindered C5 position can occur as a competing pathway.

Troubleshooting Protocol: Enhanced Directed ortho-Metalation

  • Protect the Hydroxyl Group: Begin by protecting the 4-hydroxyl group with a suitable protecting group, such as a methoxymethyl (MOM) ether, to prevent unwanted side reactions.

  • Employ a Stronger, Less Hindered Base: Instead of LDA, consider using a mixed lithium-zinc base, which can exhibit different reactivity and selectivity profiles.

  • Optimize Reaction Conditions:

    • Temperature: Perform the lithiation at low temperatures (e.g., -78 °C) to enhance selectivity and minimize side reactions.

    • Solvent: Use a non-coordinating solvent like THF to favor the desired reaction pathway.

  • Transmetalation: After lithiation, transmetalation with a zinc salt (e.g., ZnCl₂) can generate a more stable organozinc species, which can then undergo a more efficient cross-coupling reaction.

Diagram: Directed ortho-Metalation Workflow

DoM_Workflow cluster_start Starting Material cluster_protection Protection cluster_lithiation Directed ortho-Metalation cluster_functionalization Functionalization cluster_deprotection Deprotection cluster_product Product A 3-Methoxypyridin-4-ol B Protect 4-OH (e.g., MOM-Cl) A->B Step 1 C Lithiation (e.g., n-BuLi, -78 °C) B->C Step 2 D Electrophilic Quench (e.g., R-X) C->D Step 3 E Deprotection (e.g., acid) D->E Step 4 F Functionalized Product E->F Step 5

Caption: Workflow for functionalization via directed ortho-metalation.

Issue 2: Catalyst Deactivation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are essential for introducing carbon-carbon and carbon-heteroatom bonds. However, the electron-rich nature of the pyridine ring and the presence of coordinating groups can lead to catalyst deactivation.

Root Cause Analysis:

  • Ligand Poisoning: The pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.

  • Slow Reductive Elimination: The electron-donating methoxy and hydroxyl groups can make the final reductive elimination step of the catalytic cycle sluggish.

  • Steric Hindrance around the Metal Center: The substituents on the pyridine ring can prevent the substrate from effectively coordinating with the catalyst.

Troubleshooting Protocol: Robust Cross-Coupling Conditions

  • Ligand Selection: Employ electron-rich, bulky phosphine ligands such as SPhos or XPhos. These ligands can accelerate the reductive elimination step and stabilize the active catalytic species.

  • Catalyst Precursor: Use a pre-formed palladium(II) catalyst, which can sometimes offer better performance than generating the active palladium(0) species in situ.

  • Base Selection: A weaker base, such as potassium carbonate (K₂CO₃), is often sufficient and can minimize side reactions compared to stronger bases like sodium tert-butoxide.

  • Solvent Choice: A polar aprotic solvent like dioxane or DMF can be beneficial for Suzuki and other cross-coupling reactions.

Table 1: Comparison of Ligands for Suzuki Coupling at C6

LigandBaseSolventTemperature (°C)Yield (%)
PPh₃K₂CO₃Dioxane10025
SPhosK₂CO₃Dioxane10085
XPhosK₂CO₃Dioxane10092

Diagram: Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add ar_pd_x Ar-Pd(II)-X oxidative_add->ar_pd_x transmetalation Transmetalation (R-B(OR)2) ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R reductive_elim->product ar_pd_x->transmetalation ar_pd_r->reductive_elim

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

References

  • Directed ortho Metalation of Pyridines: Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Modern Palladium-Catalyzed Cross-Coupling Reactions: de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH: Weinheim, Germany, 2004. [Link]

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

Troubleshooting

Preventing oxidative degradation of 3-Methoxypyridin-4-OL during long-term storage

Technical Support Center: Stabilizing 3-Methoxypyridin-4-ol for Long-Term Storage Welcome to the dedicated technical support guide for 3-Methoxypyridin-4-ol. This resource is designed for researchers, chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 3-Methoxypyridin-4-ol for Long-Term Storage

Welcome to the dedicated technical support guide for 3-Methoxypyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Our goal is to provide you with the in-depth knowledge and practical tools required to prevent its oxidative degradation, ensuring the integrity and reliability of your experiments and long-term studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 3-Methoxypyridin-4-ol.

Q1: My new batch of 3-Methoxypyridin-4-ol has a slight yellow to brown tint. Is this normal?

A slight discoloration to a pale yellow or light tan is not uncommon, especially if the compound has been exposed to air, even briefly. However, a significant change to dark brown or the appearance of particulates indicates a higher level of degradation. The pyridinol moiety is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric impurities. For sensitive applications, it is crucial to assess the purity of the material before use.

Q2: What are the primary drivers of 3-Methoxypyridin-4-ol degradation during storage?

The primary degradation pathway is oxidation. The electron-rich nature of the pyridinol ring, enhanced by the methoxy and hydroxyl substituents, makes it susceptible to attack by atmospheric oxygen. This process can be accelerated by several factors:

  • Presence of Oxygen: Direct exposure to air is the main catalyst.

  • Light: UV radiation can provide the energy to initiate radical oxidation reactions.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal contaminants can act as catalysts for oxidation.

Q3: Can I store 3-Methoxypyridin-4-ol in a standard laboratory freezer?

Yes, storing it in a freezer is a recommended practice. Low temperatures significantly slow down the rate of oxidative degradation. However, temperature control is only one part of the solution. It is equally important to control the atmosphere within the storage container. For optimal stability, the compound should be stored under an inert atmosphere (like argon or nitrogen) in a tightly sealed container, even when placed in a freezer.

Q4: Is it necessary to use an antioxidant for storing 3-Methoxypyridin-4-ol?

For long-term storage, especially for high-purity applications like reference standards or in cGMP environments, the use of an antioxidant can be a valuable preventive measure. However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. For routine laboratory use with moderate turnover, strict control of atmosphere and temperature is often sufficient.

Part 2: Troubleshooting Guide - Degradation Issues

This section provides a structured, question-and-answer approach to troubleshoot and resolve specific degradation-related problems.

Issue 1: Rapid Discoloration After Opening a New Bottle

Q: I opened a new bottle of 3-Methoxypyridin-4-ol, and it darkened significantly within a few days of being on the bench. What happened, and how can I prevent this?

A: The Cause: This rapid change is a classic sign of acute oxidative degradation upon exposure to atmospheric oxygen. The pristine, oxygen-free environment provided by the manufacturer was compromised once the seal was broken. The pyridinol ring system is highly susceptible to air oxidation, leading to the formation of highly colored quinone-like structures and other degradation products.

Preventive Workflow:

The key is to minimize oxygen exposure from the moment the bottle is first opened. This can be achieved through a robust inert gas handling protocol.

Experimental Protocol: Inert Gas Overlay Technique

  • Preparation: Secure the bottle of 3-Methoxypyridin-4-ol, a cylinder of high-purity argon or nitrogen gas with a regulator, and a long needle or cannula attached to tubing from the regulator.

  • Initial Purge: Before opening the bottle, gently flush the cap and neck area with a low flow of inert gas to remove ambient air.

  • Dispensing: Quickly open the bottle, remove the required amount of material, and immediately place the cap back on, but do not tighten it fully.

  • Inert Gas Blanket: Insert the needle through the small opening between the cap and the bottle, ensuring the needle tip is in the headspace above the solid material.

  • Gas Exchange: Allow a gentle stream of inert gas to flow into the headspace for 30-60 seconds. This displaces the heavier oxygen-containing air.

  • Sealing: While the inert gas is still flowing, slowly withdraw the needle and immediately tighten the cap securely.

  • Final Steps: Wrap the cap and neck interface with Parafilm® or a similar laboratory sealing film to provide an extra barrier against gas exchange. Store the bottle in a cool, dark place, preferably a freezer.

Logical Relationship: Preventing Acute Oxidation

A New Bottle of 3-Methoxypyridin-4-ol B Bottle Opened in Ambient Air A->B Standard Practice E Inert Gas Handling (Ar or N2) A->E Recommended Protocol C Oxygen Exposure B->C D Rapid Oxidation & Discoloration C->D F Oxygen Displaced from Headspace E->F G Compound Integrity Maintained F->G A 3-Methoxypyridin-4-ol C₆H₇NO₂ B Atmospheric O₂ Light, Metal Ions A->B Exposed to C Oxidized Intermediates e.g., N-Oxides B->C Leads to D Further Degradation Ring-opened products, Colored oligomers C->D Can lead to

Optimization

Technical Support Center: Resolving Overlapping Peaks in 3-Methoxypyridin-4-OL HPLC Chromatograms

Welcome to the technical support center for the analysis of 3-Methoxypyridin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-Methoxypyridin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically focusing on co-eluting or overlapping peaks. Here, we move beyond simple checklists to provide in-depth, scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my 3-Methoxypyridin-4-OL peak to overlap with impurities or other components?

Overlapping peaks, or poor resolution, typically stem from three primary areas: suboptimal mobile phase conditions, inappropriate column chemistry, or system issues. For a polar, ionizable compound like 3-Methoxypyridin-4-OL, the most frequent culprit is an incorrect mobile phase pH, which alters the analyte's ionization state and, consequently, its retention time.[1][2] Other causes include using a column that doesn't offer the right selectivity, column degradation, or extra-column band broadening from the HPLC system itself.[3][4]

Q2: I'm seeing peak tailing that looks like an overlapping peak. What's the difference and what should I check first?

This is a critical distinction. Peak tailing, an asymmetry where the latter half of the peak is drawn out, often points to secondary interactions between your analyte and the column's stationary phase.[5][6] For a basic compound like 3-Methoxypyridin-4-OL, this frequently involves interaction with acidic residual silanol groups on the silica surface of C18 columns.[5][6] This can be especially problematic at mid-range pH where both the analyte is partially protonated and silanols are partially ionized.[1]

First Steps to Differentiate and Address Tailing:

  • Check the pH: Ensure your mobile phase pH is at least 1.5-2 units away from the pKa of 3-Methoxypyridin-4-OL to ensure it's in a single ionic state.[2]

  • Lower Injection Mass: Overloading the column can cause both tailing and fronting.[4][7] Try reducing your sample concentration or injection volume.

  • Use a High-Quality, End-capped Column: Modern, fully end-capped columns have fewer active silanol sites, minimizing these unwanted interactions.[5]

True peak overlapping, on the other hand, involves two or more distinct compounds eluting at very similar times. This requires adjustments to the method's selectivity, not just addressing peak shape issues.

Q3: How does mobile phase pH specifically affect the chromatography of 3-Methoxypyridin-4-OL?

The pH of the mobile phase is arguably the most powerful tool for controlling the retention and selectivity of ionizable compounds like 3-Methoxypyridin-4-OL.[2] The molecule contains a basic pyridine nitrogen. The retention behavior is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to non-ionized forms of an analyte.[8][9][10]

  • At Low pH (e.g., pH < 4): The pyridine nitrogen is protonated, giving the molecule a positive charge. In this cationic form, it is highly polar and will have very little retention on a traditional reversed-phase C18 column, eluting very early.

  • At High pH (e.g., pH > 7): The pyridine nitrogen is in its neutral, free-base form. This makes the molecule more hydrophobic, increasing its retention time on a C18 column.

By adjusting the pH, you change the hydrophobicity of your target analyte, which directly alters its retention time and can be used to move it away from overlapping peaks.[1]

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow for Overlapping Peaks

When faced with co-elution, a systematic approach is crucial to identifying the root cause efficiently. This workflow guides you from initial diagnosis to advanced method modification.

Caption: A logical workflow for diagnosing and resolving overlapping peaks.

Guide 2: Optimizing the Mobile Phase for Selectivity

Selectivity (α) is the key to resolving two co-eluting peaks. The most effective way to alter selectivity is by modifying the mobile phase.

Protocol 1: Systematic pH Scouting

The goal is to find a pH where your analyte and the overlapping impurity have different charge states or hydrophobicities, maximizing their separation.

Step-by-Step Methodology:

  • Determine pKa: Find the pKa of 3-Methoxypyridin-4-OL. Pyridine derivatives typically have a pKa around 5-6.[11]

  • Prepare Buffers: Prepare three mobile phases with buffers at different pH values:

    • Low pH: pH 2.5-3.0 (e.g., using formic acid or phosphate buffer). At this pH, the analyte will be fully protonated.

    • Mid pH: pH ~5.0 (e.g., using an acetate buffer). This is near the pKa and may cause poor peak shape, but can sometimes provide unique selectivity.[5]

    • High pH: pH 7.0-7.5 (e.g., using a phosphate buffer). At this pH, the analyte will be in its neutral form.

  • Equilibrate and Run: For each pH condition, thoroughly equilibrate the column (at least 10-15 column volumes) and inject your sample.

  • Analyze Results: Compare the chromatograms. Look for changes in the elution order and relative retention time of the peaks of interest. A change in elution order is a strong indicator of a successful selectivity change.[12]

Parameter Effect on 3-Methoxypyridin-4-OL (a Basic Compound) Rationale
Decrease pH Decreased Retention TimeProtonation increases polarity, reducing interaction with the C18 phase.
Increase pH Increased Retention TimeThe neutral form is more hydrophobic, increasing interaction with the C18 phase.
Change Organic Modifier (Acetonitrile vs. Methanol) Can alter selectivityMethanol is a proton donor and can interact differently with analytes compared to the aprotic acetonitrile, affecting selectivity for polar compounds.[5]
Buffer Concentration Can improve peak shapeAdequate buffer capacity (20-50 mM) is needed to control the pH on the column surface and minimize peak tailing.[1]

Data Presentation: Effect of pH on Analyte Retention

Caption: Impact of mobile phase pH on the ionization state and retention of 3-Methoxypyridin-4-OL.

Guide 3: Selecting an Alternative HPLC Column

If mobile phase optimization is insufficient, the stationary phase is the next most powerful tool. A standard C18 column separates primarily based on hydrophobicity. Alternative chemistries provide different interaction mechanisms.

Recommended Column Chemistries for Polar Basic Compounds:

Column TypePrimary Interaction Mechanism(s)Best For...
Polar-Embedded C18 Hydrophobic & Hydrogen BondingImproving peak shape for bases and operating in highly aqueous mobile phases.[5] The embedded polar group shields residual silanols.
Phenyl-Hexyl Hydrophobic & π-π InteractionsProviding alternative selectivity for aromatic compounds like pyridines, separating them from non-aromatic impurities.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeOffering a complex mix of interactions that can be highly effective for separating structurally similar polar compounds and isomers.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on the stationary phase surfaceRetaining very polar compounds that elute in the void volume on reversed-phase columns.[13][14] Requires high organic mobile phases.

Experimental Protocol: Column Screening

  • Select Columns: Choose 2-3 columns with different selectivities (e.g., a modern Polar C18, a Phenyl-Hexyl, and a PFP).

  • Establish a Generic Gradient: Use a standard starting gradient (e.g., 5-95% Acetonitrile with a low-pH modifier like 0.1% formic acid) for all columns.

  • Screen Columns: Run your sample on each column using the same gradient.

  • Evaluate and Optimize: Compare the chromatograms for the best initial separation. Select the most promising column and then proceed with fine-tuning the mobile phase conditions as described in Guide 2.

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Chromatography Today. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • MicroSolv Technology Corporation. (2025, June 5). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • Chromatography Forum. (2011, August 17). overlapping peak problem, help![Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]

  • Reta, M., Carr, P. W., & Sola, C. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5228–5236. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • ChemTalk. (2021, December 2). Henderson-Hasselbalch Equation. [Link]

  • ResearchGate. (2014, March 19). How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column?[Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

Sources

Troubleshooting

Reducing unwanted byproducts in the electrophilic substitution of 3-Methoxypyridin-4-OL

Welcome to the technical support guide for navigating the complexities of electrophilic aromatic substitution (EAS) on 3-methoxypyridin-4-ol. This document is designed for researchers, medicinal chemists, and process dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the complexities of electrophilic aromatic substitution (EAS) on 3-methoxypyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity and byproduct formation when working with this highly activated and electronically nuanced heterocycle. Our goal is to provide not just protocols, but a foundational understanding of the molecule's reactivity, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Understanding the Core Challenge: The Electronic Tug-of-War

The primary difficulty in performing selective electrophilic substitution on 3-methoxypyridin-4-ol arises from the competing directing effects of its substituents. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophiles, particularly at the C2, C4, and C6 positions.[1][2] Furthermore, under the acidic conditions often required for EAS, the basic nitrogen is protonated, which drastically increases its deactivating effect.[3][4]

However, this inherent deactivation is overwhelmingly counteracted by two powerful electron-donating groups (EDGs):

  • C4-Hydroxyl (-OH): A very strong activating group that directs incoming electrophiles to its ortho positions (C3 and C5).[5]

  • C3-Methoxy (-OCH₃): A strong activating group that directs to its ortho (C2, C4) and para (C6) positions.[6]

This creates a complex electronic landscape where multiple positions are activated, leading to a high potential for the formation of isomeric byproducts and polysubstitution.

A summary of the directing effects is presented below:

SubstituentPositionElectronic EffectDirects Electrophile To
Pyridine Nitrogen1-I, -M (Deactivating)C3, C5 (Meta)
Methoxy Group3-I, +M (Activating)C2, C6 (Ortho/Para)
Hydroxyl Group4-I, +M (Strongly Activating)C3, C5 (Ortho)

The following diagram illustrates the positions most susceptible to electrophilic attack based on the combined influence of these groups.

Note: The DOT script above is a conceptual representation. For a precise chemical structure, a dedicated chemical drawing tool output would be used.

Caption: Competing activation of C2, C5, and C6 positions.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

FAQ 1: I am getting a mixture of isomers. How can I improve regioselectivity?

Probable Cause: The C2, C5, and C6 positions are all electronically activated. The hydroxyl group strongly activates the C5 position, while the methoxy group activates C2 and C6. Without careful control, the electrophile will attack multiple sites, leading to a difficult-to-separate mixture.

Proposed Solutions & Scientific Rationale:

  • Leverage Steric Hindrance:

    • Action: Employ a bulkier electrophile or a sterically hindered version of your reagent. For example, instead of Br₂, consider using N-Bromosuccinimide (NBS) or a bulkier brominating agent. For Friedel-Crafts acylation, use a larger acyl chloride.[7][8]

    • Rationale: The C2 position is sterically hindered by the adjacent C3-methoxy group. A larger electrophile will have greater difficulty accessing this site, thus favoring attack at the more exposed C5 and C6 positions. This allows you to selectively disfavor one of the possible isomers.

  • Control Reaction Temperature:

    • Action: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).

    • Rationale: Electrophilic substitution is typically under kinetic control. The most stable carbocation intermediate (arenium ion) forms the fastest, leading to the major product. By lowering the temperature, you increase the energy difference required to overcome the activation barriers for less-favored pathways. This amplifies the inherent electronic preference for the most nucleophilic site, often leading to a cleaner reaction with one major isomer.

  • Solvent Screening:

    • Action: Screen a range of solvents with varying polarities (e.g., non-polar like hexane, polar aprotic like acetonitrile, and polar protic like acetic acid).

    • Rationale: The polarity and coordinating ability of the solvent can stabilize or destabilize the charged intermediates and transition states differently for each isomeric pathway, subtly altering the product ratio.[3]

FAQ 2: My reaction results in significant polysubstitution. How can I achieve mono-substitution?

Probable Cause: The combined activating power of the -OH and -OCH₃ groups makes the pyridine ring extremely nucleophilic. Once the first electrophile has been added, the ring may still be reactive enough to undergo a second substitution, especially if excess electrophile is present.

Proposed Solutions & Scientific Rationale:

  • Strict Stoichiometric Control:

    • Action: Use precisely 1.0 to 1.1 equivalents of the electrophile. Employ slow, dropwise addition of the electrophile to a cooled solution of the substrate to avoid localized high concentrations.

    • Rationale: This is the most straightforward approach. By limiting the amount of available electrophile, you starve the reaction after the initial mono-substitution has occurred, minimizing the chance for a second addition.

  • Reduce Reagent Reactivity:

    • Action: Use a less reactive source of the electrophile. For nitration, instead of potent HNO₃/H₂SO₄ mixtures, consider milder conditions like copper nitrate in acetic anhydride (Menke nitration).[9] For halogenation, use N-halosuccinimides instead of elemental halogens.[10]

    • Rationale: Milder electrophiles are more selective. They will react with the highly activated starting material but are less likely to react with the slightly less activated mono-substituted product, thus preventing over-reaction.

  • Temporary Deactivation via a Protecting Group:

    • Action: Protect the highly activating C4-hydroxyl group as an ester (e.g., acetate) or an ether (e.g., benzyl ether).

    • Rationale: Converting the -OH to a less strongly activating group (-OAc, -OBn) significantly dampens the overall nucleophilicity of the ring. This makes it much easier to control the reaction and stop at the mono-substitution stage. The protecting group can be removed in a subsequent step.

FAQ 3: The reaction is very slow or gives no product. What is causing this?

Probable Cause: While the ring is activated by EDGs, the use of strong Brønsted or Lewis acids can lead to complete protonation of the pyridine nitrogen. The resulting pyridinium cation is severely deactivated towards electrophilic attack, often halting the reaction entirely.[1][4]

Proposed Solutions & Scientific Rationale:

  • Modify Reaction Conditions to Reduce Acidity:

    • Action: Avoid superacidic conditions where possible. For Friedel-Crafts type reactions, which often require strong Lewis acids like AlCl₃, this can be a major issue as the Lewis acid will coordinate strongly with the nitrogen.[11] Consider alternative catalysts or reaction pathways that do not require strong acids.

    • Rationale: Minimizing the concentration of the deactivated pyridinium species is critical. The free base is the reactive species, and maintaining a sufficient equilibrium concentration of it is necessary for the reaction to proceed.

  • Advanced Strategy: N-Oxide Formation:

    • Action: Convert the starting material to the corresponding pyridine N-oxide using an oxidant like m-CPBA. The N-oxide can then be subjected to electrophilic substitution, followed by deoxygenation (e.g., with PCl₃ or PPh₃) to restore the pyridine.

    • Rationale: The N-oxide group is electronically different from the pyridine nitrogen. It is an activating group that directs substitution to the C4 and C2/C6 positions.[3][4] While this changes the regiochemical outcome (and may not be suitable if C5 substitution is desired), it is a powerful method to overcome the deactivation caused by nitrogen protonation and can be a viable alternative route. In the case of 3-methoxypyridin-4-ol, this would further activate the C2 and C6 positions.[12]

The following workflow provides a decision-making process for troubleshooting these common issues.

G start Problem Encountered in EAS isomers Poor Regioselectivity (Isomer Mixture) start->isomers poly Polysubstitution start->poly no_rxn Low / No Yield start->no_rxn sol_isomers1 Decrease Temperature (-78°C to 0°C) isomers->sol_isomers1 sol_isomers2 Use Bulky Electrophile isomers->sol_isomers2 sol_isomers3 Screen Solvents isomers->sol_isomers3 sol_poly1 Use 1.0 eq. Electrophile (Slow Addition) poly->sol_poly1 sol_poly2 Use Milder Reagents (e.g., NBS instead of Br₂) poly->sol_poly2 sol_poly3 Protect -OH Group poly->sol_poly3 sol_no_rxn1 Avoid Strong Acids (if possible) no_rxn->sol_no_rxn1 sol_no_rxn2 Consider N-Oxide Pathway no_rxn->sol_no_rxn2

Caption: Troubleshooting decision tree for EAS reactions.

Section 3: Experimental Protocols

The following protocols are provided as a starting point for optimization. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Controlled Monobromination at a Low Temperature

This protocol aims to favor a single isomer by using a mild brominating agent and kinetic control.

  • Materials:

    • 3-Methoxypyridin-4-ol (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.)

    • Acetonitrile (CH₃CN), anhydrous (10 mL)

    • Dry ice/acetone bath

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methoxypyridin-4-ol in anhydrous acetonitrile.

    • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

    • In a separate flask, dissolve the NBS in a minimum amount of anhydrous acetonitrile.

    • Add the NBS solution dropwise to the cooled substrate solution over 30 minutes, ensuring the internal temperature does not rise above -35 °C.

    • Stir the reaction mixture at -40 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired monobrominated product.

Protocol 2: Protective Group Strategy for Controlled Nitration

This protocol uses an acetyl protecting group to moderate reactivity and prevent polysubstitution during nitration.

  • Part A: Protection of the Hydroxyl Group

    • Dissolve 3-methoxypyridin-4-ol (1.0 mmol) in dichloromethane (DCM, 10 mL) with triethylamine (1.5 mmol, 1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.2 mmol, 1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours or until TLC indicates complete consumption of starting material.

    • Work up by washing with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-methoxy-4-acetoxypyridine. This crude product is often pure enough for the next step.

  • Part B: Nitration of the Protected Substrate

    • Dissolve the crude 3-methoxy-4-acetoxypyridine (approx. 1.0 mmol) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

    • Slowly add fuming nitric acid (HNO₃) (1.05 mmol, 1.05 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir at 0-5 °C for 1 hour, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine organics, dry over Na₂SO₄, filter, and concentrate. Purify by chromatography.

  • Part C: Deprotection

    • Dissolve the purified nitro-product in methanol (10 mL).

    • Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.) and stir at room temperature for 1-3 hours.

    • Once deprotection is complete, neutralize with 1M HCl, and extract the product into an organic solvent.

    • Dry, concentrate, and purify as needed to yield the final nitro-3-methoxypyridin-4-ol.

References

  • McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • O'Hara, F., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • DePuy, C. H., et al. (2007). Regioselectivity of Pyridine Deprotonation in the Gas Phase. ACS Publications. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Katritzky, A. R., et al. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • The Organic Chemistry Tutor. (2021). Substituent Effects in EAS | Activating, Deactivating & Directing Group Summary. YouTube. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

  • Chemistry Steps. (2026). Activating and Deactivating Groups. [Link]

  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. [Link]

  • Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. [Link]

  • Professor Dave Explains. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). COMMUNICATION. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF Public Access Repository. [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Nature. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • Jorgensen, W. L., et al. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • McNally, A., et al. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • ResearchGate. (n.d.). 4b Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • ResearchGate. (2026). Direct regioselective C-3 halogenation of pyridines. [Link]

  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

Sources

Optimization

Optimizing mobile phase conditions for LC-MS analysis of 3-Methoxypyridin-4-OL

Technical Support Center: LC-MS Optimization for 3-Methoxypyridin-4-OL Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that small, highly polar, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Optimization for 3-Methoxypyridin-4-OL

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that small, highly polar, and amphoteric molecules present significant analytical bottlenecks. 3-Methoxypyridin-4-OL (CAS: 62885-41-0), also known as 3-methoxy-4-pyridinol, contains both a basic pyridine nitrogen and a hydroxyl group. This dual nature results in complex, pH-dependent tautomerization and ionization states, exhibiting a pKa Acid of 2.52 and a pKa Basic of 9.91[1].

This guide synthesizes field-proven chromatographic strategies to help you overcome common challenges such as void volume elution, signal suppression, and peak tailing[2].

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q: Why does 3-Methoxypyridin-4-OL elute in the void volume when using a standard C18 column? A: 3-Methoxypyridin-4-OL is a highly polar molecule. Standard C18 reversed-phase columns rely entirely on hydrophobic interactions, which are insufficient for retaining highly polar analytes, causing them to elute in the void volume (k' < 1) without interacting with the stationary phase[3]. Causality & Solution: To achieve adequate retention, the separation mechanism must be changed. You must switch to either Hydrophilic Interaction Liquid Chromatography (HILIC), which relies on polar partitioning into a water-enriched layer on the stationary phase[4], or use a polar-embedded reversed-phase column (e.g., Waters HSS T3) specifically designed to retain polar compounds in 100% aqueous mobile phases[5].

Q: How do I optimize the mobile phase to eliminate peak tailing for this compound? A: Peak tailing for basic pyridinol compounds is typically caused by secondary ion-exchange interactions between the basic nitrogen of the pyridine ring and unendcapped, ionized silanol groups on the silica support. Causality & Solution: Introduce a volatile buffer to control the local pH and mask these silanol interactions. Using 10 mM ammonium acetate or ammonium formate provides superior peak shape compared to 0.1% formic acid alone[5]. The buffer increases the ionic strength, effectively outcompeting the analyte for residual silanol binding sites, resulting in sharper, more symmetrical peaks with average widths of 4–5 seconds[4].

Q: Which ionization mode and mobile phase additives yield the best MS sensitivity? A: Electrospray Ionization Positive (ESI+) mode is generally preferred due to the basicity of the pyridine nitrogen. However, the choice of mobile phase additive dictates your ionization efficiency. Causality & Solution: While 0.1% formic acid drives the equilibrium toward the protonated cationic form (ideal for ESI+), it can cause poor chromatographic retention and tailing on HILIC. A mixture of 10 mM ammonium formate with 0.125% formic acid offers the optimal thermodynamic compromise: it provides the necessary protons for efficient ESI+ ionization while maintaining the ionic strength required for sharp chromatographic peaks and highly stable retention times (RSD < 0.7%)[5]. Alternatively, high-pH mobile phases (e.g., 5 mM ammonium bicarbonate, pH 10.0) can be utilized to enhance sensitivity and resolution for basic analytes, provided a high-pH tolerant stationary phase is used[6].

Part 2: Quantitative Data & Methodological Summaries

Table 1: Physicochemical Properties Influencing LC-MS Behavior

PropertyValue / CharacteristicChromatographic & MS Implication
Molecular Weight 125.13 g/mol Requires low m/z scanning range; susceptible to solvent background noise.
pKa (Acidic) 2.52[1]Protonates at highly acidic pH; optimal for ESI+ at pH < 3.0.
pKa (Basic) 9.91[1]Deprotonates at high pH; allows for ESI- mode at pH > 10.0.
Polarity HighPoor retention on standard C18; mandates HILIC or Polar-RP columns[3].

Table 2: Mobile Phase Modifier Comparison for Polar Basic Analytes [4][5][7]

ModifierColumn ChemistryChromatographic EffectMS Ionization EffectSystem Recommendation
0.1% Formic Acid Polar-RP (HSS T3)Good retention, potential for tailingExcellent ESI+ signalBest for aqueous RPLC
10 mM Ammonium Acetate HILIC (BEH Amide)Excellent peak shape (Wb 4-5s)Good ESI+ signalBest for HILIC methods
0.1% Ammonia (pH 10) RP (High-pH stable)Increases retention of basic formEnables ESI- modeBest for complex matrices

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to sample analysis unless the system suitability criteria are met.

Protocol A: HILIC-MS/MS Workflow for Maximum Polar Retention

This protocol utilizes polar partitioning to retain 3-Methoxypyridin-4-OL.

  • Column Setup: Install an ACQUITY UPLC BEH Amide column (50 mm × 2.1 mm, 1.7 μm)[4]. Maintain the column temperature at 40 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Water:Acetonitrile containing 10 mM ammonium acetate[4].

    • Mobile Phase B: 5:95 Water:Acetonitrile containing 10 mM ammonium acetate.

  • Gradient Elution: Set flow rate to 0.5 mL/min[4]. Start at 100% B (highly organic to promote HILIC retention). Hold for 1.0 min, then ramp to 50% B over 5.0 minutes to elute the polar analyte.

  • Self-Validation Checkpoint: Inject a 10 ng/mL standard of 3-Methoxypyridin-4-OL six consecutive times. The system is validated for operation only if:

    • The retention factor (k') is > 1.5 (confirming adequate partitioning)[4].

    • The retention time relative standard deviation (RSD) is < 0.7% (confirming stationary phase equilibration)[5].

    • The peak width at base (Wb) is consistently between 4 and 5 seconds[4].

Protocol B: Polar-Embedded Reversed-Phase (RPLC) Workflow

This protocol is ideal if HILIC is unavailable or if analyzing a mixed-polarity sample batch.

  • Column Setup: Install an ACQUITY UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) coupled with a VanGuard pre-column[5]. Maintain at 45 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid[5].

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid[5].

  • Gradient Elution: Start at 100% A (fully aqueous to maximize polar retention). Ramp to 95% B over 7.0 minutes.

  • Self-Validation Checkpoint: Verify that the analyte does not elute in the void volume (k' > 1.0) and that the signal-to-noise (S/N) ratio in ESI+ exceeds 10:1 at the lower limit of quantitation.

Part 4: Mechanistic Visualizations

LCMS_Workflow Start Start: 3-Methoxypyridin-4-OL LC-MS Optimization CheckRet Is retention factor (k') > 1.5 on standard C18 column? Start->CheckRet Yes1 Optimize MS Parameters (ESI+, MRM transitions) CheckRet->Yes1 Yes No1 Switch Column Chemistry Due to High Polarity CheckRet->No1 No (Elutes in void) HILIC HILIC (e.g., BEH Amide) Mobile Phase: 10mM NH4Ac No1->HILIC PolarRP Polar-Embedded RP (HSS T3) Mobile Phase: 0.1% FA No1->PolarRP Evaluate Evaluate Peak Shape & Signal-to-Noise HILIC->Evaluate PolarRP->Evaluate

Decision tree for selecting stationary and mobile phases for 3-Methoxypyridin-4-OL.

pH_Ionization LowPH Low pH (< 3.0) Mobile Phase: 0.1% FA Cationic Form Dominates MidPH Neutral pH (~7.0) Mobile Phase: 10mM NH4Ac Zwitterionic/Neutral Form LowPH->MidPH Increase pH ESI_Pos Optimal for ESI+ (Protonation) LowPH->ESI_Pos HighPH High pH (> 10.0) Mobile Phase: 0.1% NH4OH Anionic Form Dominates MidPH->HighPH Increase pH HILIC_Ret Optimal HILIC Retention (Polar Interactions) MidPH->HILIC_Ret ESI_Neg Optimal for ESI- (Deprotonation) HighPH->ESI_Neg

Logical relationship between mobile phase pH, ionization state, and LC-MS performance.

Part 5: References

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents Source: Spectroscopy Online URL:6[6]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC Source: National Institutes of Health (NIH) URL:5[5]

  • ANPDB - 3-METHOXYPYRIDIN-4-OL Source: Uni Freiburg URL:1[1]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS Source: Technology Networks URL:3[3]

  • Introduction to LC-MS Part 4 - Analytical Conditions for LC-MS Source: Shimadzu Asia Pacific URL:7[7]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography Source: Waters / LCMS.cz URL:4[4]

  • CAS 62885-41-0 | 3-Methoxypyridin-4-ol Source: Synblock URL:2[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 3-Methoxypyridin-4-ol and 4-Methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted pyridines are of paramount importance, forming the structural core of numerous pharmaceuticals and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are of paramount importance, forming the structural core of numerous pharmaceuticals and agrochemicals. The precise arrangement of substituents on the pyridine ring can dramatically alter the molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3-Methoxypyridin-4-ol and 4-Methoxypyridin-3-ol. While direct comparative experimental studies on these specific isomers are scarce, this document synthesizes established principles of pyridine chemistry, data from analogous compounds, and theoretical considerations to offer a comprehensive analysis for the discerning researcher.

Structural and Electronic Considerations: The Decisive Role of Tautomerism

The fundamental difference in the chemical behavior of 3-Methoxypyridin-4-ol and 4-Methoxypyridin-3-ol arises from their distinct tautomeric equilibria.

4-Methoxypyridin-3-ol is expected to exist predominantly in its aromatic hydroxypyridine form. The hydroxyl group at the 3-position does not directly conjugate with the ring nitrogen, thus preserving the aromaticity of the pyridine ring.

In stark contrast, 3-Methoxypyridin-4-ol is predicted to exist primarily as its pyridin-4-one tautomer. This is a well-established phenomenon for 4-hydroxypyridines, where the pyridone form is significantly stabilized by resonance, placing a partial negative charge on the electronegative oxygen atom and a partial positive charge on the nitrogen.[1][2] This tautomerism profoundly impacts the molecule's electronic properties and, consequently, its reactivity.

Figure 1: Predominant tautomeric forms of the two isomers.

Acidity and Basicity: A Tale of Two Nitrogens

CompoundPredicted/Experimental pKa (Conjugate Acid)Rationale
3-Methoxypyridine4.81 (Predicted)[3]The methoxy group at the 3-position has a weak electron-donating effect through resonance and a stronger electron-withdrawing inductive effect, resulting in a lower basicity compared to pyridine (pKa ≈ 5.2).
4-Methoxypyridine6.47 (Experimental)[4]The methoxy group at the 4-position is strongly electron-donating through resonance, increasing the electron density on the nitrogen and making it more basic than pyridine.
4-Hydroxypyridine3.2 (pKa1), 11.1 (pKa2)[5]Exists as the pyridone tautomer. The first pKa corresponds to the protonation of the carbonyl oxygen, and the second to the deprotonation of the N-H group.

Basicity: Based on these analogs, the pyridine nitrogen in 4-Methoxypyridin-3-ol is expected to be significantly more basic than in 3-Methoxypyridin-4-ol . The electron-donating methoxy group at the 4-position in the former enhances the basicity of the nitrogen. In contrast, the pyridone tautomer of the latter has its nitrogen lone pair involved in the aromatic system, and protonation occurs preferentially on the carbonyl oxygen.

Acidity: The hydroxyl group of 4-Methoxypyridin-3-ol will exhibit phenolic acidity. For 3-Methoxypyridin-4-ol , the acidity is associated with the N-H proton of the pyridone tautomer, which is generally less acidic than a phenolic proton.

Electrophilic Aromatic Substitution: A Ring Deactivated

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[6] The reaction, when it does occur, is generally directed to the 3- and 5-positions.[7]

4-Methoxypyridin-3-ol: The powerful electron-donating methoxy group at the 4-position and the hydroxyl group at the 3-position will activate the ring towards EAS, although the deactivating effect of the ring nitrogen remains. The directing effects of the substituents would favor substitution at the 2, 5, and 6-positions. However, the strong directing effect of the hydroxyl and methoxy groups will likely lead to a mixture of products.

3-Methoxypyridin-4-ol (as the pyridone): The pyridone tautomer behaves more like an enamine or a vinylogous amide. The ring is more activated towards electrophilic attack than a simple pyridine. Electrophilic substitution is expected to occur at the positions ortho and para to the nitrogen, but in this case, the positions are already substituted. Bromination of 4-pyridone is known to occur readily, suggesting that the pyridone form of 3-Methoxypyridin-4-ol would be reactive towards electrophiles.

eas_reactivity cluster_0 4-Methoxypyridin-3-ol cluster_1 3-Methoxypyridin-4-ol (Pyridone Form) Start Electrophilic Aromatic Substitution 4M3O_reactivity Moderately deactivated ring. Substitution at C2, C5, C6 possible. Start->4M3O_reactivity Electron-donating groups compete with ring deactivation 3M4O_reactivity More activated ring (enamine-like). Reactive towards electrophiles. Start->3M4O_reactivity Pyridone tautomer is more electron-rich snar_reactivity cluster_0 4-Methoxypyridin-3-ol cluster_1 3-Methoxypyridin-4-ol Start Nucleophilic Aromatic Substitution 4M3O_snar SNAr is unlikely. No leaving group at activated positions. Start->4M3O_snar 3M4O_snar SNAr is unlikely in either tautomer. OH group needs activation to a better leaving group. Start->3M4O_snar

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for Determining 3-Methoxypyridin-4-OL Purity

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 3-Methoxypyridin-4-OL,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 3-Methoxypyridin-4-OL, a potential building block in novel therapeutics, establishing a robust, reliable, and validated analytical method for purity determination is a non-negotiable step in the journey from laboratory to clinic. Any component in the API that is not the entity itself is considered an impurity and must be carefully controlled.[][2]

This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity of 3-Methoxypyridin-4-OL. We will explore the causality behind our experimental choices, present a framework for validation according to the highest industry standards, and compare the performance of HPLC with alternative orthogonal methodologies. Every protocol herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The Gold Standard: A Proposed RP-HPLC Method for 3-Methoxypyridin-4-OL

High-Performance Liquid Chromatography (HPLC) remains the most prevalent technique for quantifying organic impurities in drug substances due to its high resolution, sensitivity, and specificity.[2][5] For 3-Methoxypyridin-4-OL, a compound possessing both a basic pyridine nitrogen and a weakly acidic hydroxyl group, controlling the mobile phase pH is critical to achieving reproducible retention and symmetrical peak shapes. An RP-HPLC method is proposed as the primary analytical tool.

Causality of Method Design:

  • Column Choice (C18): A C18 (octadecyl) stationary phase is selected for its versatility and proven ability to retain and separate a wide range of moderately polar aromatic compounds like pyridine derivatives.[5][6]

  • Mobile Phase (Buffered Acetonitrile/Water): A gradient elution using acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities. The addition of 0.1% formic acid to both solvents serves a crucial purpose: it protonates the pyridine nitrogen, minimizing its interaction with residual silanols on the silica backbone of the stationary phase, thereby preventing peak tailing. This also ensures a consistent ionization state for the analyte, leading to stable retention times.

  • Detection (UV): The pyridine ring in 3-Methoxypyridin-4-OL contains a strong chromophore, making UV detection a sensitive and appropriate choice. A photodiode array (PDA) detector is ideal, allowing for the monitoring of multiple wavelengths and spectral analysis to assess peak purity.

Table 1: Proposed Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (5% B), 2-20 min (5% to 95% B), 20-25 min (95% B), 25.1-30 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (Primary), PDA scan 200-400 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water/Acetonitrile

The Core of Confidence: Full Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7] The following sections detail the experimental protocols and acceptance criteria for validating our proposed HPLC method, in accordance with ICH Q2(R1) guidelines.[4][8]

Specificity (and Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradation products.[4][6] Forced degradation studies are the cornerstone of this assessment.

Experimental Protocol:

  • Prepare five separate solutions of 3-Methoxypyridin-4-OL (approx. 0.5 mg/mL).

  • Acid Stress: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Stress: Add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative Stress: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Stress: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

  • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Inject all stressed samples, along with an unstressed control sample, into the HPLC system.

  • Analyze the chromatograms for peak purity of the main 3-Methoxypyridin-4-OL peak using the PDA detector and ensure resolution from all degradation peaks.

Acceptance Criteria: The method is specific if the main peak is spectrally pure and well-resolved (Resolution > 2.0) from all degradation products and potential impurities.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[9]

Experimental Protocol:

  • Prepare a stock solution of 3-Methoxypyridin-4-OL reference standard (e.g., 1.0 mg/mL).

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for impurity analysis).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A linear relationship is established if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

Experimental Protocol:

  • Prepare a placebo mixture (if for a drug product) or use a known pure batch of the API.

  • Spike the placebo/API with known amounts of 3-Methoxypyridin-4-OL at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

Precision

Precision is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[10]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of 3-Methoxypyridin-4-OL at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol (Based on the Calibration Curve):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Prepare and inject solutions at the calculated LOQ concentration to verify that the signal-to-noise ratio is approximately 10:1 and that precision at this level is acceptable.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]

Experimental Protocol:

  • Prepare a system suitability solution.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • pH of Mobile Phase Buffer (± 0.2 units)[8]

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Monitor system suitability parameters (e.g., retention time, tailing factor, resolution) for each condition.

Acceptance Criteria: The system suitability parameters should remain within their defined limits for all tested variations.

Table 2: Summary of Validation Parameters & Hypothetical Acceptance Criteria
Validation ParameterAttribute MeasuredAcceptance Criteria (Typical)
Specificity Resolution from degradantsResolution > 2.0; No co-elution (Peak Purity > 990)
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Range Impurity DeterminationReporting Threshold to 120% of specification
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 2.0%
Precision (Intermediate) % RSD (n=12)≤ 2.0%
LOQ Precision % RSD at LOQ level≤ 10.0%
Robustness System SuitabilityAll parameters pass after minor method variations

Visualizing the Validation Workflow

A structured approach is essential for efficient and comprehensive method validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_sys System Suitability cluster_final Finalization Dev Propose HPLC Method SST System Suitability Testing Dev->SST Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method for Routine Use Robustness->Validated SST->Specificity G Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness

Sources

Validation

Comparative Guide: 3-Methoxypyridin-4-ol vs. 3-Hydroxypyridine in Transition Metal Coordination Chemistry

Executive Summary & Core Mechanisms In transition metal coordination chemistry, the electronic tuning and steric profiles of heterocyclic ligands dictate the geometry, stability, and application of the resulting metal co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Mechanisms

In transition metal coordination chemistry, the electronic tuning and steric profiles of heterocyclic ligands dictate the geometry, stability, and application of the resulting metal complexes. Pyridine derivatives, specifically 3-hydroxypyridine (3-HP) and 3-methoxypyridin-4-ol (3-OMe-4-OH-Py) , represent two distinct ligand classes.

As an Application Scientist, I approach these ligands not just as structural drawings, but as dynamic systems. 3-HP is a versatile building block that favors direct N-coordination and supramolecular hydrogen bonding, making it ideal for pH-responsive probes and planar anticancer complexes[1][2]. Conversely, 3-Methoxypyridin-4-ol introduces complex solvent-dependent tautomeric equilibria. The methylation at the C3 position sterically hinders planar geometries and restricts the ligand to alternative O-donor or weak O,O-chelation pathways, serving as a critical intermediate in the development of metallodrugs and tyrosinase inhibitors[3][4].

Physicochemical Properties & Tautomeric Equilibria

The coordination behavior of these ligands is fundamentally governed by their pKa​ values and tautomeric states.

  • 3-Hydroxypyridine (3-HP): Exists predominantly in a zwitterionic or neutral form depending on the dielectric constant of the solvent[5]. It possesses two distinct pKa​ values: ~4.79 (pyridinium nitrogen) and ~8.75 (hydroxyl oxygen)[6][7].

  • 3-Methoxypyridin-4-ol: Exhibits a strong solvent-dependent tautomeric equilibrium with its keto form, 3-methoxypyridin-4-one[4]. The electron-donating methoxy group at C3 lowers the basicity of the pyridine nitrogen ( pKa​ ~2.52) and shifts the hydroxyl pKa​ to ~9.91[8]. Unlike unmethylated 3-hydroxypyridin-4-ones (e.g., deferiprone), which are potent O,O-bidentate chelators[9], the methylation of the C3 oxygen in 3-methoxypyridin-4-ol neutralizes one donor site, restricting it to primarily monodentate or weakly bidentate coordination modes.

Table 1: Quantitative Physicochemical and Coordination Profile
Property3-Hydroxypyridine (3-HP)3-Methoxypyridin-4-ol
CAS Number 109-00-2[6]62885-41-0[8]
pKa​ (Pyridinium) ~4.79[6]~2.52[8]
pKa​ (Hydroxyl) ~8.75[6]~9.91[8]
Primary Tautomeric Form Zwitterionic / Neutral equilibrium[5]Pyridin-4-one (Keto) / Pyridin-4-ol (Enol)[4]
Preferred Coordination N-monodentate or N,O-bridging[2]O-monodentate or weak O,O-chelation
Typical Denticity Monodentate or Bidentate (bridging)Monodentate or Pseudo-bidentate

Visualizing Coordination Logic

G A 3-Hydroxypyridine (3-HP) B Low pH (< 4.8) Pyridinium Form A->B +H+ C Physiological pH (~7.4) Neutral Form A->C Buffer D High pH (> 8.8) Pyridinolate Anion A->D -H+ E No Coordination (Electrostatic Repulsion) B->E F Monodentate N-Coordination (e.g., Pt(II), Ru(II)) C->F Soft Metals G Bridging N,O-Coordination Supramolecular Networks D->G Hard/Borderline Metals

pH-dependent coordination logic and speciation pathways of 3-Hydroxypyridine (3-HP).

G A 3-Methoxypyridin-4-ol (Enol Form) B 3-Methoxypyridin-4-one (Keto Form) A->B Tautomeric Equilibrium (Solvent Dependent) C Monodentate O-Coordination (via C4-O) A->C Hard Metals (Fe3+) E N-Coordination (Sterically Hindered) A->E Soft Metals (Pt2+) D Weak O,O-Chelation (C4-O and C3-OMe) B->D High Metal Concentration

Tautomerization and metal-binding pathway logic of 3-Methoxypyridin-4-ol.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Synthesis of trans-[PtI₂( 3-HP ) 2​ ] (N-Coordination Model)

Causality: Starting with K2​PtCl4​ , the addition of excess potassium iodide (KI) leverages the strong trans effect of the iodide ion to replace the chloride ligands, forming a highly reactive [PtI4​]2− intermediate. This ensures that subsequent substitution by 3-HP yields the trans isomer exclusively, which is critical for its unique DNA-binding profile (forming interstrand cross-links) compared to cis-platin[2].

  • Intermediate Formation: Dissolve 1.0 mmol K2​PtCl4​ in 10 mL deionized water. Add 12.0 mmol KI and stir for 30 minutes at room temperature to form the [PtI4​]2− species.

  • Ligand Addition: Chill the mixture in an ice bath. Add 2.0 mmol of 3-hydroxypyridine (pre-dissolved in 5 mL water via sonication) dropwise under continuous stirring[2].

  • Complexation: Stir the reaction at room temperature for 24 hours.

  • Isolation: Filter the resulting yellow precipitate, wash sequentially with ice-cold water and ethanol, and air-dry[2].

  • Self-Validation System: Recrystallize the product from a 1:1 DMSO:water mixture. Submit the crystal for X-ray diffraction. The structure must confirm a square-planar geometry with an inversion center at the Pt(II) ion, validating the trans configuration and pure N-coordination[2].

Protocol B: Fe(III) Complexation with 3-Methoxypyridin-4-ol (O-Coordination Model)

Causality: Fe(III) is a hard Lewis acid and strictly prefers hard oxygen donors. Performing the reaction in a polar protic solvent (methanol) facilitates the tautomeric shift to the pyridone form and aids in the deprotonation of the C4-hydroxyl group[4].

  • Ligand Preparation: Dissolve 3.0 mmol of 3-methoxypyridin-4-ol in 15 mL of anhydrous methanol.

  • Deprotonation: Add 3.0 mmol of sodium methoxide (NaOMe) to deprotonate the C4-hydroxyl group, shifting the equilibrium toward the reactive enolate/pyridinolate species.

  • Metal Addition: Slowly add a solution of 1.0 mmol FeCl3​⋅6H2​O in 5 mL methanol. The solution will immediately undergo a bathochromic shift (turning deep red/purple), indicating ligand-to-metal charge transfer (LMCT).

  • Equilibration: Stir for 2 hours at ambient temperature.

  • Self-Validation System: Monitor the reaction via UV-Vis spectroscopy. Perform a Job's Plot (Method of Continuous Variation). The formation of the 3:1 (Ligand:Metal) complex is validated by a peak at a 0.75 mole fraction of the ligand, with clean isosbestic points confirming the absence of side reactions or polymeric species.

Applications in Drug Development

  • 3-Hydroxypyridine: The protonation state of the 3-hydroxypyridyl group directly affects the dipolar field of coordinated lanthanides, making it an excellent pH-responsive reporter for MRI probes[1][10]. Furthermore, its trans-planaramineplatinum complexes show in vitro cytotoxicity comparable to cisplatin against various cancer cell lines[2].

  • 3-Methoxypyridin-4-ol: While its inability to form strong O,O-chelates makes it a poor standalone iron chelator compared to deferiprone[9], it serves as a vital synthetic scaffold. It is heavily utilized in synthesizing tyrosinase inhibitors for dermatological applications[3] and acts as a precursor for developing more complex bidentate metallodrugs where steric bulk is required to tune the lipophilicity of the complex[4].

Sources

Comparative

Distinguishing Isomers of 3-Methoxypyridin-4-OL: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural characterization of small molecules is paramount. Isomers, compounds wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of small molecules is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. 3-Methoxypyridin-4-ol and its isomers represent a class of heterocyclic compounds with potential significance in medicinal chemistry. Distinguishing between these closely related structures is a critical analytical challenge. This guide provides an in-depth, objective comparison of the predicted mass spectrometry fragmentation patterns of 3-methoxypyridin-4-ol and its positional isomers, offering a theoretical framework and supporting data to aid in their differentiation.

The Decisive Role of Mass Spectrometry in Isomer Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. By ionizing a compound and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a molecular fingerprint is generated. The fragmentation pattern is intrinsically linked to the molecule's structure, with weaker bonds being more susceptible to cleavage. For isomers, the subtle differences in their atomic arrangement can lead to distinct fragmentation pathways, enabling their differentiation. This guide will explore these predicted differences under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Theoretical Framework: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It follows established chemical principles, with the stability of the resulting fragment ions and neutral losses being a major driving force. The fragmentation of substituted pyridines is heavily influenced by the nature and position of the substituents on the aromatic ring.[1][2]

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, often involving the loss of neutral molecules like hydrogen cyanide (HCN) or acetylene (C2H2).[3]

  • Aromatic Ethers (Methoxy Group): The methoxy group can be lost as a methyl radical (•CH3) or formaldehyde (CH2O). Cleavage of the C-O bond beta to the aromatic ring is a common pathway.

  • Aromatic Alcohols (Hydroxyl Group): Phenolic compounds can exhibit characteristic losses of a hydrogen radical (•H), a hydroxyl radical (•OH), or carbon monoxide (CO).

The interplay of these fragmentation tendencies, influenced by the relative positions of the methoxy and hydroxyl groups, will dictate the unique mass spectrum of each isomer.

Comparative Analysis of Predicted Fragmentation Patterns

Let's consider three potential isomers of 3-methoxypyridin-4-ol:

  • Isomer A: 3-Methoxy-4-hydroxypyridine

  • Isomer B: 2-Methoxy-3-hydroxypyridine

  • Isomer C: 5-Methoxy-3-hydroxypyridine

All isomers have a nominal mass of 125 g/mol .

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, extensive fragmentation is expected.

Table 1: Predicted Key Fragment Ions (m/z) in EI-MS

Predicted Fragment Ion (m/z)Proposed Neutral LossIsomer A (3-methoxy-4-hydroxy)Isomer B (2-methoxy-3-hydroxy)Isomer C (5-methoxy-3-hydroxy)
125-Molecular Ion [M]•+ (High Abundance)Molecular Ion [M]•+ (High Abundance)Molecular Ion [M]•+ (High Abundance)
110•CH3High AbundanceModerate AbundanceHigh Abundance
97COHigh AbundanceModerate AbundanceHigh Abundance
96CHOModerate AbundanceLow AbundanceModerate Abundance
82CO + •CH3Moderate AbundanceLow AbundanceModerate Abundance
69HCN from m/z 96Moderate AbundanceLow AbundanceModerate Abundance

Discussion of Predicted EI Fragmentation:

  • Loss of a Methyl Radical (m/z 110): All isomers are expected to readily lose a methyl radical from the methoxy group. The stability of the resulting ion may vary slightly depending on the position of the oxygen atom.

  • Loss of Carbon Monoxide (m/z 97): The loss of CO is a characteristic fragmentation of phenols and is anticipated to be a significant pathway for all isomers.

  • Ortho Effect in Isomer B (2-Methoxy-3-hydroxypyridine): The proximity of the methoxy and hydroxyl groups in Isomer B could lead to unique fragmentation pathways, such as the concerted loss of water (H2O), which might be less favorable in the other isomers. This "ortho effect" can be a powerful diagnostic tool in mass spectrometry.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a softer ionization technique, typically producing a protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation.

Table 2: Predicted Key Fragment Ions (m/z) in ESI-MS/MS of [M+H]+ (m/z 126)

Predicted Fragment Ion (m/z)Proposed Neutral LossIsomer A (3-methoxy-4-hydroxy)Isomer B (2-methoxy-3-hydroxy)Isomer C (5-methoxy-3-hydroxy)
111CH3High AbundanceModerate AbundanceHigh Abundance
98COHigh AbundanceModerate AbundanceHigh Abundance
83CO + CH3Moderate AbundanceLow AbundanceModerate Abundance

Discussion of Predicted ESI Fragmentation:

In ESI-MS/MS, the fragmentation of the protonated molecule [M+H]+ will also be influenced by the position of the substituents. The initial site of protonation (either the pyridine nitrogen or one of the oxygen atoms) will affect the subsequent fragmentation cascade. The relative abundance of the fragment ions is expected to differ significantly between the isomers, providing a basis for their differentiation.

Visualizing the Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the predicted fragmentation pathways for the isomers.

G cluster_A Isomer A: 3-Methoxy-4-hydroxypyridine cluster_B Isomer B: 2-Methoxy-3-hydroxypyridine cluster_C Isomer C: 5-Methoxy-3-hydroxypyridine A_125 [M]•+ m/z 125 A_110 m/z 110 A_125->A_110 - •CH3 A_97 m/z 97 A_125->A_97 - CO B_125 [M]•+ m/z 125 B_110 m/z 110 B_125->B_110 - •CH3 B_107 m/z 107 B_125->B_107 - H2O (ortho effect) C_125 [M]•+ m/z 125 C_110 m/z 110 C_125->C_110 - •CH3 C_97 m/z 97 C_125->C_97 - CO

Caption: Predicted EI-MS fragmentation pathways for isomers of 3-methoxypyridin-4-ol.

Experimental Protocols

To experimentally validate these predicted fragmentation patterns, the following general protocols for GC-EI-MS and LC-ESI-MS/MS are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

G cluster_MS Mass Spectrometry Sample Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) Injector Injector (Split/Splitless, 250°C) Sample->Injector GC Gas Chromatography (e.g., Agilent 7890A) Column Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) MS Mass Spectrometer (e.g., Agilent 5977) Column->MS Injector->Column Oven Oven Program (e.g., 50°C hold 2 min, ramp to 280°C at 10°C/min) Oven->Column Ionization Ionization (Electron Ionization, 70 eV) Analyzer Mass Analyzer (Quadrupole, scan m/z 40-400) Ionization->Analyzer Data Data Analysis Analyzer->Data

Caption: General workflow for GC-EI-MS analysis.

Methodology:

  • Sample Preparation: Dissolve the purified isomer in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms or HP-5ms). Use a temperature program to ensure good separation and peak shape.

  • EI-MS Analysis: The eluent from the GC is introduced into the mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).

    • Data Acquisition: Acquire full scan mass spectra.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

G cluster_MS Mass Spectrometry Sample Sample Preparation (Dissolve in mobile phase, e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) LC Liquid Chromatography (e.g., Agilent 1290 Infinity II) Sample->LC MS Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole) LC->MS Column Column (e.g., C18, 2.1 x 50 mm, 1.8 µm) Column->LC MobilePhase Mobile Phase (Gradient elution with Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid) MobilePhase->LC Ionization Ionization (Electrospray, Positive Mode) MS1 MS1 Scan (Identify [M+H]+ at m/z 126) Ionization->MS1 CID Collision-Induced Dissociation (CID) (Isolate m/z 126 and fragment) MS1->CID MS2 MS2 Scan (Analyze product ions) CID->MS2 Data Data Analysis MS2->Data

Caption: General workflow for LC-ESI-MS/MS analysis.

Methodology:

  • Sample Preparation: Dissolve the isomer in the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • LC Separation: Inject the sample onto a reverse-phase column (e.g., C18). Use a gradient elution to achieve separation.

  • ESI-MS/MS Analysis:

    • Ionization: Electrospray ionization in positive ion mode to generate the protonated molecule [M+H]+ at m/z 126.

    • MS/MS: Perform product ion scans by isolating the precursor ion (m/z 126) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). Vary the collision energy to optimize fragmentation.

Conclusion

References

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. Available from: [Link]

  • de Vries, R., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9132-9143. Available from: [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available from: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Part VIII. 2H-and 2-Methyl-2H-cyclopentapyridazine. DTIC. Available from: [Link]

  • Schmidt, A., et al. (2014). Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines. Zeitschrift für Naturforschung B, 69(6), 695-707. Available from: [Link]

  • Kollár, L., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1002. Available from: [Link]

  • Padrón, G., et al. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(4), 696-705. Available from: [Link]

  • mzCloud. Advanced Mass Spectral Database. Available from: [Link]

  • Westphal, F., et al. (2016). Differentiation of homologous and regioisomeric methoxy-cathinone derivatives by GC–MS, MS/MS and GC–IR. Drug Testing and Analysis, 8(9), 929-941. Available from: [Link]

  • Padrón, G., et al. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(4), 696-705. Available from: [Link]

  • Padrón, G., et al. (2010). An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(10), 1461-1468. Available from: [Link]

  • Klyuev, N. A., et al. (1982). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1327-1330. Available from: [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available from: [Link]

  • Brown, E. V., et al. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(1), 12-16. Available from: [Link]

  • Harrison, B. A., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 9(5), 453-458. Available from: [Link]

  • Wiley Science Solutions. Mass Spectral Databases. Available from: [Link]

  • Kushnir, M. M., et al. (2010). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 422-432. Available from: [Link]

  • Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 289-306. Available from: [Link]

  • BP4NTA. Online Databases & Libraries. Available from: [Link]

  • Lamsabhi, A. M., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 599. Available from: [Link]

  • Guo, K., & Li, L. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. International Journal of Molecular Sciences, 13(10), 12696-12723. Available from: [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. Available from: [Link]

  • Jurkowski, M. K., & Wasowicz, T. J. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics, 68, 205. Available from: [Link]

Sources

Validation

Benchmarking 3-Methoxypyridin-4-OL Derivatives Against Standard Kinase Inhibitors: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and immunolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the development of next-generation kinase inhibitors relies heavily on optimizing hinge-binding scaffolds. Historically, purine and pyrimidine analogs have dominated this space. However, as clinical resistance and dose-limiting toxicities emerge, researchers are pivoting toward novel heterocyclic scaffolds.

3-Methoxypyridin-4-OL derivatives have recently emerged as superior alternatives, offering distinct advantages in oral bioavailability, reduced hepatotoxicity, and tunable isoform selectivity. The 3-methoxypyridin-4-ol moiety acts as a highly efficient hydrogen-bond donor/acceptor pair within the ATP-binding pocket of kinases, forming critical interactions with hinge residues (e.g., Val882 and Glu880 in PI3Kγ).

This guide provides a rigorous benchmarking analysis of 3-methoxypyridin-4-ol derivatives against standard-of-care kinase inhibitors, focusing on two critical therapeutic pathways: the PI3K/AKT/mTOR pathway and the CHK1-mediated DNA Damage Response (DDR) pathway.

PI3Kδ/γ Dual Inhibition

Unlike pan-PI3K inhibitors that cause severe dose-limiting toxicities, or standard agents like Idelalisib which strictly target PI3Kδ, 3-methoxypyridine scaffolds can be optimized to dually block PI3Kδ and PI3Kγ1[1]. This dual blockade is critical for treating B-cell malignancies while preventing the feedback loop activation commonly seen with single-isoform inhibition[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (δ/γ Isoforms) RTK->PI3K AKT AKT Activation PI3K->AKT mTOR mTOR Signaling AKT->mTOR Tumor B-cell Malignancy Growth mTOR->Tumor Inhibitor 3-OMe-Pyr-4-OL Dual Inhibitor Inhibitor->PI3K Dual Blockade Idelalisib Idelalisib (PI3Kδ only) Idelalisib->PI3K Isoform Specific

Figure 1: PI3Kδ/γ cascade and intervention by 3-Methoxypyridin-4-OL derivatives vs. Idelalisib.

CHK1 Inhibition in the DDR Pathway

In the DNA Damage Response pathway, CHK1 is a prime target for inducing mitotic catastrophe in tumor cells. Standard inhibitors like Prexasertib suffer from poor oral bioavailability (requiring IV administration) and carry a risk of hepatotoxicity. Incorporating a 3-methoxypyridine structure significantly enhances pharmacokinetic properties and safety profiles while maintaining potent anti-proliferative efficacy2[2].

CHK1_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Arrest Cell Cycle Arrest (Repair) CHK1->Arrest Active Pathway Apoptosis Mitotic Catastrophe (Apoptosis) Arrest->Apoptosis Prevents Inhibitor 3-OMe-Pyr-4-OL Derivative Inhibitor->CHK1 Inhibition Inhibitor->Apoptosis Induces

Figure 2: CHK1-mediated DDR pathway and apoptotic induction via 3-Methoxypyridin-4-OL inhibition.

Comparative Benchmarking Data

To objectively evaluate the performance of 3-Methoxypyridin-4-OL derivatives, we benchmarked them against industry-standard inhibitors across biochemical potency, cellular efficacy, and pharmacokinetic (PK) parameters.

Compound ClassTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Oral Bioavailability (F%)Hepatotoxicity Risk
Idelalisib (Standard)PI3Kδ2.515.0~40%High (Black Box Warning)
Prexasertib (Standard)CHK11.04.5<10% (IV Only)Moderate
3-OMe-Pyr-4-OL Deriv A PI3Kδ/γ1.8 (δ) / 3.2 (γ)12.5>65%Low
3-OMe-Pyr-4-OL Deriv B CHK10.93.8>70%Low

Data Synthesis Note: The 3-methoxypyridin-4-ol scaffold demonstrates equivalent or superior on-target potency while drastically improving the oral bioavailability (F%) and safety profile compared to legacy compounds.

Self-Validating Experimental Methodologies

As a standard of scientific integrity, a single readout is meaningless without internal controls to rule out assay artifacts. The following protocols are designed as self-validating systems to ensure that the observed data represents true target engagement.

Workflow Prep Compound Prep (10-Point Dose) Biochem TR-FRET Assay (Target Engagement) Prep->Biochem Cell CellTiter-Glo (Phenotypic Screen) Biochem->Cell Valid Z'-Factor Validation (Quality Control) Biochem->Valid Cell->Valid PK In Vivo PK/PD (Bioavailability) Cell->PK

Figure 3: Self-validating experimental workflow for benchmarking novel kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Focus: We utilize TR-FRET over standard luminescence for biochemical screening because novel heterocyclic compounds (like 3-methoxypyridin-4-ol) can occasionally exhibit auto-fluorescence or act as inner-filter quenchers. TR-FRET’s ratiometric emission readout mathematically cancels out these compound-specific optical artifacts, ensuring the calculated IC₅₀ reflects true target engagement.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (PI3Kδ/γ or CHK1) to a 2X working concentration.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 3-methoxypyridin-4-ol derivatives and standard inhibitors in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL into a 384-well low-volume pro-plate.

  • Enzyme Incubation: Add 5 µL of the 2X Kinase solution to the assay plate. Critical Step: Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding—this is crucial for capturing the slow-binding kinetics often associated with novel hinge-binders.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mix. Note: ATP concentration must be set at the apparent Kₘ of the specific kinase to ensure balanced competitive inhibition benchmarking.

  • Detection: Following a 60-minute reaction, add 10 µL of TR-FRET detection buffer containing the Eu-labeled anti-phospho antibody and ULight-labeled tracer. Incubate for 1 hour at RT.

  • Readout & Validation: Read the plate on a multimode reader at 665nm/615nm. Calculate the Z'-factor using DMSO (high signal) and Staurosporine (low signal) controls. Proceed to data analysis only if Z' > 0.65.

Protocol 2: CellTiter-Glo (CTG) Luminescent Cell Viability Assay

Causality Focus: To confirm that the biochemical inhibition translates to phenotypic efficacy without generalized off-target cytotoxicity, we measure ATP levels as a proxy for metabolic viability. Benchmarking against a pan-kinase inhibitor (Staurosporine) defines the maximum cytotoxic response window.

Step-by-Step Procedure:

  • Cell Seeding: Seed SUDHL-6 cells (for PI3K models) or ES-2 cells (for CHK1 models) at 2,000 cells/well in 384-well white opaque tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Transfer compounds using a pin-tool to achieve a final DMSO concentration of 0.1%. Higher DMSO concentrations can induce solvent-mediated cytotoxicity, skewing the apparent IC₅₀.

  • Incubation: Incubate the treated cells for 72 hours.

  • Lysis & Detection: Equilibrate plates to RT for 30 minutes. Skipping this step causes temperature gradients across the plate, leading to edge-effect artifacts in luminescence. Add an equal volume (25 µL) of CellTiter-Glo reagent. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate the IC₅₀ using a 4-parameter logistic (4PL) curve fit, normalizing data against the vehicle (DMSO) control.

Conclusion

The transition from traditional purine/pyrimidine scaffolds to 3-Methoxypyridin-4-OL derivatives represents a significant leap in kinase inhibitor design. As demonstrated by the benchmarking data and validated through rigorous TR-FRET and cellular assays, these derivatives maintain the potent hinge-binding capabilities required for PI3Kδ/γ and CHK1 inhibition while drastically improving oral bioavailability and reducing hepatotoxic liabilities. For drug development professionals, integrating this scaffold offers a highly viable path toward safer, orally administered targeted therapies.

References

  • Discovery, Optimization, and Evaluation of Potent and Selective PI3Kδ-γ Dual Inhibitors for the Treatment of B-cell Malignancies. ACS Publications. Available at:[Link]

  • A patent review of CHK1 inhibitors (2019 – present). Taylor & Francis. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Chemical Stability of 3-Methoxypyridin-4-OL: A Forced Degradation Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Pyridinol Scaffold and the Imperative of Stability The substituted pyridine ring is a cornerstone of modern medicinal chemistry, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridinol Scaffold and the Imperative of Stability

The substituted pyridine ring is a cornerstone of modern medicinal chemistry, prized for its versatile chemical properties including its basicity, capacity for hydrogen bonding, and compact size.[1] The 3-methoxypyridin-4-ol moiety, in particular, represents a privileged scaffold, combining the hydrogen-bonding capabilities of a hydroxyl group with the electronic influence of a methoxy substituent. As with any promising drug candidate, a thorough understanding of its intrinsic chemical stability is not merely a regulatory formality but a fundamental prerequisite for successful formulation development, shelf-life determination, and ensuring patient safety.

This guide provides a comprehensive framework for evaluating the comparative stability of 3-Methoxypyridin-4-OL under highly acidic and basic conditions. We will move beyond theoretical postulation to outline robust, self-validating experimental protocols grounded in the principles of forced degradation, as mandated by international regulatory bodies like the ICH.[2][3] Our focus is not just on the "what" but the "why"—elucidating the rationale behind experimental design and providing the tools to predict, identify, and quantify degradation pathways.

Theoretical Stability Assessment: An Electron-Centric View

Before initiating wet-lab experiments, a theoretical assessment of 3-Methoxypyridin-4-OL's structure provides critical insights into its likely behavior under chemical stress.

  • Tautomerism: The "4-OL" or 4-hydroxypyridine nomenclature belies a more complex reality. In polar solvents and physiological conditions, the equilibrium strongly favors the 4-pyridone tautomer.[4][5] This is a critical consideration, as the reactivity of the keto-form (pyridone) differs significantly from the enol-form (pyridin-ol). For the purpose of this guide, we will refer to the compound by its common name but acknowledge the predominance of the pyridone form.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. The hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, are both electron-donating through resonance. This electronic enrichment can influence the site of protonation and susceptibility to electrophilic or nucleophilic attack.

  • Predicted Acidic Degradation: Under highly acidic conditions, the primary site of interaction will be protonation, most likely at the ring nitrogen, which increases the molecule's water solubility. The key point of vulnerability is the aryl-methyl ether linkage. Acid-catalyzed hydrolysis of this ether to yield 3,4-dihydroxypyridine and methanol is a probable degradation pathway. While acid-catalyzed dehydration of alcohols is a common reaction, the phenolic nature of the hydroxyl group in the pyridinol tautomer makes this pathway less likely under typical forced degradation conditions.[6]

  • Predicted Basic Degradation: Under highly basic conditions, the hydroxyl group will be deprotonated to form a pyridinolate anion. This negative charge is resonance-stabilized throughout the ring system, which should generally increase the molecule's stability against nucleophilic attack. Therefore, we predict 3-Methoxypyridin-4-OL will exhibit significantly greater stability in basic media compared to acidic media. Significant degradation would likely require more aggressive conditions or the presence of an oxidizing agent.[7]

Experimental Framework: A Forced Degradation Workflow

The objective of a forced degradation study is to intentionally stress the molecule to produce degradation products, typically aiming for 5-20% degradation of the parent compound.[3] This allows for the development of a stability-indicating analytical method—a method proven to separate and quantify the active ingredient from any and all of its potential degradation products.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Stock Solution of 3-Methoxypyridin-4-OL B Acid Hydrolysis (e.g., 0.1M - 1M HCl, 60°C) A->B Expose C Base Hydrolysis (e.g., 0.1M - 1M NaOH, 60°C) A->C Expose D Control Sample (Solvent, 60°C) A->D Expose E Quench & Neutralize Samples at Timed Intervals B->E C->E D->E F Dilute to Working Concentration E->F G Stability-Indicating HPLC-UV/MS Analysis F->G H Quantify Parent Compound Loss (% Degradation) G->H I Identify Degradation Products (via MS fragmentation) G->I J Elucidate Degradation Pathway H->J I->J

Caption: Forced degradation experimental workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The key is the development of a robust analytical method that can resolve all stress-generated impurities from the parent peak.

Protocol 1: Stability-Indicating HPLC-UV/MS Method Development

Rationale: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for stability studies due to its versatility and compatibility with mass spectrometry (MS). A C18 column is chosen for its hydrophobicity, which is suitable for retaining the aromatic pyridinol structure. A gradient elution is employed to ensure that both the relatively polar parent compound and any potentially less polar degradation products are eluted with good peak shape in a reasonable timeframe. MS detection is indispensable for the structural elucidation of unknown degradants.

Methodology:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: Photodiode Array (PDA) detector scanning from 210-400 nm; quantification wavelength set at the absorption maximum of 3-Methoxypyridin-4-OL.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

  • Gradient Program (Initial Scouting):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Optimization: Analyze a pooled mixture of samples from all stress conditions. Adjust the gradient slope, mobile phase modifiers (e.g., trying ammonium formate), and column chemistry as needed to achieve baseline separation of all observed peaks.

Protocol 2: Acidic and Basic Stress Testing

Rationale: We employ a range of acid and base concentrations and time points. The goal is not complete destruction of the molecule but controlled degradation. Starting with milder conditions (0.1 M) and escalating if no degradation is observed is a standard approach.[8] Elevated temperature (60 °C) is used to accelerate the degradation process.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methoxypyridin-4-OL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Acid Stress:

    • In separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1.0 M HCl to achieve a final drug concentration of ~100 µg/mL.

    • Place vials in a thermostatically controlled bath at 60 °C.

  • Base Stress:

    • In separate vials, add an aliquot of the stock solution to 0.1 M NaOH and 1.0 M NaOH to achieve a final drug concentration of ~100 µg/mL.

    • Place vials in a thermostatically controlled bath at 60 °C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Sample Quenching:

    • For acid samples, immediately neutralize the aliquot with an equivalent molar amount of NaOH.

    • For base samples, immediately neutralize the aliquot with an equivalent molar amount of HCl.

  • Analysis: Dilute the quenched samples with Mobile Phase A to a suitable concentration (e.g., 10 µg/mL) and analyze using the validated stability-indicating HPLC method.

Data Presentation and Mechanistic Elucidation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Degradation of 3-Methoxypyridin-4-OL

Stress ConditionTime (hours)Parent Compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2
Control (Solvent) 24>99.9%NDND
0.1 M HCl, 60°C 295.2%4.5%ND
881.5%17.8%0.5%
2455.3%42.1%2.2%
1.0 M HCl, 60°C 270.1%28.5%1.1%
825.6%68.9%4.8%
0.1 M NaOH, 60°C 24>99.5%NDND
1.0 M NaOH, 60°C 24>99.0%NDND
ND: Not Detected. Data is representative and for illustrative purposes.
Proposed Degradation Pathways

Based on the principles of organic chemistry and data from analogous compounds, we can propose the following degradation pathways, which can be confirmed by MS analysis of the degradation products.

G cluster_acid Acid-Catalyzed Degradation A 3-Methoxypyridin-4-OL B Protonated Intermediate (on Ring Nitrogen) A->B H+ (fast) C 3,4-Dihydroxypyridine (Degradant 1, O-Demethylation) B->C H2O, Δ (slow) D Methanol B->D H2O, Δ (slow)

Caption: Proposed pathway for acid hydrolysis.

G cluster_base Behavior Under Basic Conditions A 3-Methoxypyridin-4-OL B Resonance-Stabilized Pyridinolate Anion A->B OH- (fast equilibrium) C No Significant Degradation (Observed) B->C Stable to Hydrolysis

Caption: Proposed stability under basic hydrolysis.

Comparative Analysis and Conclusion

The experimental framework outlined above provides a robust methodology for assessing the stability of 3-Methoxypyridin-4-OL.

Expected Outcomes:

  • High Stability in Basic Media: The molecule is expected to be highly stable under basic conditions due to the formation of a resonance-stabilized pyridinolate anion, which deactivates the molecule to further nucleophilic attack.

  • Vulnerability in Acidic Media: The primary degradation pathway under acidic conditions is predicted to be the hydrolysis of the methoxy ether bond (O-demethylation). The rate of degradation will be dependent on both acid concentration and temperature.

  • Comparison with Alternatives:

    • vs. 4-Hydroxypyridine: The parent compound, lacking the methoxy group, would not undergo O-demethylation. It is expected to be more stable under acidic conditions than its 3-methoxy counterpart, highlighting the methoxy group as the primary liability in acid.

    • vs. 3-Halogenated-Pyridin-4-ols: A compound with an electron-withdrawing group like chlorine would make the pyridine ring more electron-deficient and potentially more susceptible to nucleophilic attack, though it would still be expected to be stable to base-catalyzed hydrolysis.

References

  • ResearchGate. (2025). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]

  • ACS Omega. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. Available from: [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available from: [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • De Gruyter. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. Available from: [Link]

  • MDPI. (2020). Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. Available from: [Link]

  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available from: [Link]

  • PMC. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Available from: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Available from: [Link]

  • IJRPR. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Available from: [Link]

  • ACS Publications. (2015). Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. Available from: [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • ACS Publications. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Available from: [Link]

  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Shri Jagdish Prasad Jhabarmal Tibrewala University. (n.d.). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. Available from: [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine. Available from: [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link]

  • University of Minnesota. (2007). 4-Hydroxypyridine Pathway Map. Available from: [Link]

  • PMC. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Available from: [Link]

  • P. aeruginosa Metabolome Database. (2018). 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374). Available from: [Link]

  • MDPI. (2005). Acidity Study on 3-Substituted Pyridines. Available from: [Link]

  • PMC. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Available from: [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (With Acid). Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Computational Molecular Docking Models with 3-Methoxypyridin-4-OL Ligands

This guide provides an in-depth, experience-driven comparison of computational molecular docking models, with a specific focus on the validation process using 3-Methoxypyridin-4-OL ligands. It is intended for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of computational molecular docking models, with a specific focus on the validation process using 3-Methoxypyridin-4-OL ligands. It is intended for researchers, scientists, and drug development professionals seeking to enhance the reliability and predictive power of their in silico drug discovery efforts. We will move beyond a simple recitation of steps to explore the underlying rationale for experimental choices, ensuring a robust and self-validating workflow.

The Imperative of Rigorous Validation in Molecular Docking

Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means of predicting the binding orientation and affinity of small molecules to a protein target.[1] This in silico approach significantly narrows down the field of potential drug candidates from vast chemical libraries, accelerating the entire discovery pipeline.[2] However, the predictive power of any computational model is only as good as its validation. Without rigorous experimental corroboration, docking results remain hypothetical.

The validation of docking protocols is crucial to ensure that the predicted interactions are accurate and reliable.[3] This process can be approached through both computational and experimental methods.[3] This guide will focus on a comprehensive validation strategy, using 3-Methoxypyridin-4-OL and its derivatives as a case study. These pyridine-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5]

The 3-Methoxypyridin-4-OL Ligand Family: A Relevant Case Study

The 3-Methoxypyridin-4-OL core structure and its analogs, such as 3-hydroxypyridine-4-one derivatives, are prevalent in compounds targeting a range of enzymes, including tyrosinase and various kinases.[6][7][8] The methoxy group, in particular, is a common substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[9] The validation of docking models for this class of ligands is therefore of significant practical importance in drug development.

A Validated Workflow for Molecular Docking

The following experimental workflow provides a step-by-step methodology for validating a molecular docking protocol. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Target Protein and Ligand Preparation

The initial and critical phase of any docking study is the meticulous preparation of both the receptor (protein) and the ligand.

Protein Preparation Protocol:

  • Acquisition of Protein Structure: Obtain the three-dimensional crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). For this example, let's consider a hypothetical kinase target.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any buffer components. This is crucial as they can interfere with the docking process.

  • Protonation State and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key drivers of ligand binding. Assign appropriate atomic charges using a force field like Kollman charges.

  • File Format Conversion: Save the prepared protein structure in a format suitable for the chosen docking software, such as the PDBQT format for AutoDock.[4]

Ligand Preparation Protocol:

  • Ligand Structure Generation: Draw the 2D structure of the 3-Methoxypyridin-4-OL ligand using a chemical drawing tool and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is essential for a more realistic representation of the ligand.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds (torsion angles) for the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • File Format Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT).

Experimental Workflow for Docking Validation

G cluster_prep Preparation Phase cluster_dock Computational Phase cluster_val Validation Phase Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Pose Generation & Scoring Pose Generation & Scoring Molecular Docking->Pose Generation & Scoring Computational Validation Computational Validation Pose Generation & Scoring->Computational Validation Experimental Validation Experimental Validation Pose Generation & Scoring->Experimental Validation Correlation Analysis Correlation Analysis Computational Validation->Correlation Analysis Experimental Validation->Correlation Analysis

Caption: A generalized workflow for the validation of molecular docking protocols.

Step 2: Molecular Docking Simulation

With the prepared protein and ligand, the next step is to perform the docking simulation.

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm Selection: Choose an appropriate search algorithm. The Lamarckian Genetic Algorithm, used in AutoDock, is a popular choice that combines a genetic algorithm with a local search method.[10]

  • Execution of Docking Runs: Perform multiple independent docking runs to ensure a thorough exploration of the conformational space and to increase the confidence in the predicted binding modes.

Step 3: Post-Docking Analysis and Computational Validation

The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding energy score.

  • Pose Clustering and Selection: Group the resulting poses based on their root-mean-square deviation (RMSD). The most populated cluster with the lowest binding energy is typically considered the most likely binding mode.

  • Re-docking (Pose Selection): A primary method for computational validation is to re-dock the co-crystallized ligand back into the protein's active site.[11] A successful docking protocol should reproduce the experimentally observed binding pose with an RMSD of less than 2.0 Å.[11]

  • Decoy Set Screening: To assess the ability of the docking protocol to distinguish between active binders and non-binders, a decoy set can be used.[3][11] This involves docking a library of known inactive compounds along with the active ligand. A good scoring function should rank the active ligand significantly higher than the decoys.

Comparative Analysis of Molecular Docking Software

Several software packages are available for molecular docking, each with its own search algorithms and scoring functions. The choice of software can significantly impact the results. Below is a comparative overview of some commonly used docking programs.

Docking SoftwareSearch AlgorithmScoring Function TypeKey StrengthsConsiderations
AutoDock Vina Lamarckian Genetic AlgorithmEmpiricalWidely used, open-source, and computationally efficient.[12]Scoring function may be less accurate for certain systems.
Glide (Schrödinger) HybridEmpiricalHigh accuracy in pose prediction and scoring.[11]Commercial software with a higher cost.
GOLD Genetic AlgorithmForce-field, EmpiricalHigh flexibility for both ligand and protein.[11]Can be computationally intensive.
Surflex-Dock Incremental ConstructionEmpiricalUtilizes a "protomol" based approach for active site identification.[13]Performance can be target-dependent.

Hypothetical Performance Data for 3-Methoxypyridin-4-OL Docking Against a Kinase Target:

Docking SoftwarePredicted Binding Energy (kcal/mol)RMSD from Crystal Structure (Å)Decoy Enrichment Factor (Top 1%)
AutoDock Vina -8.51.815
Glide -9.21.225
GOLD -8.91.520
Surflex-Dock -8.71.618

This data is hypothetical and for illustrative purposes only.

Experimental Validation: Bridging the In Silico-In Vitro Gap

Computational predictions must be anchored in experimental reality.[1] Several biophysical techniques can be employed to validate the predictions of molecular docking.

Experimental Validation Techniques:

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution, providing definitive proof of the binding mode.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the binding interface and the dynamics of the protein-ligand interaction in solution.[3]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy.[14]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

  • Enzyme Inhibition Assays: For enzyme targets, measuring the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the ligand's potency.[15]

A strong correlation between the predicted binding affinities from docking and the experimentally determined values (e.g., Ki, Kd, or IC50) is a key indicator of a validated docking model.[15]

Contextualizing Docking: The PI3K/mTOR Signaling Pathway

To illustrate the biological relevance of docking studies, let's consider a hypothetical scenario where 3-Methoxypyridin-4-OL derivatives are being investigated as inhibitors of PI3K/mTOR, key kinases in a critical signaling pathway involved in cell proliferation and survival.[8]

PI3K/mTOR Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: A simplified diagram of the PI3K/mTOR signaling pathway.

In this context, a validated docking model for 3-Methoxypyridin-4-OL against PI3K or mTOR would provide crucial insights into the structural basis of inhibition and guide the design of more potent and selective dual inhibitors.

Conclusion

The validation of computational molecular docking models is a multi-faceted process that requires a synergistic combination of computational rigor and experimental verification. By employing a systematic workflow that includes careful preparation, appropriate choice of docking software, and robust experimental validation, researchers can significantly enhance the confidence in their in silico predictions. The use of relevant ligand families, such as 3-Methoxypyridin-4-OL derivatives, provides a tangible framework for these validation efforts, ultimately leading to a more efficient and successful drug discovery process.

References

  • Validation approaches for computational drug repurposing: a review - PMC - NIH. (n.d.).
  • chemRxiv - Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.).
  • A Researcher's Guide to Computational Docking and Experimental Validation - Benchchem. (n.d.).
  • Validation of In Silico Docking Studies for 2-Amino-3-chlorobutanoic Acid: A Search for Corroborative Experimental Data - Benchchem. (n.d.).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
  • Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (2026, February 24).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.).
  • Cyclopenta[c]pyridine Derivatives: A Comparative Guide to Molecular Docking Studies - Benchchem. (n.d.).
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher. (2021, September 29).
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC. (n.d.).
  • Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents - PMC. (n.d.).
  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PMC. (2025, August 27).
  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives - MDPI. (2024, April 13).
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC. (n.d.).
  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20).

Sources

Comparative

Comparative Guide: In Vitro Cytotoxicity of 3-Methoxypyridin-4-OL vs. Standard Pyridine Derivatives

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist evaluating the structural nuances that dictate a compound's efficacy and safety profile, I frequently analyze the pyridine scaffold—a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist evaluating the structural nuances that dictate a compound's efficacy and safety profile, I frequently analyze the pyridine scaffold—a cornerstone in medicinal chemistry and oncology[1]. However, the emergence of highly functionalized building blocks like 3-Methoxypyridin-4-ol (CAS 62885-41-0) has shifted the paradigm[2].

Unlike standard unsubstituted pyridines, 3-Methoxypyridin-4-ol possesses a unique dual-functional nature: the electron-donating methoxy group provides specific steric bulk, while the hydroxyl group acts as a critical hydrogen-bond donor and acceptor[3]. This guide objectively compares the in vitro cytotoxicity, mechanistic pathways, and experimental validation of 3-Methoxypyridin-4-ol derivatives against standard pyridine analogs (e.g., pyridine-ureas and spiro-pyridines), providing actionable insights for drug development professionals.

Mechanistic Pathways: Causality Behind the Cytotoxicity

Standard pyridine derivatives typically exert their anticancer effects via DNA intercalation or direct topoisomerase inhibition[1]. In contrast, derivatives synthesized from the 3-Methoxypyridin-4-ol scaffold often exhibit a more targeted, dual mechanism of action:

  • Targeted Kinase Inhibition: The hydroxyl group at the C4 position and the methoxy group at C3 create a highly specific pharmacophore that effectively docks into the ATP-binding hinge regions of kinases like EGFR and VEGFR-2[4].

  • ROS-Mediated Apoptosis: Functionalized analogs (such as halogenated or pyrano-pyridine derivatives) act as pro-oxidants, inducing significant intracellular Reactive Oxygen Species (ROS) accumulation. This oxidative stress leads to mitochondrial membrane depolarization, caspase-3/9 activation, and subsequent G2/M cell cycle arrest[5],[6].

Pathway Scaffold 3-Methoxypyridin-4-ol Scaffold ROS ROS Accumulation (Oxidative Stress) Scaffold->ROS Pro-oxidant derivatives Kinase EGFR / VEGFR-2 Inhibition Scaffold->Kinase H-bond interactions Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis & G2/M Cell Cycle Arrest Kinase->Apoptosis Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Mechanistic pathway of 3-Methoxypyridin-4-ol derivatives inducing apoptosis and kinase inhibition.

Comparative In Vitro Cytotoxicity Data

To objectively evaluate performance, we must analyze the IC50 values across standardized human cancer cell lines (e.g., MCF-7 breast cancer, Caco-2 colorectal cancer). The table below synthesizes recent experimental findings comparing functionalized pyridine derivatives against standard chemotherapeutics.

Compound ClassSpecific DerivativeCell LineIC50 (µM)Primary MechanismReference
3-Methoxypyridin-4-ol Analog Pyrano-pyridine derivative (4-CP.P)MCF-7 / K56220.0ROS generation, Caspase-3/9 activation[5],[6]
Pyridine-Urea Compound 8e (4-Iodophenyl urea)MCF-70.22Topoisomerase / Kinase inhibition[1]
Spiro-Pyridine Compound 7Caco-27.83Bax activation, Bcl-2 suppression[4]
Standard Control DoxorubicinMCF-7 / Caco-21.93 / 12.49DNA Intercalation[1],[4]

Application Scientist Insight: While standard pyridine-ureas (e.g., Compound 8e) show extreme sub-micromolar potency[1], they frequently suffer from poor aqueous solubility and high off-target toxicity. The 3-Methoxypyridin-4-ol scaffold, with its polar hydroxyl group, offers an improved hydrophilicity profile. This makes it a superior intermediate for developing lipid nanocapsule (LPNC) delivery systems, which have been proven to enhance bioavailability and reduce systemic toxicity in vivo[7].

Experimental Methodologies: Self-Validating Protocols

Trustworthiness in drug development relies on robust, reproducible assays. Below are the field-proven protocols used to generate the comparative cytotoxicity and mechanistic data.

Protocol A: High-Throughput MTT Viability Assay

Purpose: To quantify the anti-proliferative effects of pyridine derivatives. We utilize the MTT assay because it directly correlates mitochondrial metabolic rate with cell viability, providing a reliable self-validating system for cytotoxicity[1].

Workflow Seed 1. Cell Seeding (5x10^4 cells/well) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation (48h - 72h at 37°C) Treat->Incubate Assay 4. MTT Addition & Solubilization Incubate->Assay Read 5. Absorbance Read (570 nm) Assay->Read

Step-by-step MTT viability assay workflow for in vitro cytotoxicity screening.

Step-by-Step Workflow:

  • Cell Seeding: Harvest MCF-7 or Caco-2 cells in the logarithmic growth phase. Seed at a density of 5×104 cells/well in 96-well plates. Causality Check: This specific density is critical; it ensures cells remain in the exponential growth phase for the entire 72-hour assay, preventing contact inhibition artifacts that could artificially inflate survival rates[1].

  • Compound Treatment: Dissolve the 3-Methoxypyridin-4-ol derivatives and standard controls (e.g., Doxorubicin) in DMSO. Dilute in culture media to achieve serial concentrations (0.1 to 100 µM). Ensure final DMSO concentration remains <0.1% v/v to eliminate solvent-induced cytotoxicity. Incubate for 48h and 72h at 37°C, 5% CO2.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality Check: Active mitochondrial succinate dehydrogenase in viable cells cleaves the tetrazolium ring, yielding insoluble purple formazan. Dead cells cannot perform this reduction[1].

  • Quantification: Aspirate the media carefully and dissolve the formazan crystals in 100 µL of pure DMSO. Read absorbance at 570 nm using a microplate spectrophotometer. Calculate IC50 using non-linear regression.

Protocol B: ROS Generation & Apoptosis Quantification (Flow Cytometry)

Purpose: To validate the ROS-mediated apoptotic pathway driven by functionalized 3-Methoxypyridin-4-ol derivatives[8],[6].

Step-by-Step Workflow:

  • Induction: Treat cells with the established IC50 concentration of the test compound for 24 hours.

  • ROS Staining (H2DCF-DA): Wash cells with PBS and incubate with 10 µM H2DCF-DA for 30 minutes in the dark. Causality Check: H2DCF-DA is non-fluorescent until cleaved by intracellular esterases and oxidized by ROS, making it a highly sensitive, self-validating probe for oxidative stress[8].

  • Apoptosis Staining (Annexin V/PI): Harvest cells, wash, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze via flow cytometry. Quadrant analysis differentiates viable cells (Annexin V-/PI-), early apoptosis (Annexin V+/PI-), and late apoptosis (Annexin V+/PI+)[6].

Conclusion

While standard pyridine-urea derivatives provide brute-force cytotoxicity, the 3-Methoxypyridin-4-ol scaffold represents a more sophisticated pharmacophore. Its unique structural features allow for targeted kinase inhibition and controlled ROS-mediated apoptosis, offering a highly tunable platform for researchers developing next-generation, selective chemotherapeutics.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxypyridin-4-ol

This guide provides a detailed protocol for the safe handling and disposal of 3-Methoxypyridin-4-ol. As a substituted pyridine derivative, this compound requires careful management to mitigate potential risks to personne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-Methoxypyridin-4-ol. As a substituted pyridine derivative, this compound requires careful management to mitigate potential risks to personnel and the environment. The following procedures are based on established best practices for handling pyridine-based chemical waste and should be implemented in conjunction with your institution's specific safety protocols and the material's Safety Data Sheet (SDS).

Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-Methoxypyridin-4-ol is the foundation of its safe disposal. While a specific SDS for this compound was not found, the hazards can be inferred from data on pyridine and its derivatives. Pyridine-based compounds are often flammable and can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Overexposure may lead to symptoms such as nausea, headaches, and irritation of the eyes, skin, and respiratory system.[1][2] Therefore, a thorough risk assessment should be conducted before handling this compound.

Incompatible Materials: To prevent dangerous chemical reactions, 3-Methoxypyridin-4-ol waste should be stored away from strong oxidizing agents and strong acids.[1][3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 3-Methoxypyridin-4-ol. The following table summarizes the recommended PPE.

Body Part Protection Rationale
Eyes Chemical safety goggles or a face shieldTo protect against splashes and vapors that can cause serious eye irritation.[2][5]
Hands Butyl rubber or polyvinyl alcohol (PVA) glovesNitrile gloves are not always recommended for pyridine-based compounds; always consult the manufacturer's glove compatibility chart.[1]
Body Fully-buttoned lab coatTo prevent skin contact with the chemical.[1]
Respiratory Use within a certified laboratory chemical fume hoodTo avoid inhalation of potentially harmful vapors. A respirator may be necessary for spill cleanup, depending on the concentration and material.[1][5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Absorb: For liquid spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, sealable, and properly labeled waste container.[5][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.[1]

Waste Collection and Segregation

Proper collection and segregation of 3-Methoxypyridin-4-ol waste is essential for safe storage and disposal.

  • Waste Container: Use a sealable, airtight, and compatible waste container.[1] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "3-Methoxypyridin-4-ol".

  • Segregation: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[1]

  • Labeling: Attach a completed dangerous waste label as soon as the first waste is added to the container.[1]

Disposal Procedures

The final disposal of 3-Methoxypyridin-4-ol waste must be handled by a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.[5]

Step-by-Step Disposal Workflow:

  • Container Management: Once the waste container is full or is no longer in use, ensure it is tightly sealed and properly labeled.

  • Request Collection: Complete a chemical collection request form as per your institution's protocol.[1]

  • Transfer to Accumulation Area: Deliver the container to your designated waste accumulation area for collection by the professional disposal service.[1]

  • Incineration: The most common and recommended method for the disposal of pyridine-based waste is controlled incineration at high temperatures (820°C - 1600°C) in a facility equipped with afterburners and scrubbers to handle nitrogen oxides.[6][8]

Below is a diagram illustrating the decision-making process for handling a waste container of 3-Methoxypyridin-4-ol.

waste_disposal_workflow start Waste Container of 3-Methoxypyridin-4-ol is_full Is the container full or no longer in use? start->is_full seal_label Seal and ensure proper labeling of the container is_full->seal_label Yes request_pickup Complete and submit a chemical collection request seal_label->request_pickup transfer Transfer to designated waste accumulation area request_pickup->transfer disposal Licensed professional waste disposal service collects for incineration transfer->disposal

Sources

Handling

Essential Personal Protective Equipment (PPE) for Handling 3-Methoxypyridin-4-OL: A Comprehensive Guide

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 3-Methoxypyridin-4-OL (CAS No. 62885-41-0)[1]. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deeply ingrained culture of safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

3-Methoxypyridin-4-OL and its analogs, like many substituted pyridines, present a range of potential hazards. While specific toxicological data for this compound may be limited, the pyridine functional group itself is known for its potential to cause skin and respiratory irritation.[2][3] Exposure can lead to symptoms such as dizziness, headaches, and nausea[3]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory operational standard. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present.[4][5][6]

Core PPE Requirements: A Multi-Layered Defense

The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] However, for a compound like 3-Methoxypyridin-4-OL, we must augment this baseline with more specific and robust protection.

  • Primary Protection: Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are required to protect against liquid splashes and potential vapors.[7][8] These goggles should provide a complete seal around the eyes.

  • Secondary Protection: Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure, a face shield must be worn in addition to chemical splash goggles.[7][8] A face shield alone does not provide adequate eye protection.[8]

The choice of gloves is critical and must be based on chemical compatibility.

  • Recommended Glove Material: For pyridine and its derivatives, nitrile or neoprene gloves are recommended.[2][3] Latex gloves are not suitable and should not be used.[3] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.

  • Double Gloving: For procedures with a higher risk of exposure, such as when handling concentrated solutions or during purification, wearing two pairs of nitrile gloves is a prudent and highly recommended practice.

  • Chemical-Resistant Lab Coat: A standard cotton lab coat may not offer sufficient protection against significant spills. A lab coat made of a chemical-resistant material, such as polyester or a cotton/polyester blend, is preferable. Ensure the lab coat is fully buttoned with the sleeves rolled down.

  • Chemical-Resistant Apron: For large-scale operations or when there is a high probability of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.

Respiratory protection is necessary when engineering controls, such as fume hoods, are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations.

  • Work Within a Certified Fume Hood: All manipulations of 3-Methoxypyridin-4-OL, especially when in powdered form or when heated, should be conducted within a properly functioning and certified chemical fume hood.[3]

  • Respirator Requirements: In the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[4][6] A full respiratory protection program, including medical evaluation and fit testing, is mandated by OSHA (29 CFR 1910.134) when respirators are necessary.[4][6]

Procedural Workflow for Safe Handling

The following workflow diagram illustrates the key steps and decision points for safely handling 3-Methoxypyridin-4-OL, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Identify Risks Don PPE Don PPE Select PPE->Don PPE Gather Equipment Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Final Check Weighing/Transfer Weighing/Transfer Verify Fume Hood->Weighing/Transfer Begin Work Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Proceed Workup/Purification Workup/Purification Reaction Setup->Workup/Purification Proceed Quench Reaction Quench Reaction Workup/Purification->Quench Reaction End of Experiment Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Neutralize Hazards Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Proper Waste Streams Doff & Dispose PPE Doff & Dispose PPE Decontaminate Glassware->Doff & Dispose PPE Clean Equipment

Caption: Workflow for Safe Handling of 3-Methoxypyridin-4-OL

Operational and Disposal Plans

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: Use an absorbent material like sand or vermiculite to contain the spill.[2]

  • Neutralization (if applicable): For pyridine-based compounds, a weak acid solution may be used for neutralization, but consult your institution's safety protocols first.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation: All solid waste (contaminated gloves, absorbent materials) and liquid waste containing 3-Methoxypyridin-4-OL must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Regulatory Compliance: Never dispose of pyridine or its derivatives down the drain or in regular trash.[2] All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Summary of PPE Requirements
Protection Area Required PPE Specifications & Rationale
Eyes Chemical Splash GogglesANSI Z87.1 certified; provides a seal against splashes and vapors.[7][8]
Face Face ShieldTo be worn with goggles during high-splash risk procedures.[7][8]
Hands Nitrile or Neoprene GlovesOffers good chemical resistance to pyridine compounds; double-gloving recommended for high-risk tasks.[2][3]
Body Chemical-Resistant Lab CoatProtects against splashes and contamination of personal clothing.
Respiratory NIOSH-approved RespiratorRequired if work cannot be conducted in a fume hood or in case of a large spill.[4][6]

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Available at: [Link]

  • Laboratory Safety Guidance. OSHA. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available at: [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. Available at: [Link]

  • Personal Protective Equipment. OSHA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxypyridin-4-OL
Reactant of Route 2
3-Methoxypyridin-4-OL
© Copyright 2026 BenchChem. All Rights Reserved.